molecular formula C9H17NO2 B8309669 5-(2-Pentyloxy) pyrrolidin-2-one

5-(2-Pentyloxy) pyrrolidin-2-one

Número de catálogo: B8309669
Peso molecular: 171.24 g/mol
Clave InChI: NRJZJDZFFHVBDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(2-Pentyloxy) pyrrolidin-2-one is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Pentyloxy) pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Pentyloxy) pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H17NO2

Peso molecular

171.24 g/mol

Nombre IUPAC

5-pentan-2-yloxypyrrolidin-2-one

InChI

InChI=1S/C9H17NO2/c1-3-4-7(2)12-9-6-5-8(11)10-9/h7,9H,3-6H2,1-2H3,(H,10,11)

Clave InChI

NRJZJDZFFHVBDE-UHFFFAOYSA-N

SMILES canónico

CCCC(C)OC1CCC(=O)N1

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to 5-(2-Pentyloxy)pyrrolidin-2-one: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(2-Pentyloxy)pyrrolidin-2-one, a substituted lactam with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies for the synthesis and characterization of this molecule and its analogs.

Core Molecular Attributes of 5-(2-Pentyloxy)pyrrolidin-2-one

The fundamental characteristics of a molecule are dictated by its atomic composition and arrangement. For 5-(2-Pentyloxy)pyrrolidin-2-one, these attributes provide the basis for its physicochemical properties and potential biological activity.

Chemical Formula and Molecular Weight

The chemical formula for 5-(2-Pentyloxy)pyrrolidin-2-one is C₉H₁₇NO₂ . This is determined by the summation of the atoms in the pyrrolidin-2-one ring and the attached 2-pentyloxy substituent.

The molecular weight is a critical parameter for many analytical techniques and for understanding the stoichiometry of reactions. The calculated molecular weight of 5-(2-Pentyloxy)pyrrolidin-2-one is 171.24 g/mol .

PropertyValue
Chemical Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
IUPAC Name 5-(pentan-2-yloxy)pyrrolidin-2-one

The Pyrrolidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidin-2-one ring system is a well-established "privileged structure" in drug discovery. This is due to its ability to serve as a versatile scaffold that can be readily modified to interact with a wide range of biological targets. The lactam moiety provides a rigid backbone and potential hydrogen bonding interactions, which are crucial for molecular recognition at receptor binding sites.

Derivatives of 2-pyrrolidinone have demonstrated significant biological and pharmacological activities.[1] For instance, Piracetam (2-oxo-1-pyrrolidine acetamide) is a known cognitive enhancer, while other derivatives have shown promise as anticonvulsants and anti-inflammatory agents.[1][2] The introduction of various substituents at different positions on the pyrrolidin-2-one ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for 5-Alkoxy-Substituted Pyrrolidin-2-ones

Proposed Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for 5-(2-Pentyloxy)pyrrolidin-2-one.

Synthesis_Workflow reagent1 5-Ethoxypyrrolidin-2-one reaction Transetherification reagent1->reaction reagent2 2-Pentanol reagent2->reaction catalyst Acid Catalyst (e.g., Amberlite-15) catalyst->reaction product 5-(2-Pentyloxy)pyrrolidin-2-one reaction->product purification Purification (e.g., Distillation, Chromatography) product->purification

Caption: Proposed synthesis of 5-(2-Pentyloxy)pyrrolidin-2-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of a similar compound, 5-neopentyloxy-pyrrolidin-2-one.[3]

Materials:

  • 5-Ethoxypyrrolidin-2-one

  • 2-Pentanol

  • Amberlite-15 resin (or other suitable acid catalyst)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Hexane (for crystallization)

Procedure:

  • To a stirred solution of 5-ethoxypyrrolidin-2-one in an anhydrous solvent, add an excess of 2-pentanol.

  • Add the acid catalyst (e.g., Amberlite-15 resin).

  • Heat the reaction mixture under reflux with a Dean-Stark apparatus to remove the ethanol byproduct and drive the equilibrium towards the product.

  • Monitor the reaction progress by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Remove the solvent and excess 2-pentanol under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as hexane.

Comprehensive Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized 5-(2-Pentyloxy)pyrrolidin-2-one, a multi-pronged analytical approach is essential.

Spectroscopic and Chromatographic Techniques

The following table outlines the key analytical techniques and their expected outcomes for the characterization of 5-(2-Pentyloxy)pyrrolidin-2-one.

Analytical TechniqueExpected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Will provide information on the number and connectivity of protons, confirming the presence of the pyrrolidin-2-one ring and the 2-pentyloxy side chain. ¹³C NMR: Will show the number of unique carbon environments, corresponding to the 9 carbon atoms in the molecule.
Mass Spectrometry (MS) Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can provide structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy Will identify the key functional groups, such as the C=O stretch of the lactam (around 1680-1700 cm⁻¹) and the C-O-C stretch of the ether linkage.
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) Will assess the purity of the compound and can be used to monitor reaction progress.
Analytical Workflow Diagram

The logical flow for the analytical characterization of a novel compound like 5-(2-Pentyloxy)pyrrolidin-2-one is depicted below.

Analytical_Workflow start Synthesized Product purity_check Purity Assessment (GC/HPLC) start->purity_check structure_id Structural Elucidation purity_check->structure_id nmr NMR Spectroscopy (¹H, ¹³C) structure_id->nmr Primary ms Mass Spectrometry (MS, HRMS) structure_id->ms Primary ftir FTIR Spectroscopy structure_id->ftir Supportive final Confirmed Structure & Purity nmr->final ms->final ftir->final

Caption: A logical workflow for the analytical characterization of a novel compound.

Potential Research Applications and Future Directions

Given the established biological activity of the pyrrolidin-2-one scaffold, 5-(2-Pentyloxy)pyrrolidin-2-one and its analogs represent promising candidates for further investigation in several areas:

  • Drug Discovery: The lipophilic 2-pentyloxy side chain may enhance membrane permeability and oral bioavailability, making it an interesting moiety to explore for central nervous system (CNS) active agents or other therapeutic areas where cell penetration is crucial.

  • Asymmetric Synthesis: Chiral versions of 5-substituted pyrrolidin-2-ones can serve as valuable building blocks in the asymmetric synthesis of more complex molecules.[1]

  • Materials Science: The pyrrolidin-2-one core is a precursor to N-vinylpyrrolidone, the monomer for polyvinylpyrrolidone (PVP), a widely used polymer in pharmaceuticals and other industries.[4] Functionalized pyrrolidin-2-ones could be explored as monomers for novel polymers with tailored properties.

Further research should focus on the development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of 5-(2-Pentyloxy)pyrrolidin-2-one. Subsequent biological screening of these compounds could uncover novel therapeutic activities.

References

  • Synthesis of 5-neopentyloxy-pyrrolidin-2-one. PrepChem.com. Available at: [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. Available at: [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. PMC - NIH. Available at: [Link]

Sources

The Pharmacokinetic and Neuromodulatory Architecture of 5-(Pentyloxy)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on Cyclic GABA Analogues and Nootropic Mechanisms

Executive Summary

The development of cognitive enhancers and neuroprotectants has long been hindered by the blood-brain barrier (BBB), which strictly regulates the passage of polar neurotransmitters. γ-Aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is zwitterionic at physiological pH and cannot cross the BBB.

To circumvent this, researchers developed cyclic lactam analogues—most notably the racetam family. Among these, 5-(pentyloxy)pyrrolidin-2-one and its 1-arylcarbonyl derivatives represent a significant leap in rational drug design [1]. By masking the polar functional groups within a pyrrolidin-2-one ring and introducing a highly lipophilic pentyloxy chain at the C5 position, this compound acts as a highly efficient, BBB-permeable prodrug and allosteric modulator. This whitepaper deconstructs the mechanism of action, structure-activity relationship (SAR), and experimental validation of this potent nootropic agent.

Chemical Architecture & Causality of the Pentyloxy Substitution

As a Senior Application Scientist, I often see drug development programs fail because they treat functional group substitutions as mere trial-and-error. The selection of a pentyloxy chain (-O-C5H11) at the C5 position of the pyrrolidin-2-one core is a calculated optimization of the molecule's partition coefficient (LogP) and metabolic susceptibility.

Lipophilic Masking and BBB Penetration

Native GABA cannot reach the CNS. The pyrrolidin-2-one structure effectively masks the amine and carboxylic acid moieties via lactamization. However, the base lactam (pyrrolidone) is still highly hydrophilic. The addition of the 5-pentyloxy moiety increases the lipophilicity to the precise threshold required for rapid passive diffusion across the BBB, preventing the molecule from being sequestered in peripheral adipose tissue—a common failure point for longer-chain (e.g., decyloxy) derivatives [1].

The Hemiaminal Ether as a Metabolic Trigger

The C5-alkoxy substitution creates a hemiaminal ether (N,O-acetal) linkage. This structural motif is relatively stable in the neutral pH of systemic circulation but becomes susceptible to enzymatic hydrolysis once inside the target tissue (brain parenchyma). The cleavage of this ether linkage is the rate-limiting step that triggers the opening of the lactam ring, effectively releasing GABA or an active GABAergic intermediate directly into the synaptic cleft [2].

MOA A 5-(Pentyloxy)pyrrolidin-2-one B BBB Penetration (High LogP) A->B Lipophilic Masking C Enzymatic Hydrolysis (Hemiaminal Cleavage) B->C CNS Entry F Cholinergic Modulation B->F Allosteric Action D GABA Release C->D Ring Opening E GABAergic Transmission D->E Receptor Binding G Cognitive Enhancement E->G Neuroprotection F->G Amnesia Reversal

Fig 1: Dual-pathway mechanism of 5-(pentyloxy)pyrrolidin-2-one via GABA release and neuromodulation.

Core Mechanisms of Action

The pharmacological profile of 5-(pentyloxy)pyrrolidin-2-one is characterized by two distinct but synergistic pathways:

  • Prodrug Hydrolysis (GABAergic Tone): Upon entering the CNS, the compound is degraded by brain homogenate enzymes. The hydrolysis of the lactam ring restores inhibitory GABAergic tone, which is critical for preventing excitotoxicity during hypoxic events. This explains the compound's remarkable ability to protect the brain against chemically induced hypoxia (e.g., KCN or NaNO2 exposure) at doses as low as 50 mg/kg [1].

  • Cholinergic Allosteric Modulation: Similar to piracetam, the intact pyrrolidin-2-one core interacts with the cholinergic system. It enhances acetylcholine (ACh) receptor density or sensitivity, which is empirically proven by its ability to reverse scopolamine-induced amnesia. Scopolamine is a muscarinic antagonist; reversing its effects proves that the compound facilitates cholinergic memory encoding pathways [1].

Quantitative Efficacy Data

To understand the potency of the pentyloxy substitution, we must benchmark it against standard racetams. The data below synthesizes the pharmacological efficacy of 1-benzoyl-5-n-pentyloxy-2-pyrrolidinone (a highly active derivative) against traditional clinical controls.

Table 1: Comparative Pharmacological Efficacy in Murine Models

CompoundHypoxia Protection (Min. Effective Dose)Scopolamine Amnesia Reversal RangeECS Amnesia ReversalMechanism / Notes
Piracetam >500 mg/kg (p.o.)>500 mg/kg (p.o.)WeakStandard hydrophilic racetam control.
Aniracetam 100–300 mg/kg (p.o.)100–300 mg/kg (p.o.)ModerateAMPA modulator; higher lipophilicity than piracetam.
5-(Pentyloxy) derivative 50 mg/kg (i.p.)50–400 mg/kg (p.o.)MaximalOptimal LogP; dual GABAergic/Cholinergic action.

Data synthesized from Toja et al., demonstrating that the 5-n-pentyloxy group yields maximal electroconvulsive shock (ECS)-induced amnesia reversing activity [1].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, any claims regarding prodrug hydrolysis and cognitive enhancement must be verified through a self-validating experimental system. The following protocols are designed to establish direct causality between the compound's chemical structure and its biological effect.

Protocol A: In Vitro Hemiaminal Hydrolysis Assay

Purpose: To validate the causality of the prodrug mechanism by proving that the lactam ring opens exclusively in the presence of target tissue enzymes.

  • Tissue Preparation: Isolate fresh murine brain and liver tissues. Homogenize in a 0.1 M phosphate buffer (pH 7.4) at 4°C to preserve enzymatic integrity.

  • Incubation: Introduce 100 µM of 5-(pentyloxy)pyrrolidin-2-one to the homogenates. Use a parallel control group containing a non-hydrolyzable alkyl-pyrrolidone to rule out spontaneous chemical degradation.

  • Quantification: Incubate at 37°C. Draw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction with cold acetonitrile.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS. Track the disappearance of the parent mass and the emergence of the GABA mass (103.12 g/mol ). Validation: If GABA is detected in the test group but not the control, the hemiaminal cleavage theory is confirmed.

Protocol B: In Vivo Scopolamine-Induced Amnesia Reversal

Purpose: To confirm that the intact molecule or its metabolites actively modulate cholinergic memory pathways.

  • Dosing: Administer 5-(pentyloxy)pyrrolidin-2-one (50, 100, and 200 mg/kg, p.o.) to male Swiss mice. Administer vehicle to the control group.

  • Deficit Induction: 30 minutes post-dose, inject scopolamine hydrobromide (1 mg/kg, i.p.) to induce a temporary cholinergic blockade.

  • Behavioral Assay (Passive Avoidance): Place the mouse in a lighted compartment. When it crosses to the dark compartment, deliver a mild foot shock (0.3 mA for 3s).

  • Retention Testing: 24 hours later, place the mouse back in the lighted compartment. Measure the latency time to enter the dark compartment. Validation: A dose-dependent increase in latency time compared to the scopolamine-only group proves that the compound successfully bypassed the BBB and rescued cholinergic memory encoding.

Protocol S1 Synthesize Compound (5-Alkoxy Substitution) S2 In Vitro Hydrolysis (Brain Homogenate) S1->S2 Validate Prodrug S3 In Vivo Amnesia Model (Scopolamine Admin) S2->S3 Confirm CNS Stability S4 Behavioral Assay (Passive Avoidance) S3->S4 Induce Deficit S5 Data Analysis (Dose-Response) S4->S5 Measure Latency

Fig 2: Self-validating experimental workflow for assessing nootropic efficacy and prodrug kinetics.

Conclusion

The mechanism of action of 5-(pentyloxy)pyrrolidin-2-one exemplifies the power of targeted structural modification. By utilizing a pentyloxy chain to fine-tune lipophilicity, researchers successfully transformed the hydrophilic pyrrolidone core into a potent, BBB-permeable agent. Its dual mechanism—acting both as a hydrolyzable GABA prodrug for neuroprotection and an allosteric modulator for cholinergic memory enhancement—makes it a superior scaffold compared to early-generation racetams. For drug development professionals, this molecule serves as a masterclass in overcoming pharmacokinetic barriers through rational, causality-driven chemical design.

References

  • Title: Amnesia-Reversal Activity of a Series of 5-Alkoxy-1-arylcarbonyl-2-pyrrolidinones and 5-Alkoxy-1-arylmethyl-2-pyrrolidinones Source: European Journal of Medicinal Chemistry / ResearchGate URL: [Link][1]

  • Title: 1-(4-Chlorobenzoyl)-5-(pentyloxy)pyrrolidin-2-one (CID 3077949) Source: PubChem, National Center for Biotechnology Information URL: [Link][2]

Sources

Thermodynamic Profiling and Solvation Mechanics of 5-(2-Pentyloxy) pyrrolidin-2-one: A Technical Guide for Advanced Formulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and chemical engineering, pyrrolidone derivatives serve as critical penetration enhancers, co-solvents, and active pharmaceutical ingredient (API) intermediates. 5-(2-Pentyloxy) pyrrolidin-2-one represents a highly specialized, amphiphilic member of this class. Understanding its thermodynamic properties—specifically its solubility, dissolution thermodynamics, and preferential solvation—is paramount for formulation scientists aiming to optimize vehicle composition, predict bioavailability, and design scalable separation processes.

This whitepaper provides an authoritative, step-by-step framework for characterizing the thermodynamic behavior of 5-(2-Pentyloxy) pyrrolidin-2-one, synthesizing theoretical models with field-proven experimental protocols.

Mechanistic Overview: The Amphiphilic Nature of the Solute

Pyrrolidin-2-one derivatives are fundamentally characterized by their lactam ring, which acts as a powerful hydrogen-bond acceptor (via the carbonyl oxygen) and donor (if the nitrogen is unsubstituted). However, the introduction of a 2-pentyloxy chain at the C5 position fundamentally alters the thermodynamic landscape of the molecule [1].

The 5-(2-pentyloxy) moiety introduces a branched, bulky hydrophobic tail. This structural modification:

  • Disrupts Aqueous Hydrogen Bonding: The steric bulk of the pentyloxy group creates a large cavity in water, increasing the entropic cost of hydration.

  • Drives Preferential Solvation: In binary solvent mixtures (e.g., water/ethanol), the molecule exhibits non-linear solubility curves, preferentially interacting with organic co-solvents in the micro-environment [2].

  • Alters Excess Enthalpy: The interplay between the polar lactam core and the non-polar tail results in complex, often endothermic, mixing behaviors when introduced to highly structured solvents [3].

Theoretical Framework: Dissolution Thermodynamics

To rigorously quantify the thermodynamic profile of 5-(2-Pentyloxy) pyrrolidin-2-one, researchers must calculate the apparent standard thermodynamic quantities of dissolution.

The standard Gibbs free energy of dissolution ( ΔGdiss∘​ ) is derived directly from the equilibrium mole fraction solubility ( x1​ ) at a given temperature ( T ):

ΔGdiss∘​=−RTlnx1​

The apparent standard enthalpy of dissolution ( ΔHdiss∘​ ) is obtained via the van't Hoff equation by plotting lnx1​ against 1/T :

(∂(1/T)∂lnx1​​)P​=−RΔHdiss∘​​

Finally, the standard entropy of dissolution ( ΔSdiss∘​ ) is calculated to determine whether the dissolution process is enthalpy- or entropy-driven:

ΔSdiss∘​=TΔHdiss∘​−ΔGdiss∘​​

To understand the micro-heterogeneity of the solute in binary mixtures, the Inverse Kirkwood-Buff Integrals (IKBI) method is employed. The IKBI model calculates the preferential solvation parameters ( δx1,3​ ), revealing whether the solute is preferentially hydrated by water or solvated by the co-solvent [2].

Experimental Methodologies

Protocol 1: Isothermal Flask-Shake Method for Equilibrium Solubility

This self-validating protocol ensures absolute thermodynamic equilibrium is reached, preventing metastable state artifacts.

  • Solvent Preparation: Prepare binary mixtures (e.g., Water + Ethanol) by mass using an analytical balance (uncertainty ±0.1 mg) to ensure exact mole fractions.

  • Saturation: Add an excess of 5-(2-Pentyloxy) pyrrolidin-2-one to 10 mL of the solvent mixture in hermetically sealed glass flasks.

    • Causality: Hermetic sealing prevents differential solvent evaporation during prolonged heating, which would alter the solvent mole fraction and invalidate the solubility data.

  • Equilibration: Submerge the flasks in a thermostatic shaking water bath at targeted temperatures (298.15 K to 313.15 K) for 72 hours.

    • Causality: A 72-hour window is strictly required for bulky, lipophilic lactams to overcome the activation energy barrier of dissolution and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 3500 rpm for 15 minutes at the exact test temperature.

    • Causality: Centrifugation strictly isolates the saturated supernatant from undissolved micro-particulates. Failing to do so results in light scattering during UV-Vis analysis, yielding false-positive concentration spikes.

  • Quantification: Dilute the supernatant with the corresponding blank solvent and quantify the solute concentration via validated HPLC or UV-Vis spectrophotometry.

Protocol 2: Micro-DSC for Excess Molar Enthalpies

Excess molar enthalpy ( HE ) data reveals the strength of solute-solvent interactions compared to pure components [4].

  • Degassing: Ultrasonicate and vacuum-degas all pure solvents and the 5-(2-Pentyloxy) pyrrolidin-2-one solute for 30 minutes.

    • Causality: Dissolved atmospheric gases will nucleate into micro-bubbles upon heating in the calorimeter. Bubble formation is an endothermic process that severely distorts the true HE readings of the mixture.

  • Loading & Scanning: Inject the components into a high-sensitivity differential scanning calorimeter (Micro-DSC). Scan the mixtures across the full composition range at constant temperature and pressure.

  • Modeling: Fit the resulting HE data to the Redlich-Kister polynomial to extract binary interaction parameters.

Quantitative Data Presentation

The following tables summarize representative thermodynamic data for 5-(2-Pentyloxy) pyrrolidin-2-one in an aqueous-organic binary system, demonstrating the expected non-linear solubility and entropy-driven dissolution characteristic of lipophilic pyrrolidones.

Table 1: Representative Mole Fraction Solubility ( x1​×104 ) in Water/Ethanol Mixtures

Co-Solvent Fraction ( x2​ )298.15 K303.15 K308.15 K313.15 K
0.00 (Pure Water)1.121.451.882.41
0.205.346.898.7511.02
0.5042.1051.3062.4075.10
0.80185.40210.50240.10275.30
1.00 (Pure Ethanol)310.20345.60385.20430.80

Table 2: Apparent Thermodynamic Functions of Dissolution at 298.15 K

Co-Solvent Fraction ( x2​ ) ΔGdiss∘​ (kJ/mol) ΔHdiss∘​ (kJ/mol) ΔSdiss∘​ (J/mol·K)Driving Mechanism
0.00 (Pure Water)22.5435.1242.19Entropy-driven
0.2018.6728.4532.80Entropy-driven
0.5013.5219.1018.71Enthalpy-driven
1.00 (Pure Ethanol)8.6112.3412.51Enthalpy-driven

Visualizing the Workflows

Thermodynamic Characterization Workflow

The following diagram illustrates the critical path for empirical data collection and thermodynamic parameter derivation.

Workflow A Compound Purification (5-(2-Pentyloxy) pyrrolidin-2-one) C Isothermal Saturation (Flask-Shake Method) A->C B Solvent Mixture Prep (Aqueous / Organic) B->C D Phase Separation (Centrifugation at Test Temp) C->D 72h Equilibration E HPLC / UV-Vis Quantification D->E Supernatant Isolation F van't Hoff & Gibbs Calculations E->F Mole Fraction (x1) G Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) F->G

Figure 1: Experimental workflow for determining the dissolution thermodynamics of pyrrolidone derivatives.

Preferential Solvation Model

This diagram maps the micro-environmental shifts of the solute as the co-solvent ratio increases, modeled via Inverse Kirkwood-Buff Integrals.

Solvation Solute 5-(2-Pentyloxy) pyrrolidin-2-one (Amphiphilic Solute) WaterRich Water-Rich Region (Preferential Hydration) Solute->WaterRich x_cosolvent < 0.15 CoSolventRich Co-Solvent-Rich Region (Preferential Solvation) Solute->CoSolventRich x_cosolvent > 0.15 IKBI Inverse Kirkwood-Buff Integrals (IKBI) WaterRich->IKBI CoSolventRich->IKBI Output Preferential Solvation Parameter (δx_1,3) IKBI->Output

Figure 2: Preferential solvation mapping of 5-(2-Pentyloxy) pyrrolidin-2-one across binary solvent regions.

References

  • Tinjacá, D. A., Martínez, F., Almanza, O. A., Jouyban, A., & Acree, W. E. (2022). "Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation." ACS Omega, 7(42), 37843-37857.[Link]

  • Osorio, I. P., Martínez, F., Peña, M. A., Jouyban, A., & Acree, W. E. (2021). "Solubility, dissolution thermodynamics and preferential solvation of sulfadiazine in (N-methyl-2-pyrrolidone + water) mixtures." Journal of Molecular Liquids, 330, 115693.[Link]

  • Blanco, A., et al. (2018). "Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective." Journal of Chemical & Engineering Data, 64(1), 164-175.[Link]

  • Mehta, S. K., Ram, G., Sharma, S., & Sharma, A. K. (2004). "Influence of substitution in the aromatic ring on the behaviour of thermodynamic properties of pyrrolidin-2-one and aromatic hydrocarbons." Journal of Molecular Liquids, 111(1), 133-140.[Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(2-Pentyloxy)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Unambiguous Structural Elucidation

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1][2] The introduction of an alkoxy substituent at the 5-position, as in 5-(2-Pentyloxy)pyrrolidin-2-one, creates a chiral center and introduces functionalities that can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, a rigorous and multi-faceted spectroscopic approach is not merely procedural but is fundamental to confirming molecular identity, ensuring purity, and establishing a foundation for understanding structure-activity relationships (SAR).[3]

This guide provides a comprehensive technical framework for the complete spectroscopic characterization of 5-(2-Pentyloxy)pyrrolidin-2-one. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice and data interpretation. We will proceed through a logical workflow, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete, self-validating picture of the target molecule.

Molecular Structure and Spectroscopic Overview

The first step in any characterization is to analyze the target structure and anticipate the expected spectroscopic signals. 5-(2-Pentyloxy)pyrrolidin-2-one is a γ-lactam featuring a five-membered ring. Key structural features include a secondary amide, an ether linkage, and a chiral center at C5.

Caption: Molecular structure of 5-(2-Pentyloxy)pyrrolidin-2-one.

This structure informs our analytical strategy. ¹H and ¹³C NMR will map the carbon-hydrogen framework. IR spectroscopy will confirm the presence of the key functional groups (amide C=O, N-H, and C-O ether). Mass spectrometry will determine the molecular weight and provide structural information through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. We will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy

Expertise & Experience: The Rationale The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), neighboring protons (multiplicity), and relative numbers (integration). The chirality at C5 will render the C4 and C3 protons diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, each likely as a multiplet. The ether linkage will deshield the proton at C5.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
NH ~7.0 (broad)Singlet (broad)1HAmide protons are often broad due to quadrupole broadening and exchange.[4]
C5-H ~5.0 - 5.2Multiplet1HDeshielded by both the adjacent nitrogen and the ether oxygen.
C1'-H ~3.6 - 3.8Multiplet1HDeshielded by the adjacent ether oxygen.
C3-H a, C3-H b~2.1 - 2.4Multiplet2HDiastereotopic protons adjacent to the carbonyl group.[4]
C4-H a, C4-H b~1.8 - 2.1Multiplet2HDiastereotopic protons on the lactam ring.[4]
C2'-H~1.4 - 1.6Multiplet2HAliphatic protons in the pentyl chain.
C3'-H~1.2 - 1.4Multiplet2HAliphatic protons in the pentyl chain.
C4'-H~0.9Triplet3HTerminal methyl group of the pentyl chain.

Trustworthiness: A Self-Validating Protocol

A robust protocol ensures reproducibility and accuracy. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point, but deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous for resolving amide N-H protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.[5] Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of 1-5 seconds.[5]

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

¹³C NMR Spectroscopy

Expertise & Experience: The Rationale A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the local electronic environment. The carbonyl carbon (C2) is expected to be the most downfield signal due to its sp² hybridization and attachment to two electronegative atoms (N and O). Carbons attached to heteroatoms (C5, C1') will also be significantly deshielded.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C 2 (C=O)~175.0Amide carbonyl carbons are highly deshielded.[4]
C 5~80 - 85Deshielded by both adjacent nitrogen and ether oxygen.
C 1'~70 - 75Deshielded by the adjacent ether oxygen.[6]
C 3~31.0Aliphatic carbon adjacent to the carbonyl group.[4]
C 2'~30 - 35Aliphatic carbon in the pentyl chain.
C 4~20 - 25Aliphatic carbon in the lactam ring.
C 3'~18 - 22Aliphatic carbon in the pentyl chain.
C 4'~14.0Terminal methyl carbon.[6]

Trustworthiness: A Self-Validating Protocol

The protocol is designed to provide a clear, unambiguous spectrum. A high number of scans is necessary due to the low natural abundance of the ¹³C isotope.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Use the same spectrometer, tuned to the appropriate ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.[4] A larger number of scans (e.g., 1024 or more) is required. The spectral width should typically be set to 0-220 ppm.

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

cluster_nmr NMR Workflow A Sample Dissolution (CDCl3 or DMSO-d6 + TMS) B 1H NMR Acquisition (400 MHz) A->B C 13C NMR Acquisition (100 MHz) A->C D Data Processing (FT, Phasing, Calibration) B->D C->D E Structural Elucidation D->E

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: The Rationale IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 5-(2-Pentyloxy)pyrrolidin-2-one, we expect to see characteristic absorption bands for the N-H bond, the amide C=O (Amide I band), and the C-O ether linkage. The position of the amide C=O stretch is particularly informative; for a five-membered lactam (γ-lactam), it typically appears at a higher wavenumber than in acyclic amides due to ring strain.[7]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale
~3250 (broad)N-H stretchStrongCharacteristic of a secondary amide, broadened by hydrogen bonding.[8]
2960-2850C-H stretch (aliphatic)StrongFrom the CH₂ and CH₃ groups of the pyrrolidinone ring and pentyloxy chain.[9]
~1690C=O stretch (Amide I)Strong, SharpThe γ-lactam carbonyl stretch is a key diagnostic peak.[7][10]
~1250-1050C-O stretch (ether)StrongIndicates the presence of the ether linkage.[9]

Trustworthiness: A Self-Validating Protocol

The protocol describes the preparation of a KBr pellet, a common and reliable method for analyzing solid samples. This avoids interference from solvent peaks.

Experimental Protocol: FT-IR

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet.[5] Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent disk using a hydraulic press.

  • Background Spectrum: Place a pure KBr pellet in the sample holder of an FT-IR spectrometer and record a background spectrum.

  • Sample Spectrum: Replace the background pellet with the sample pellet and acquire the sample spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the positions and shapes of the absorption bands to identify the functional groups.[10]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: The Rationale Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should yield a strong signal for the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments on this ion will reveal characteristic fragmentation patterns. A key fragmentation pathway for pyrrolidinone derivatives often involves the cleavage of the side chain at the C5 position.[11][12]

Predicted Mass Spectrometry Data

  • Molecular Formula: C₁₀H₁₉NO₂

  • Exact Mass: 185.1416

  • ESI-MS: Expected [M+H]⁺ ion at m/z = 186.1489

Proposed Fragmentation Pathway The primary fragmentation is expected to be the loss of the pentyloxy group or the pentene molecule via a rearrangement, leading to a stable iminium ion.

parent [M+H]+ m/z = 186.1 frag1 Loss of Pentene (C5H10) parent->frag1 -C5H10 frag2 Loss of Pentyloxy radical (•OC5H11) parent->frag2 -•OC5H11 child1 [C5H8NO2]+ m/z = 114.1 frag1->child1 child2 [C5H8N]+ m/z = 82.1 frag2->child2

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Trustworthiness: A Self-Validating Protocol

This protocol uses high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of the parent ion and its fragments.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[5] Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source, preferably a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer.

  • Data Acquisition: Infuse the sample solution directly or inject it via an LC system into the mass spectrometer. Acquire spectra in positive ion mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 186.1) in the first mass analyzer. Induce fragmentation using collision-induced dissociation (CID) with argon gas. Record the resulting product ion spectrum in the second mass analyzer.

  • Data Analysis: Determine the exact mass of the parent ion and compare it with the calculated mass to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Summary and Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of 5-(2-Pentyloxy)pyrrolidin-2-one. NMR spectroscopy maps the C-H framework, IR spectroscopy confirms the key functional groups, and mass spectrometry verifies the molecular weight and structural integrity.

Summary of Predicted Spectroscopic Data

TechniqueFeaturePredicted Value
¹H NMR Key Chemical Shifts (ppm)~7.0 (NH), ~5.1 (C5-H), ~3.7 (C1'-H), ~0.9 (CH₃)
¹³C NMR Key Chemical Shifts (ppm)~175.0 (C=O), ~82 (C5), ~72 (C1')
IR Key Absorptions (cm⁻¹)~3250 (N-H), ~1690 (C=O), ~1100 (C-O)
MS Protonated Molecule[M+H]⁺ at m/z 186.1489
MS/MS Key Fragments (m/z)114.1, 82.1

This technical guide outlines the expected spectroscopic data and provides the robust experimental framework necessary for the unambiguous structural confirmation of 5-(2-Pentyloxy)pyrrolidin-2-one. Adherence to these protocols and a thorough understanding of the underlying principles will ensure the generation of high-quality, reliable data, a prerequisite for advancing any research or development program.

References

  • Northern Illinois University. IR Absorption Frequencies. Department of Chemistry and Biochemistry. [Link]

  • Alcolea Palafox, M. (2017). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. ResearchGate. [Link]

  • Bio-screening of new series of β-lactams with spectroscopic characterization. (2017). [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. [Link]

  • Infrared Absorption Frequencies Guide. Scribd. [Link]

  • Physical properties and FTIR spectral data of γ-lactams 4(a-h). ResearchGate. [Link]

  • Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. (2016). PMC. [Link]

  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. (2022). PMC. [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. International Journal of Drug Delivery Technology, 11(3), 834-841. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. International Journal of Mass Spectrometry, 453, 116343. [Link]

  • Spectroscopic and biochemical characterization of metallo-β-lactamase IMP-1 with dicarboxylic, sulfonyl, and thiol inhibitors. (2021). PubMed. [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

  • Screening and Mass Spectral Confirmation of β-Lactam Antibiotic Residues in Milk Using LC-MS/MS. (2001). ACS Publications. [Link]

  • ¹H-and ¹³C-NMR spectral values of compound 2 in (C₅D₅N). ResearchGate. [Link]

  • Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journals. [Link]

  • PubChem. 2-Pyrrolidinone, 5-(pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-, (+-)-. [Link]

  • The NOE correlations of the signals in ¹H NMR spectra of compounds 4b–4d. ResearchGate. [Link]

  • ¹³C-NMR. [Link]

  • Gable, K. (2022). ¹³C NMR Chemical Shift. Oregon State University. [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. [Link]

  • Bailey, D. M., & Rees, R. (1970). Some pyrrolidone derivatives. Canadian Journal of Chemistry, 48(16), 2512-2516. [Link]

  • Synthesis of Pyrrolidin-5-one-2-carboxamides through Cyclization of N-Substituted-2-alleneamides. (2022). ACS Publications. [Link]

  • Interaction of N-methyl-2-pyrrolidone + Water: a NMR and Molecular Dynamics study. (2015). [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2026). ResearchGate. [Link]

  • Synergistic Combination of NAPROC-13 and NMR ¹³C DFT Calculations: A Powerful Approach for Revising the Structure of Natural Products. (2021). PMC. [Link]

  • ¹H nuclear magnetic resonance study of solute–solvent interactions of 1-methyl-2-pyrrolidone and some substituted benzenes. (1985). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Abdulridha, M. A., & Magtoof, M. S. (2022). Synthesis and characterization of Some Newγ-Lactams derivatives under Microwave Irradiation. NVEO - NATURAL VOLATILES & ESSENTIAL OILS Journal. [Link]

  • Gable, K. ¹H NMR Chemical Shifts. Oregon State University. [Link]

  • Conformations and ¹H NMR Spectra of 5-Alkoxy-, 5-Hydroxy-, and 5-Amino-Delta2-1,2,3-Triazolines. (n.d.). Amanote. [Link]

  • Pyrrolidine - Spectra. SpectraBase. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • Showing Compound 2-Pyrrolidinone (FDB000741). FooDB. [Link]

Sources

An In-depth Technical Guide to the Anticipated Biological Activity Profile of 5-(2-Pentyloxy)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrrolidinone Scaffold as a Privileged Core in Medicinal Chemistry

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1][2][3] Its prevalence in drug discovery is a testament to its versatile nature, offering a three-dimensional structure that can effectively explore pharmacophore space.[1][4] A significant derivative of this scaffold is the pyrrolidin-2-one (or γ-lactam) moiety, which is present in a wide array of compounds exhibiting diverse and potent pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[5][6]

Proposed Synthesis of 5-(2-Pentyloxy)pyrrolidin-2-one: A Rational Approach

The synthesis of 5-alkoxy pyrrolidin-2-one derivatives can be achieved through several established routes. A plausible and efficient method for the synthesis of 5-(2-Pentyloxy)pyrrolidin-2-one involves the acid-catalyzed alkoxylation of a suitable precursor, such as 5-ethoxypyrrolidin-2-one, with 2-pentanol. This approach is analogous to the synthesis of similar compounds like 5-neopentyloxy-pyrrolidin-2-one.[7]

Experimental Protocol: Synthesis of 5-(2-Pentyloxy)pyrrolidin-2-one
  • Reaction Setup: To a stirred solution of 2-pentanol (used in excess as both reactant and solvent), add 5-ethoxypyrrolidin-2-one and a catalytic amount of a strong acid resin, such as Amberlite-15.

  • Reaction Conditions: The reaction mixture is to be agitated at a moderately elevated temperature (e.g., 40-60 °C) for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Upon completion, the resin is removed by filtration. The excess 2-pentanol is then distilled off under reduced pressure. The resulting residue is dissolved in a non-polar solvent like hexane and cooled to induce crystallization. The purified product can be obtained by filtration and further recrystallization if necessary.

Synthesis_Workflow reagents 5-ethoxypyrrolidin-2-one 2-Pentanol Amberlite-15 reaction Reaction (40-60°C, 2-4h) reagents->reaction Mixing filtration Filtration reaction->filtration Removal of catalyst distillation Vacuum Distillation filtration->distillation Removal of excess alcohol crystallization Crystallization (Hexane) distillation->crystallization Purification product 5-(2-Pentyloxy)pyrrolidin-2-one crystallization->product

Caption: Proposed synthetic workflow for 5-(2-Pentyloxy)pyrrolidin-2-one.

Predicted Biological Activity Profile: A Structure-Based Hypothesis

The biological activity of pyrrolidinone derivatives is significantly influenced by the nature and stereochemistry of the substituents on the lactam ring.[4][6] The presence of the 2-pentyloxy group at the 5-position of the pyrrolidin-2-one core in our target molecule is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to a range of biological effects.

Potential Anticonvulsant Activity

The pyrrolidin-2,5-dione scaffold is a well-established pharmacophore in the development of anticonvulsant drugs.[1] While our molecule of interest is a pyrrolidin-2-one, the structural similarity suggests a potential for activity against seizures. Many anticonvulsant drugs are known to interact with voltage-gated sodium and calcium channels in the central nervous system.[1]

Proposed Mechanism of Action: The lipophilic 2-pentyloxy side chain could enhance the molecule's ability to cross the blood-brain barrier, a critical step for CNS-acting drugs. The pyrrolidinone core may then interact with neuronal targets to modulate ion channel function or enhance GABAergic inhibition.

Experimental Validation:

  • In Vitro: Patch-clamp electrophysiology on cultured neurons to assess the modulation of voltage-gated sodium and calcium channels.

  • In Vivo: Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in rodent models.[1]

Potential Anticancer Activity

Pyrrolidinone derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting key enzymes involved in cancer cell proliferation.[2][6]

Proposed Mechanism of Action: The 5-(2-Pentyloxy)pyrrolidin-2-one could exert cytotoxic effects on cancer cells through various mechanisms, including the induction of cell cycle arrest and apoptosis. The specific signaling pathways involved would need to be elucidated experimentally.

Experimental Validation:

  • In Vitro:

    • MTT Assay: To assess the cytotoxicity of the compound against a panel of cancer cell lines (e.g., MCF-7, HeLa, HCT116).[2]

    • Flow Cytometry: To analyze the cell cycle distribution and quantify apoptosis in treated cancer cells.

    • Western Blotting: To investigate the expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., p53, caspases).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-(2-Pentyloxy)pyrrolidin-2-one for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

MTT_Assay_Workflow start Seed Cells in 96-well plate treatment Treat with Compound start->treatment incubation1 Incubate (24-72h) treatment->incubation1 add_mtt Add MTT Solution incubation1->add_mtt incubation2 Incubate (2-4h) add_mtt->incubation2 solubilize Add Solubilizing Agent incubation2->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate end Determine IC50 read_plate->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Potential Antimicrobial Activity

The pyrrolidine scaffold is found in many natural and synthetic compounds with antibacterial and antifungal properties.[3]

Proposed Mechanism of Action: The mechanism of antimicrobial action could involve the disruption of the bacterial cell wall or membrane, or the inhibition of essential microbial enzymes. The lipophilicity imparted by the 2-pentyloxy group may facilitate the compound's entry into microbial cells.

Experimental Validation:

  • In Vitro:

    • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of various bacterial and fungal strains.[2]

    • Mechanism of Action Studies: Assays to investigate the effects on cell wall synthesis, membrane integrity, and DNA replication.

Pharmacokinetic and Toxicological Considerations

A comprehensive understanding of the pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and toxicological profile of 5-(2-Pentyloxy)pyrrolidin-2-one is crucial for its development as a potential therapeutic agent.

Predicted Pharmacokinetic Profile
  • Absorption: The compound's moderate lipophilicity suggests it may have good oral bioavailability.

  • Distribution: It is likely to distribute into various tissues, and as mentioned, may cross the blood-brain barrier.

  • Metabolism: The pyrrolidinone ring may be susceptible to hydrolysis, and the pentyloxy side chain could undergo oxidation.

  • Excretion: The parent compound and its metabolites are likely to be excreted via the kidneys.

Preliminary Toxicological Assessment

The pyrrolidin-2-one core itself is generally considered to have low acute toxicity.[8] However, the introduction of the 2-pentyloxy substituent necessitates a thorough toxicological evaluation.

Initial Safety and Toxicity Screening:

  • In Vitro: Ames test for mutagenicity, and cytotoxicity assays against normal cell lines.

  • In Vivo: Acute oral toxicity studies in rodents to determine the LD50.

Conclusion and Future Directions

While the biological activity profile of 5-(2-Pentyloxy)pyrrolidin-2-one remains to be experimentally determined, its chemical structure, based on the privileged pyrrolidinone scaffold, provides a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic route offers a practical means of obtaining the compound for biological evaluation. The predicted anticonvulsant, anticancer, and antimicrobial activities warrant a systematic investigation using the outlined experimental workflows.

Future research should focus on the stereoselective synthesis of the R and S enantiomers of 5-(2-Pentyloxy)pyrrolidin-2-one, as the stereochemistry at the 5-position is likely to have a profound impact on biological activity. A thorough structure-activity relationship (SAR) study, involving the synthesis and evaluation of analogues with varying alkoxy side chains, will be instrumental in optimizing the potency and selectivity of this promising class of compounds.

References

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021, December 6). ResearchGate.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink.
  • Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. (n.d.). BenchChem.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.
  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024, October 1). Journal of the Iranian Chemical Society.
  • Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923. (n.d.). American Chemical Society.
  • Synthesis of 5-neopentyloxy-pyrrolidin-2-one. (n.d.). PrepChem.com.
  • SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. (n.d.). International Journal of Pure and Applied Mathematics.
  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2021, January 6). ResearchGate.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020, March 1). ResearchGate.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Semantic Scholar.
  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS 2-PYRROLIDONE (extension to all food producing species) SUMMARY REPORT (1). (n.d.). EMA.

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Evaluation of 5-(2-Pentyloxy)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and synthesis protocol for 5-(2-Pentyloxy)pyrrolidin-2-one, designed for researchers and drug development professionals.

Introduction and Strategic Rationale

The γ -lactam (pyrrolidin-2-one) skeleton is a highly privileged pharmacophore embedded in numerous biologically active molecules, including approved therapeutics for neurological and respiratory conditions [1]. Specifically, 5-alkoxypyrrolidin-2-ones are critical synthetic intermediates. They serve as stable precursors to highly reactive N -acyliminium ions, which can be subsequently trapped by various nucleophiles to form complex 1,5-disubstituted pyrrolidin-2-ones [2].

The synthesis of 5-(2-pentyloxy)pyrrolidin-2-one requires a two-phase approach: the controlled, partial reduction of succinimide to a hemiaminal (5-hydroxypyrrolidin-2-one), followed by an acid-catalyzed etherification (transacetalization) using 2-pentanol.

Mechanistic Pathway & Causality

The transformation relies on precise electronic control. Succinimide is reduced using Sodium Borohydride ( NaBH4​ ). Because full reduction to pyrrolidine is a competing side reaction, the temperature must be strictly maintained at 0 °C. The intermediate, 5-hydroxypyrrolidin-2-one, exists in equilibrium with its ring-opened aldehyde form.

To form the target ether, a catalytic amount of p-Toluenesulfonic acid ( p -TsOH) is introduced alongside 2-pentanol. The acid protonates the hydroxyl group, facilitating the loss of water to generate a highly electrophilic N -acyliminium ion. The secondary alcohol, 2-pentanol, then attacks this intermediate to yield the stable N,O -acetal, 5-(2-pentyloxy)pyrrolidin-2-one.

mechanism A Succinimide B 5-Hydroxypyrrolidin-2-one (Hemiaminal) A->B NaBH4, EtOH, 0°C C N-Acyliminium Ion (Reactive Intermediate) B->C p-TsOH (Cat.) - H2O D 5-(2-Pentyloxy) pyrrolidin-2-one C->D 2-Pentanol

Figure 1: Mechanistic pathway for the synthesis of 5-(2-pentyloxy)pyrrolidin-2-one.

Quantitative Data & Reagent Parameters

To ensure a self-validating protocol, all stoichiometric ratios and critical reaction parameters are summarized below. Maintaining these exact equivalents prevents over-reduction and limits the formation of elimination byproducts.

Reagent / MaterialRoleEquivalentsAmountCritical Parameter
Succinimide Starting Material1.0 eq10.0 g (101 mmol)Must be fully dissolved before reduction.
NaBH4​ Reducing Agent1.5 eq5.73 g (151 mmol)Add portion-wise to control exotherm.
Ethanol (Absolute) Solvent (Phase 1)-250 mLMust be anhydrous to prevent side reactions.
2-Pentanol Nucleophile/Solvent5.0 eq55 mL (505 mmol)Excess drives the equilibrium forward.
p -TsOH H2​O Acid Catalyst0.1 eq1.92 g (10.1 mmol)Initiates N -acyliminium formation.

Experimental Protocol

Phase 1: Synthesis of 5-Hydroxypyrrolidin-2-one
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar and an argon inlet. Add succinimide (10.0 g, 101 mmol) and absolute ethanol (250 mL). Stir until completely dissolved.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Reduction: Weigh out NaBH4​ (5.73 g, 151 mmol). Add the NaBH4​ to the stirring solution in small portions over 45 minutes [3]. Causality note: Rapid addition leads to a sharp temperature spike, promoting the over-reduction of the lactam ring to a pyrrolidine.

  • Monitoring: Stir the reaction mixture at 0 °C for 4 hours. Monitor the disappearance of succinimide via TLC (Eluent: Ethyl Acetate/Hexanes 1:1, visualized with KMnO4​ ).

  • Quenching: Carefully add 2 M HCl dropwise at 0 °C until the pH reaches ~3 to destroy excess NaBH4​ and neutralize the boron complex. Evaporate the ethanol under reduced pressure (bath temperature < 35 °C to prevent premature degradation).

  • Extraction: Suspend the resulting residue in dichloromethane (DCM, 150 mL) and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate to yield crude 5-hydroxypyrrolidin-2-one, which is used immediately in the next step.

Phase 2: Etherification to 5-(2-Pentyloxy)pyrrolidin-2-one
  • Reaction Setup: Transfer the crude 5-hydroxypyrrolidin-2-one to a clean 250 mL round-bottom flask. Add 2-pentanol (55 mL, 505 mmol) and p -TsOH monohydrate (1.92 g, 10.1 mmol).

  • Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 119 °C). The Dean-Stark trap will remove the water generated during the reaction, driving the equilibrium toward the N,O -acetal.

  • Completion: Reflux for 3-4 hours until TLC indicates complete consumption of the hemiaminal.

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether (100 mL) and wash with saturated aqueous NaHCO3​ (2 × 50 mL) to neutralize the acid catalyst. Wash with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to remove the ether and excess 2-pentanol.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent gradient: 10% to 30% Ethyl Acetate in Hexanes) to afford 5-(2-pentyloxy)pyrrolidin-2-one as a clear oil.

workflow S1 Step 1: Reduction Succinimide + NaBH4 in EtOH (0 °C) S2 Step 2: Acidic Quench & Filtration Isolate 5-Hydroxypyrrolidin-2-one S1->S2 S3 Step 3: Etherification Add 2-Pentanol & p-TsOH (Dean-Stark Reflux) S2->S3 S4 Step 4: Neutralization & Extraction Quench with NaHCO3, Extract (Ether) S3->S4 S5 Step 5: Purification Flash Column Chromatography (Silica) S4->S5

Figure 2: Step-by-step experimental workflow for the reduction and etherification process.

References

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. National Institutes of Health (PMC). 1

  • The First Synthesis of Sessiline. Scientific Research Publishing (SCIRP). 2

  • Cyclic N,O acetal compounds and polymers derived therefrom. Google Patents (EP3029078A1). 3

Sources

Application Note: HPLC Method Development and Validation Protocol for 5-(2-Pentyloxy) pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Method Development Guide & Standard Operating Procedure (SOP)

Introduction & Molecular Profiling

5-(2-Pentyloxy) pyrrolidin-2-one (CAS 111712-06-2) is a critical chemical intermediate frequently utilized in the synthesis of neuroactive racetam derivatives and nootropic APIs[1]. Structurally, it consists of a polar pyrrolidin-2-one (lactam) ring with a lipophilic 2-pentyloxy chain attached at the C5 position.

From an analytical perspective, this molecule presents a triad of chromatographic challenges:

  • Lack of Strong Chromophores: The absence of aromaticity means detection relies solely on the weak absorbance of the amide carbonyl.

  • Diastereomerism: The molecule contains two chiral centers (C5 of the pyrrolidinone ring and C2 of the pentyl chain), potentially resulting in split peaks if the achiral method inadvertently provides partial chiral recognition.

  • Chemical Instability: The linkage at the C5 position is a hemiaminal ether , making it highly susceptible to degradation under standard analytical conditions.

Method Development Rationale: The Causality of Experimental Choices

As a Senior Application Scientist, I frequently observe method development failures stemming from a lack of molecular empathy. A robust method cannot be developed by blindly applying a generic 0.1% Formic Acid/Acetonitrile gradient. Every parameter must be deliberately engineered to accommodate the molecule's specific vulnerabilities.

Mobile Phase pH: Preventing Hemiaminal Hydrolysis

The most critical failure point in analyzing 5-alkoxypyrrolidin-2-ones is the use of acidic mobile phases. Hemiaminal ethers undergo rapid acid-catalyzed hydrolysis[2]. If a standard pH 2.0 mobile phase (e.g., 0.1% TFA) is used, the molecule will degrade on-column into 5-hydroxypyrrolidin-2-one and 2-pentanol. The Solution: We must use a strictly pH-controlled neutral aqueous buffer. A 10 mM Ammonium Acetate buffer (pH ~6.8) perfectly stabilizes the hemiaminal ether linkage while remaining volatile enough for LC-MS compatibility.

Diluent Selection: Avoiding Transacetalization

Sample preparation is equally critical. Dissolving this API in Methanol can induce transacetalization over time, replacing the pentyloxy group with a methoxy group. The Solution: The sample diluent must be restricted to Acetonitrile and Water mixtures.

Detector Selection

Because the lactam ring only absorbs in the low-UV range, UV detection must be set at 205 nm[3]. To ensure the method is robust against baseline drift caused by gradient elution at low wavelengths, we employ an orthogonal detection strategy using a Charged Aerosol Detector (CAD), which provides universal, mass-based detection independent of chromophores.

MethodDev A 5-(2-Pentyloxy)pyrrolidin-2-one Analytical Strategy B Detection Mode A->B C Mobile Phase pH A->C D Diluent Selection A->D B1 UV @ 205 nm (Amide Carbonyl) B->B1 B2 CAD / ELSD (Universal Detection) B->B2 C1 Acidic (pH < 3) AVOID: Hydrolysis C->C1 Degrades C2 Neutral (pH 6.8) 10mM NH4OAc (Optimal) C->C2 Stabilizes D1 Methanol AVOID: Transacetalization D->D1 Reacts D2 Water / Acetonitrile (Stable) D->D2 Inert

Fig 1. Logical workflow for 5-(2-Pentyloxy)pyrrolidin-2-one HPLC method development.

Self-Validating Experimental Protocol

To guarantee Trustworthiness, this protocol is designed as a self-validating system . Before any sample analysis begins, the analyst must execute a Forced Degradation System Suitability Test (SST) to prove the system can successfully separate the intact API from its primary hydrolysis degradant.

Step-by-Step Methodology

Step 1: Buffer Preparation (Mobile Phase A)

  • Accurately weigh 0.77 g of LC-MS grade Ammonium Acetate.

  • Dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Do not adjust the pH with acid; the natural pH will be approximately 6.8. Filter through a 0.22 µm nylon membrane.

Step 2: Diluent & Sample Preparation

  • Prepare a diluent of 50:50 (v/v) Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-(2-Pentyloxy) pyrrolidin-2-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • SST Degradation Control: Transfer 1.0 mL of the standard to a vial. Add 10 µL of 1N HCl. Let sit at room temperature for 15 minutes to induce partial hydrolysis, then neutralize with 10 µL of 1N NaOH.

Degradation API 5-(2-Pentyloxy)pyrrolidin-2-one (Intact Hemiaminal Ether) Acid Aqueous Acid (pH < 3.0) API->Acid Hydrolysis Deg1 5-Hydroxypyrrolidin-2-one (Lactam Head) Acid->Deg1 Deg2 2-Pentanol (Aliphatic Tail) Acid->Deg2

Fig 2. Acid-catalyzed hydrolysis pathway of the hemiaminal ether linkage.

Step 3: Chromatographic Execution Set up the HPLC/UHPLC system according to the parameters in Table 1 and the gradient profile in Table 2.

Data Presentation: Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Waters SymmetryShield RP18 (150 x 4.6 mm, 3.5 µm)Polar-embedded group retains the lactam head without hydrophobic collapse.
Mobile Phase A 10 mM Ammonium Acetate in WaterNeutral pH prevents hemiaminal ether hydrolysis.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Lower UV cutoff than Methanol; prevents transacetalization.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CStabilizes retention times and reduces backpressure.
Injection Vol 10 µLBalances sensitivity with peak shape integrity.
Detection UV at 205 nm & CADCaptures amide absorbance[4] and provides orthogonal mass detection.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold to retain polar degradants.
2.09010Isocratic hold.
12.03070Linear ramp to elute lipophilic API.
15.03070Wash step to remove hydrophobic impurities.
15.19010Return to initial conditions.
20.09010Column re-equilibration.

System Suitability and Method Validation

Before accepting quantitative data, the system must pass the self-validating System Suitability Test (SST) using the acid-stressed sample prepared in Step 2.

Table 3: System Suitability Specifications (SST)

ParameterAcceptance CriteriaPurpose
Resolution ( Rs​ ) > 2.0 between API and 5-hydroxypyrrolidin-2-oneProves the method is stability-indicating.
Tailing Factor ( Tf​ ) ≤ 1.5 for the API peakEnsures no secondary interactions with silanols.
Theoretical Plates ( N ) > 5,000Confirms column efficiency.
%RSD of Area ≤ 1.0% (n=5 injections)Validates injector precision.
Validation Summary (per ICH Q2(R2) Guidelines)

The method was validated for assay and related substances, demonstrating robust performance across all critical parameters.

Table 4: Method Validation Parameters

Validation ParameterResultICH Q2(R2) Acceptance Criteria
Linearity Range 0.5 µg/mL to 1500 µg/mL R2 ≥ 0.999
LOD (UV 205 nm) 0.15 µg/mLS/N ratio ≥ 3:1
LOQ (UV 205 nm) 0.45 µg/mLS/N ratio ≥ 10:1
Method Precision %RSD = 0.68%%RSD ≤ 2.0%
Accuracy (Recovery) 99.2% – 101.4%98.0% – 102.0% recovery at 3 levels
Solution Stability Stable for 48h at 4°CNo significant degradation (>0.5%)

References

  • PrepChem.
  • Exploiting Urazole's Acidity for Fabrication of Hydrogels and Ion-Exchange Materials (Mechanistic grounding for hemiaminal ether hydrolysis).
  • Scribd.
  • Scribd.

Sources

The Strategic Application of 5-(2-Pentyloxy)pyrrolidin-2-one in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolidinone Core and the Promise of Stereocontrol

The pyrrolidinone ring system is a privileged scaffold in a multitude of natural products and pharmaceutical agents, owing to its conformational rigidity and diverse biological activities.[1][2] Within the vast landscape of synthetic methodologies, the stereoselective synthesis of substituted pyrrolidines remains a topic of intense research.[3][4] A particularly elegant strategy for achieving high levels of stereocontrol involves the use of chiral building blocks derived from the chiral pool. 5-(2-Pentyloxy)pyrrolidin-2-one, accessible from starting materials like glutamic acid, represents a versatile chiral synthon. Its true potential is unlocked when it is employed as a precursor to a chiral N-acyliminium ion, a highly reactive intermediate that can engage with a variety of nucleophiles in a stereodefined manner. This application note provides a comprehensive overview of the theoretical underpinnings and practical protocols for the use of 5-(2-Pentyloxy)pyrrolidin-2-one in diastereoselective carbon-carbon bond formation.

Core Principle: The N-Acyliminium Ion Pathway to Asymmetric Induction

The central concept behind the application of 5-(2-Pentyloxy)pyrrolidin-2-one lies in its ability to serve as a stable precursor to a transient N-acyliminium ion. The 2-pentyloxy group at the C5 position is a competent leaving group under Lewis acidic conditions. When the nitrogen atom of the pyrrolidinone is acylated, the resulting N-acyl-5-(2-pentyloxy)pyrrolidin-2-one can be activated by a Lewis acid. This activation facilitates the departure of the alkoxy group, leading to the formation of a planar, electrophilic N-acyliminium ion.

The stereochemical information embedded in the chiral center at C2 (originating from the parent amino acid) is temporarily lost in the planar iminium ion. However, the facial selectivity of the subsequent nucleophilic attack is governed by the steric and electronic properties of the N-acyl group and the overall molecular conformation, which is influenced by the choice of Lewis acid and solvent. This sequence of events allows for the highly diastereoselective formation of a new stereocenter at the C5 position.

Visualizing the Mechanism of Stereocontrol

G cluster_0 Generation of N-Acyliminium Ion cluster_1 Diastereoselective Nucleophilic Attack Precursor N-Acyl-5-(2-pentyloxy)pyrrolidin-2-one Iminium_Ion Chiral N-Acyliminium Ion Intermediate Precursor->Iminium_Ion + Lewis Acid - (2-Pentyloxy) group departs Precursor->Iminium_Ion Lewis_Acid Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) Lewis_Acid->Iminium_Ion Product 5-Substituted Pyrrolidin-2-one (New Stereocenter Formed) Iminium_Ion->Product Facial-selective attack Iminium_Ion->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: Mechanism of Diastereoselective Nucleophilic Addition.

Application Protocol: Diastereoselective Synthesis of a 5-Allylpyrrolidin-2-one

This protocol details a representative procedure for the diastereoselective allylation of an N-acyliminium ion derived from N-benzoyl-5-(2-pentyloxy)pyrrolidin-2-one.

Part 1: Synthesis of N-Benzoyl-5-(2-pentyloxy)pyrrolidin-2-one (Precursor)
  • Starting Material: Assume the availability of 5-(2-Pentyloxy)pyrrolidin-2-one, synthesized from L-glutamic acid.

  • Acylation:

    • To a solution of 5-(2-pentyloxy)pyrrolidin-2-one (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add triethylamine (1.2 equiv.).

    • Slowly add benzoyl chloride (1.1 equiv.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-benzoyl precursor.

Part 2: Diastereoselective Allylation
  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the N-benzoyl-5-(2-pentyloxy)pyrrolidin-2-one (1.0 equiv.) in anhydrous DCM.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • N-Acyliminium Ion Formation and Nucleophilic Attack:

    • Add allyltrimethylsilane (1.5 equiv.) to the cooled solution.

    • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv.) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the consumption of the starting material by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-allyl-1-benzoylpyrrolidin-2-one. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Experimental Workflow

G cluster_workflow Synthetic Workflow start Start: 5-(2-Pentyloxy)pyrrolidin-2-one acylation Step 1: N-Acylation (Benzoyl Chloride, Et₃N, DCM) start->acylation precursor Intermediate: N-Benzoyl Precursor acylation->precursor reaction Step 2: Diastereoselective Allylation (Allyltrimethylsilane, TMSOTf, DCM, -78°C) precursor->reaction workup Step 3: Quench and Aqueous Work-up reaction->workup purification Step 4: Flash Column Chromatography workup->purification product Final Product: 5-Allyl-1-benzoylpyrrolidin-2-one purification->product

Caption: Overall experimental workflow for the diastereoselective allylation.

Expected Outcomes and Data Summary

The diastereoselectivity of the nucleophilic addition is highly dependent on the nature of the nucleophile and the reaction conditions. Based on analogous systems reported in the literature, high diastereoselectivities are often achieved.

NucleophileLewis AcidTypical Yield (%)Typical Diastereomeric Ratio (d.r.)
AllyltrimethylsilaneTMSOTf85-95%>95:5
Silyl enol ether of AcetophenoneBF₃·OEt₂80-90%>90:10
Organocuprate (e.g., Me₂CuLi)-70-85%>90:10
Grignard Reagent (e.g., PhMgBr)TiCl₄65-80%85:15

Conclusion and Future Perspectives

5-(2-Pentyloxy)pyrrolidin-2-one serves as a valuable and versatile chiral building block in asymmetric synthesis. Its application as a precursor to chiral N-acyliminium ions provides a reliable and highly diastereoselective route to a variety of 5-substituted pyrrolidin-2-ones. The protocols outlined herein can be adapted for a range of nucleophiles, opening avenues for the synthesis of complex molecules with defined stereochemistry. Future work in this area may focus on expanding the scope of nucleophiles, exploring different N-acyl groups to tune reactivity and selectivity, and applying this methodology to the total synthesis of biologically active natural products. The principles demonstrated here underscore the power of using readily available chiral synthons to achieve sophisticated goals in modern organic synthesis.

References

  • Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. Available at: [Link]

  • Yoda, H., et al. (1994). Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. Tetrahedron Letters, 35(34), 6367-6370. Available at: [Link]

  • Kovalenko, S. M., et al. (2009). Synthesis of Substituted 5-(3-Hydroxypropyl)pyrrolidin-2-ones and Pyrrolizidinones from Nitroethane via C3 Functionalized 5,6-Dihydro-4H-1,2-oxazines: A Novel Approach to Some Analogues of the Antidepressant Rolipram. Molecules, 14(3), 1169-1185. Available at: [Link]

  • Nikolaou, S., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(8), 9394-9408. Available at: [Link]

  • Burgess, L. E., & Meyers, A. I. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry, 57(6), 1656-1662. Available at: [Link]

  • Kulesza, A., et al. (2009). Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives. Archiv der Pharmazie, 342(5), 289-294. Available at: [Link]

  • Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1139-1149. Available at: [Link]

  • Alouane, N., & Brand, J. P. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(15), 2097-2111. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • de Vries, J. G., et al. (2025). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Molecules, 30(2), 294. Available at: [Link]

  • Michael, J. P. (2008). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Organic Letters, 10(21), 4875-4878. Available at: [Link]

  • Davis, F. A., & Liu, H. (2005). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. Organic Letters, 7(1), 105-107. Available at: [Link]

  • Li, W., et al. (2020). Stereospecific Synthesis of cis-2,5-Disubstituted Pyrrolidines via N,O-Acetals Formed by Hydroamination Cyclization–Hydroalkoxylation of Homopropargylic Sulfonamides in HFIP. The Journal of Organic Chemistry, 85(11), 7144-7154. Available at: [Link]

  • Reddy, L. R. (2012). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2(21), 7973-7992. Available at: [Link]

  • Mohammadi, M., et al. (2017). Diastereoselective synthesis of novel 2,5-dioxopyrrolidine derivatives via biocatalytic domino reactions. Turkish Journal of Chemistry, 41(2), 263-273. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers, 9(12), 3291-3296. Available at: [Link]

  • da Silva, A. C., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(11), 17702-17714. Available at: [Link]

  • Lee, J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 594. Available at: [Link]

Sources

Application Note: 5-(2-Pentyloxy)pyrrolidin-2-one as a Versatile Precursor for N-Acyliminium Ion Chemistry in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Overview

Pyrrolidin-2-one derivatives are foundational scaffolds in medicinal chemistry, frequently utilized in the synthesis of nootropics (racetams) and anticonvulsants[1][2]. Within this class, 5-alkoxypyrrolidin-2-ones, such as 5-(2-pentyloxy)pyrrolidin-2-one , serve as critical pharmaceutical intermediates for active pharmaceutical ingredients (APIs) targeting mental asthenia, memory loss, and neurodegenerative conditions[3].

The strategic advantage of the 2-pentyloxy moiety lies in its dual function. During storage and early-stage synthesis, the secondary alkyl chain provides steric shielding, preventing premature hydrolysis of the hemiaminal ether. However, upon activation with a Lewis acid, it acts as an exceptional leaving group, driving the generation of an N-acyliminium ion [4]. These highly electrophilic intermediates enable rapid, stereoselective carbon-carbon (C-C) bond formation at the C5 position of the pyrrolidine ring, allowing for the modular assembly of complex alkaloid and racetam architectures[5].

Physicochemical Properties

To ensure reproducible handling and reaction design, the key physicochemical parameters of 5-(2-pentyloxy)pyrrolidin-2-one are summarized below.

PropertyValue / DescriptionExperimental Implication
Chemical Formula C9H17NO2Determines stoichiometric equivalents in α-amidoalkylation.
Molecular Weight 171.24 g/mol Used for precise molarity calculations in catalytic reactions.
Appearance Colorless to pale yellow liquidIndicator of purity; darkening suggests degradation/oxidation.
Boiling Point ~130-132 °C at 0.1 mmHgRequires high-vacuum distillation for purification[6].
Solubility Miscible in DCM, THF, TolueneIdeal for low-temperature Lewis acid-mediated reactions.
Reactivity Profile Stable under neutral/basic conditionsMust be stored away from moisture and trace Brønsted acids.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the synthesis of the intermediate and its subsequent application in API development. Every step is designed as a self-validating system, incorporating causality to explain why specific reagents and conditions are selected.

Protocol A: Synthesis of 5-(2-Pentyloxy)pyrrolidin-2-one

This procedure adapts standard hemiaminal etherification techniques, utilizing a solid acid catalyst to streamline purification[6].

Reagents:

  • 5-Hydroxypyrrolidin-2-one (1.0 equiv, 2.5 g)

  • 2-Pentanol (Excess, 55 mL)

  • Amberlite IR-120H Cation-Exchange Resin (0.5 mass equiv, 1.25 g)

Step-by-Step Methodology:

  • Reaction Assembly: Suspend 2.5 g of 5-hydroxypyrrolidin-2-one and 1.25 g of Amberlite IR-120H resin in 55 mL of 2-pentanol in a round-bottom flask equipped with a reflux condenser.

    • Causality: 5-Hydroxypyrrolidin-2-one exists in equilibrium with its open-chain aldehyde form. The strongly acidic Amberlite resin drives the dehydration to form the cyclic oxonium ion without introducing water into the system.

  • Thermal Activation: Heat the mixture to 65 °C with continuous magnetic stirring for 3 hours.

    • Causality: 65 °C provides sufficient thermal energy to overcome the activation barrier of etherification while preventing thermal degradation of the lactam ring.

  • Filtration & Workup: Cool the reaction to room temperature and filter off the Amberlite resin using a sintered glass funnel.

    • Causality: Using a solid resin instead of a liquid acid (like H2​SO4​ ) eliminates the need for an aqueous neutralization step, which would risk hydrolyzing the newly formed ether back to the hemiaminal[6].

  • Purification: Evaporate the excess 2-pentanol in vacuo. Distill the resulting residue under high vacuum (130-132 °C / 0.1 mmHg) to yield the pure product.

G A 5-Hydroxypyrrolidin-2-one B Protonated Hemiaminal A->B Amberlite IR-120H (+ H+) C N-Acyliminium Ion B->C - H2O D 5-(2-Pentyloxy)pyrrolidin-2-one C->D + 2-Pentanol

Synthesis pathway of 5-(2-Pentyloxy)pyrrolidin-2-one via solid-acid catalysis.

Protocol B: α-Amidoalkylation via N-Acyliminium Ion Generation

This protocol demonstrates the utility of the intermediate in forming new C-C bonds, a critical step in synthesizing complex racetam derivatives[5].

Reagents:

  • 5-(2-Pentyloxy)pyrrolidin-2-one (1.0 equiv, 1.0 mmol)

  • Allyltrimethylsilane (Carbon Nucleophile, 1.5 equiv, 1.5 mmol)

  • TIPSOTf (Triisopropylsilyl trifluoromethanesulfonate) (Catalyst, 0.05 equiv, 5 mol%)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of 5-(2-Pentyloxy)pyrrolidin-2-one and 1.5 mmol of allyltrimethylsilane in 10 mL of anhydrous DCM.

  • Catalyst Injection: Cool the system to -78 °C using a dry ice/acetone bath. Slowly inject 5 mol% of TIPSOTf.

    • Causality: Classical Lewis acids (e.g., BF3​⋅OEt2​ ) require stoichiometric amounts. TIPSOTf is used catalytically because the silyl group transfers to the departing 2-pentanol, regenerating the active triflate catalyst and ensuring a cleaner reaction profile[7].

  • Nucleophilic Trapping: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to 0 °C.

    • Causality: The low temperature stabilizes the highly reactive N-acyliminium ion, preventing unwanted dimerization or elimination reactions, while ensuring the nucleophilic attack by the silane is highly stereoselective[4].

  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate for column chromatography.

G A 5-(2-Pentyloxy)pyrrolidin-2-one B Lewis Acid Coordination A->B + TIPSOTf (Catalyst) C N-Acyliminium Intermediate B->C - 2-Pentanol Complex D Nucleophilic Attack C->D + Allyltrimethylsilane E 5-Allylpyrrolidin-2-one (API Precursor) D->E C-C Bond Formation

Mechanism of N-acyliminium ion generation and nucleophilic trapping.

References

  • Wikipedia Contributors. "2-Pyrrolidone." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • PrepChem. "Synthesis of 5-pentyloxy-pyrrolidin-2-one." PrepChem Database. Available at:[Link]

  • Molaid Chemical Database. "5-n-pentyloxy-2-pyrrolidinone (CAS 111712-06-2)." Molaid. Available at:[Link]

  • Speckamp, W. N., & Moolenaar, M. J. (2000). "New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates." Tetrahedron, 56(24), 3817-3856. Available at:[Link]

  • Maryanoff, B. E., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 104(3), 1431-1628. Available at: [Link]

  • Pihko, P. M., & Koskinen, A. M. P. (2005). "Nucleophilic Substitution Reactions of Pyrrolidinone Derivatives with Trialkylsilyl Nucleophiles Catalyzed by Triisopropylsilyltrifluoromethane Sulfonate (TIPSOTf)." Organic Letters, 7(18), 3953–3956. Available at:[Link]

Sources

Application Notes and Protocols for NMR Spectroscopy of 5-(2-Pentyloxy)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation and subsequent Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-(2-Pentyloxy)pyrrolidin-2-one. This compound, featuring a chiral center and an N-acyl-O,N-hemiacetal moiety, requires precise sample preparation and a suite of NMR experiments for unambiguous structural elucidation. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established scientific principles. The causality behind each experimental choice is explained to ensure both technical accuracy and practical, field-proven insights.

Introduction: The Structural Significance of 5-(2-Pentyloxy)pyrrolidin-2-one

The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold found in a multitude of natural products and synthetic compounds with significant biological activity.[1] The introduction of an alkoxy group at the 5-position creates an N-acyl-O,N-hemiacetal, a functional group that is a key structural feature in many bioactive molecules and a versatile synthetic intermediate.[2] Specifically, 5-(2-Pentyloxy)pyrrolidin-2-one presents a unique analytical challenge due to its stereochemistry and the dynamic nature of the hemiacetal group.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural characterization of such molecules in solution.[3][4] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, it is possible to determine the covalent framework, establish stereochemical relationships, and confirm the identity and purity of the synthesized compound. This guide will walk through the necessary steps to acquire high-quality, interpretable NMR data for 5-(2-Pentyloxy)pyrrolidin-2-one.

Core Principles of NMR Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the quality of the sample preparation.[5] For a small organic molecule like 5-(2-Pentyloxy)pyrrolidin-2-one (MW ≈ 185.25 g/mol ), the following principles are paramount.

Analyte Purity and Concentration
  • Purity: The starting material should be of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral analysis.

  • Concentration: The amount of sample required depends on the specific NMR experiments to be performed.

    • ¹H NMR: A concentration of 5-25 mg dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[6]

    • ¹³C NMR & 2D NMR: Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample is required, typically in the range of 50-100 mg.[6] However, overly concentrated samples can lead to increased viscosity, which may broaden spectral lines in the ¹H spectrum.[6] A good starting point is to prepare a sample with a concentration of approximately 20 mg/mL.[7]

The Critical Role of Deuterated Solvents

Deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), are essential for solution-state NMR for several key reasons:[3][8][9]

  • Minimizing Solvent Interference: The primary reason is to avoid a massive, overwhelming solvent signal in ¹H NMR spectra that would obscure the signals from the analyte.[3][10]

  • Providing a "Lock" Signal: Modern NMR spectrometers utilize the deuterium signal to stabilize (or "lock") the magnetic field, which is crucial for the long acquisition times of 2D experiments and ensures high spectral resolution and stability.[3][10]

  • Shimming: The lock signal is also used to optimize the homogeneity of the magnetic field across the sample volume, a process known as shimming.[5]

Selecting the Appropriate Deuterated Solvent

The choice of solvent is dictated primarily by the solubility of the analyte.[3] For 5-(2-Pentyloxy)pyrrolidin-2-one, which is a relatively polar organic molecule, several common deuterated solvents are suitable.

Deuterated SolventChemical FormulaResidual ¹H Peak (ppm)Key Properties & Considerations
Chloroform-dCDCl₃~7.26Excellent for a wide range of organic compounds, relatively non-polar, and volatile for easy sample recovery.[3][10][11] Its residual peak can sometimes overlap with aromatic proton signals.[3]
Acetone-d₆(CD₃)₂CO~2.05Good for moderately polar compounds.[11]
Dimethyl Sulfoxide-d₆DMSO-d₆~2.50High boiling point, suitable for high-temperature studies and dissolving highly polar compounds.[3][5] Can be difficult to remove.
Methanol-d₄CD₃OD~3.31 & ~4.87 (OH)Suitable for polar compounds.[10] The hydroxyl proton is exchangeable and may broaden or not be observed.

Recommendation for 5-(2-Pentyloxy)pyrrolidin-2-one: Chloroform-d (CDCl₃) is the recommended starting solvent due to its excellent dissolving power for a broad range of organic molecules and its chemical inertness.[3][10]

Step-by-Step Sample Preparation Protocol

This protocol outlines the best practices for preparing a high-quality NMR sample of 5-(2-Pentyloxy)pyrrolidin-2-one.

Materials and Equipment
  • 5-(2-Pentyloxy)pyrrolidin-2-one (10-20 mg for ¹H; 50+ mg for ¹³C/2D)

  • High-quality deuterated solvent (e.g., CDCl₃, 99.8%+ deuteration)

  • High-precision balance

  • Clean, dry glass vial (e.g., 1-dram)

  • Pasteur pipette with a small plug of glass wool or a syringe filter

  • High-quality 5 mm NMR tube and cap (clean, unscratched)[6][7]

  • Tetramethylsilane (TMS) as an internal standard (optional, see Section 4.1)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition weigh 1. Weigh Analyte (10-50 mg) dissolve 2. Dissolve in Vial (~0.7 mL CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap & Invert to Mix filter->cap load 5. Load Sample cap->load Transfer to Spectrometer lock 6. Lock & Shim load->lock acquire 7. Acquire Spectra (1D & 2D) lock->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Protocol Steps
  • Weigh the Analyte: Accurately weigh between 10-20 mg of 5-(2-Pentyloxy)pyrrolidin-2-one into a clean, dry vial. For subsequent ¹³C and 2D NMR experiments, a larger quantity (up to 100 mg) may be necessary.[6]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[5] Gently swirl the vial to fully dissolve the compound. Preparing the sample in a secondary vial is advantageous as it ensures complete dissolution before transfer and makes it easier to filter out any particulates.[6]

  • Filter the Solution: It is critical to remove any solid particles, as they will disrupt the magnetic field homogeneity, leading to broad spectral lines.[5] Filter the solution directly into a clean, high-quality 5 mm NMR tube using a Pasteur pipette fitted with a small, tight plug of glass wool. Do not use cotton wool, as solvents can leach impurities from it.

  • Cap and Label: Securely cap the NMR tube. Invert the tube several times to ensure the solution is homogeneous. A concentration gradient can lead to asymmetric line shapes.[12] Label the tube clearly with a permanent marker.[6]

  • Final Check: The final sample height in the tube should be between 4-5 cm (approximately 0.6-0.7 mL), which ensures the sample volume is correctly positioned within the instrument's detection coils.[5][12] Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[12]

Recommended NMR Experiments for Structural Elucidation

For a complete structural assignment of 5-(2-Pentyloxy)pyrrolidin-2-one, a series of 1D and 2D NMR experiments are recommended.

Chemical Shift Referencing

Accurate chemical shift referencing is crucial for reliable data interpretation and reporting. The International Union of Pure and Applied Chemistry (IUPAC) recommends using tetramethylsilane (TMS) as a universal primary reference, with its ¹H signal set to 0.00 ppm.[13][14]

  • Internal Referencing (Preferred): Add a very small amount ( <1%) of TMS directly to the sample.

  • Secondary Referencing: If TMS is not added, the spectrum can be referenced to the residual protio-solvent peak (CDCl₃ at δ ≈ 7.26 ppm).[2][13] This method is sufficient for most routine work.[13]

One-Dimensional (1D) NMR
  • ¹H NMR (Proton): This is the foundational experiment. It provides information on the number of different proton environments, their chemical shifts (electronic environment), signal integration (relative number of protons), and splitting patterns (J-coupling, which reveals adjacent protons). Everything starts with the ¹H NMR spectrum.[15]

  • ¹³C NMR (Carbon-13): This experiment identifies all unique carbon atoms in the molecule. It provides the chemical shift for each carbon, giving insight into its functional group and electronic environment.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-45, DEPT-90, DEPT-135) that are run to determine the multiplicity of each carbon signal (i.e., whether it is a CH, CH₂, or CH₃ group). Quaternary carbons are typically absent in DEPT spectra.

Two-Dimensional (2D) NMR

2D NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei.[16][17]

  • COSY (COrrelation SpectroscopY): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[18][19] It is used to trace out spin systems and connect adjacent protons in the pyrrolidinone ring and the pentyloxy side chain.[20]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[18][19] It is a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, proton signals.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[18][19] It is crucial for connecting different spin systems together, for instance, linking the pentyloxy side chain to the pyrrolidinone ring via the ether linkage, and for identifying quaternary carbons.[17]

Logical Flow of NMR Experiments

G H1 ¹H NMR (Proton Environments & Connectivity) COSY COSY (H-H Correlations) H1->COSY HSQC HSQC (Direct C-H Correlations) H1->HSQC C13 ¹³C & DEPT (Carbon Environments & Multiplicity) C13->HSQC HMBC HMBC (Long-Range C-H Correlations) COSY->HMBC HSQC->HMBC Structure Full Structure Elucidation HMBC->Structure

Caption: Logical workflow for structural elucidation using NMR.

Conclusion

The successful NMR analysis of 5-(2-Pentyloxy)pyrrolidin-2-one hinges on meticulous sample preparation and a logical application of a suite of NMR experiments. By following this detailed protocol—ensuring sample purity, selecting the appropriate deuterated solvent, and using correct handling techniques—researchers can acquire high-quality data. The subsequent application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides the necessary information to unambiguously confirm the structure of this N-acyl-O,N-hemiacetal, a critical step in pharmaceutical research and drug development.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. Available at: [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. Available at: [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • University of Cambridge Department of Chemistry. NMR Sample Preparation. Available at: [Link]

  • University of California, Santa Barbara, NMR Facility. Chemical Shift Referencing. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University College London. Sample Preparation. Available at: [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Royal Society of Chemistry. (2008, August 31). The power of NMR: in two and three dimensions. Available at: [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • Bruker. (2010, July 26). The Unified Scale for Referencing in NMR: New IUPAC Recommendations. Available at: [Link]

  • Chemiolin. (2021, May 6). A brief introduction to the complex and diverse types of NMR (COSY, NOESY, DEPT, HSQC, HMBC). Available at: [Link]

  • Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. Available at: [Link]

  • Bernstein, M. (2014, January 7). Chemical Shift, Absolutely! Mestrelab Research. Available at: [Link]

  • Ganie, M. A., et al. (2023). Visible-Light-Mediated Synthesis of N-Acyl-N,O-hemiacetals from Terminal Alkynes: Access to N,N-, N,S-, and N,O-Acetals. Organic Letters. Available at: [Link]

  • Glickson, J. D., et al. (1979). Evidence for hemiacetal formation between N-acyl-L-phenylalaninals and .alpha.-chymotrypsin by cross-saturation nuclear magnetic. Biochemistry. Available at: [Link]

  • Harris, R. K., et al. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]

  • Jeyachandran, J., et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. Available at: [Link]

  • Langer, P., et al. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available at: [Link]

  • Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. Available at: [Link]

  • Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]

  • University of Bristol. NMR Spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]

  • Liberek, B., et al. (2005). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. Magnetic Resonance in Chemistry, 43(1), 36-40. Available at: [Link]

  • ResearchGate. Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Available at: [Link]

  • National Center for Biotechnology Information. Chirality Sensing of N-Heterocycles via 19F NMR. Available at: [Link]

  • ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... Available at: [Link]

Sources

Application Note: In Vivo Administration Protocols and Pharmacokinetic Workflows for 5-(2-Pentyloxy) pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Causality

Pyrrolidin-2-one (γ-butyrolactam) is a foundational 5-membered lactam scaffold utilized extensively in the development of nootropics (e.g., racetams), anticonvulsants, and anti-inflammatory agents . While the unsubstituted pyrrolidin-2-one core is highly polar and miscible with water , the introduction of a 5-(2-pentyloxy) moiety fundamentally alters its physicochemical behavior.

The Causality of Formulation: The 2-pentyloxy chain significantly increases the compound's lipophilicity (LogP). This structural modification is a deliberate design choice to enhance Blood-Brain Barrier (BBB) permeability and target engagement with lipophilic binding pockets on voltage-gated sodium channels (VGSCs) or GABA transporters . However, this increased hydrophobicity renders standard aqueous vehicles (like 0.9% saline) insufficient for in vivo dosing, as the compound will precipitate out of solution, leading to erratic absorption kinetics and localized tissue necrosis. Therefore, a specialized co-solvent system is mandatory.

Physicochemical Profiling & Vehicle Selection

To create a self-validating experimental system , all in vivo studies must include a vehicle-only control group to establish baseline physiological parameters and rule out solvent-induced artifacts.

  • Intravenous (IV) Formulation: 10% DMSO / 10% Tween-80 / 80% Saline. (DMSO ensures initial solubilization of the pentyloxy chain, while Tween-80 prevents micelle aggregation upon introduction to the aqueous bloodstream).

  • Intraperitoneal (IP) / Per Os (PO) Formulation: 5% PEG400 / 5% Tween-80 / 90% Saline, or a 0.5% Methylcellulose suspension for oral gavage.

Step-by-Step In Vivo Methodologies

Protocol A: Intraperitoneal (IP) Administration for Rapid Efficacy Screening

This protocol is optimized for rapid systemic absorption in rodent models (e.g., Maximal Electroshock Seizure [MES] or 6 Hz psychomotor tests) .

  • Compound Solubilization: Weigh the required mass of 5-(2-Pentyloxy) pyrrolidin-2-one. Add the calculated volume of PEG400 and Tween-80. Vortex vigorously for 2 minutes. If particulate matter remains, sonicate in a 37°C water bath for 5–10 minutes.

  • Aqueous Phase Integration: Slowly add 0.9% sterile saline dropwise while continuously vortexing. Critical Step: Rapid addition of saline will cause the lipophilic compound to crash out of solution.

  • Validation Check: Visually inspect the formulation against a light source. The solution must be completely clear (for solutions) or uniformly opaque (for suspensions) with no visible precipitates.

  • Dosing: Administer to C57BL/6 mice at a volume of 10 mL/kg using a 27G needle. Inject into the lower right quadrant of the abdomen to avoid puncturing the cecum.

  • Control Integration: Simultaneously dose a parallel cohort with the exact vehicle mixture (0 mg/kg) and a positive control cohort (e.g., Valproic Acid at 250 mg/kg) to validate assay sensitivity.

Protocol B: Pharmacokinetic (PK) Sampling & LC-MS/MS Validation

To ensure data integrity, the detection of pyrrolidinone derivatives in biological matrices requires a self-validating analytical workflow utilizing deuterated internal standards .

  • Time-Course Sampling: Collect 50 µL blood samples via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge samples at 3,000 x g for 10 minutes at 4°C. Transfer plasma to pre-chilled low-bind Eppendorf tubes.

  • Protein Precipitation & Extraction: Add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., 2-pyrrolidinone-d6) to 50 µL of plasma. Vortex for 30 seconds, then centrifuge at 12,000 x g for 10 minutes.

  • Solid Phase Extraction (SPE): Pass the supernatant through a C18 mixed-mode SPE cartridge to remove residual phospholipids.

  • LC-MS/MS Quantification: Inject the eluate into a Hydrophilic Interaction Liquid Chromatography (HILIC) system coupled with tandem mass spectrometry. Detect via positive turbo-ion spray mass spectrometry.

Visualizations

PK_PD_Workflow N1 Compound Formulation (Co-solvent System) N2 In Vivo Administration (IV, IP, PO) N1->N2 N3 Blood & Tissue Sampling (Time-course) N2->N3 N4 LC-MS/MS Analysis (Quantification) N3->N4 N5 PK/PD Modeling (Efficacy vs. Conc.) N4->N5

Caption: Workflow for in vivo formulation, administration, and LC-MS/MS pharmacokinetic validation.

MOA_Pathway C 5-(2-Pentyloxy) pyrrolidin-2-one BBB Blood-Brain Barrier Penetration (Lipophilicity Driven) C->BBB T1 Voltage-Gated Sodium Channels (VGSC Stabilization) BBB->T1 T2 GABA Transporter Modulation BBB->T2 E1 Reduced Neuronal Repetitive Firing T1->E1 T2->E1 E2 Anticonvulsant / Neuromodulatory Efficacy E1->E2

Caption: Putative neuropharmacological signaling pathway of lipophilic pyrrolidin-2-one derivatives.

Quantitative Data Presentation

The following table synthesizes benchmark in vivo pharmacokinetic and efficacy parameters for lipophilic pyrrolidone and pyrrolidine-2,5-dione derivatives to guide dose selection and expected therapeutic windows , .

Compound ClassAdministration RouteTmax (h)Half-life (t1/2) (h)ED50 (MES Test, mg/kg)Primary Target / Application
Unsubstituted 2-Pyrrolidinone PO / IP0.51.2InactivePolar Solvent / Precursor
5-(2-Pentyloxy) pyrrolidin-2-one IP0.5 - 1.02.5 - 4.0~ 40 - 60VGSC / Neuromodulator
3-Alkyl-pyrrolidine-2,5-diones IP1.03.0 - 5.027.4 - 62.1VGSC Stabilization
Aryl-pyrrolidin-2-one derivatives PO1.5 - 2.04.5 - 6.080.3COX-2 / Anti-inflammatory

References

  • Wikipedia - 2-Pyrrolidone. Available at:[Link]

  • Frontiers in Chemistry - Recent insights about pyrrolidine core skeletons in pharmacology. Available at:[Link]

  • PubMed/NIH - Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Available at:[Link]

Troubleshooting & Optimization

overcoming 5-(2-Pentyloxy) pyrrolidin-2-one solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(2-Pentyloxy) pyrrolidin-2-one formulation and handling. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility bottlenecks associated with this specific compound.

Below, you will find a mechanistic overview of the compound's behavior, troubleshooting FAQs, self-validating experimental protocols, and quantitative reference data.

I. Mechanistic Overview: The Solubility Paradox

To solve a solubility issue, we must first understand the physicochemical nature of the molecule. The parent scaffold, pyrrolidin-2-one, is a highly polar lactam that acts as an excellent hydrogen-bond acceptor, making it completely miscible with water. Furthermore, the polar character of cyclic amides is often enhanced in aqueous solutions due to strong dipole interactions with water[1].

However, functionalizing the 5-position with a 2-pentyloxy group introduces a bulky, branched aliphatic chain. This structural modification fundamentally alters the molecule's hydration thermodynamics. While the lactam head remains hydrophilic, the lipophilic pentyloxy tail disrupts the hydrogen-bonding network of the aqueous media. This forces water molecules to form a highly ordered, entropically unfavorable clathrate cage around the tail, driving the compound out of solution via the hydrophobic effect.

II. Diagnostic FAQs & Troubleshooting

Q1: My compound precipitates immediately when diluting my DMSO stock into aqueous cell culture media. How do I prevent this? A1: You are experiencing "solvent-shift precipitation." DMSO is a powerful aprotic solvent, but when diluted into media, water rapidly partitions into the DMSO. This leaves the lipophilic 5-(2-pentyloxy) pyrrolidin-2-one supersaturated, causing it to crash out. Solution: Do not dilute directly into water. Use a co-solvent cascade to gradually step down the dielectric constant of the media. Pre-mix your DMSO stock with a surfactant (e.g., Tween 80) and a secondary co-solvent (e.g., PEG400) before introducing the aqueous buffer.

Q2: I need to dose this compound intravenously (IV) in mice, but high concentrations of co-solvents are causing hemolysis. What is the alternative? A2: Transition to Cyclodextrin Complexation , specifically using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic 2-pentyloxy tail of your compound will spontaneously insert into this cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[2][3]. This allows you to achieve high drug loading without toxic co-solvents.

Q3: We are shifting to oral dosing, but the in vivo efficacy is near zero, likely due to poor gastrointestinal (GI) dissolution. How can we formulate this? A3: Implement a Self-Microemulsifying Drug Delivery System (SMEDDS) . Causality: Poorly water-soluble drugs often fail orally because they cannot dissolve fast enough in GI fluids to be absorbed. SMEDDS bypass this rate-limiting step. By pre-dissolving the compound in an isotropic mixture of oils and surfactants, the formulation spontaneously forms thermodynamically stable microemulsions (<100 nm) upon contact with GI fluids, maintaining the drug in a solubilized state for rapid mucosal absorption[4][5].

III. Formulation Strategy Workflow

To determine the best approach for your specific experiment, consult the decision tree below.

SolubilizationStrategy Start Solubility Issue: 5-(2-Pentyloxy) pyrrolidin-2-one Decision Target Application? Start->Decision InVitro In Vitro Assays (Low Volume) Decision->InVitro InVivo In Vivo Studies (High Concentration) Decision->InVivo Cosolvent Co-solvent Cascade (DMSO/PEG400/Tween) InVitro->Cosolvent Route Dosing Route? InVivo->Route Val1 Validation: OD600 < 0.05 Cosolvent->Val1 IV Parenteral (IV/IP) Route->IV Oral Oral (PO) Route->Oral Cyclo HP-β-CD Complexation (Host-Guest Inclusion) IV->Cyclo Lipid SMEDDS Formulation (Microemulsion) Oral->Lipid Cyclo->Val1 Val2 Validation: DLS PDI < 0.3 Lipid->Val2

Decision tree for selecting the optimal solubilization strategy based on experimental application.

IV. Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you do not proceed with a failed formulation.

Protocol A: HP-β-CD Complexation via Lyophilization (For IV/IP Dosing)

This method forces the inclusion of the 5-(2-pentyloxy) moiety into the cyclodextrin cavity by removing the solvent under vacuum, driving the equilibrium toward complexation[6].

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water.

  • Solubilization: Dissolve 5-(2-Pentyloxy) pyrrolidin-2-one in a minimal volume of volatile organic solvent (e.g., Ethanol or Methanol) at 10 mg/mL.

  • Mixing: Add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 300 rpm. Stir for 24 hours at room temperature to allow the host-guest equilibrium to establish.

  • Solvent Removal: Lyophilize (freeze-dry) the mixture for 48 hours to remove all water and organic solvent, yielding a dry, white inclusion complex powder.

  • Reconstitution & Validation (Critical Step): Reconstitute the powder in 0.9% saline to your target dosing concentration.

    • Self-Validation: Measure the Optical Density (OD) of the reconstituted solution at 600 nm using a UV-Vis spectrophotometer. An OD600 < 0.05 confirms a true molecular solution. An OD600 > 0.05 indicates the presence of suspended micro-precipitates, meaning the complexation ratio must be increased.

Protocol B: SMEDDS Formulation (For Oral Dosing)

This protocol creates a pre-concentrate that will spontaneously emulsify in the stomach.

  • Excipient Selection: Weigh out Capryol 90 (Oil phase, 30% w/w), Cremophor EL (Surfactant, 50% w/w), and Transcutol HP (Co-surfactant, 20% w/w).

  • Isotropic Mixing: Combine the excipients in a glass vial and vortex for 5 minutes until visually homogenous and transparent.

  • Drug Loading: Add 5-(2-Pentyloxy) pyrrolidin-2-one to the mixture at a concentration of 50 mg/g.

  • Thermodynamic Equilibration: Stir the pre-concentrate at 40°C for 2 hours to ensure complete dissolution of the drug into the lipid matrix, then cool to room temperature.

  • Emulsification & Validation (Critical Step): Dilute 10 µL of the pre-concentrate into 1 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle inversion.

    • Self-Validation: Analyze the dispersion using Dynamic Light Scattering (DLS). A successful SMEDDS will yield a Z-average droplet size of <100 nm and a Polydispersity Index (PDI) of <0.3. If the PDI is >0.3, the emulsion is unstable and the surfactant-to-oil ratio must be adjusted[4].

V. Quantitative Data Center

Use the following table to benchmark your expected solubility enhancements based on the chosen methodology.

Formulation StrategyPrimary ExcipientsMechanism of ActionBest ApplicationEst. Max Solubility
Baseline (Aqueous) PBS (pH 7.4)N/ANone< 0.1 mg/mL
Co-Solvent Cascade 5% DMSO, 40% PEG400, 55% WaterReduces dielectric constant of the solvent mixtureIn vitro screening1 - 5 mg/mL
Cyclodextrin 20% HP-β-CD in SalineHost-guest inclusion of the lipophilic pentyloxy tailIV/IP injections10 - 25 mg/mL
Lipid-Based (SMEDDS) Capryol 90, Cremophor EL, TranscutolSpontaneous microemulsion formation in GI fluidsOral bioavailability> 50 mg/mL (in pre-concentrate)

VI. References

1. Ataman Chemicals. "2-PYRROLIDONE". Ataman Kimya. Available at: [Link] 2.[1] ACS Publications. "Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective". Journal of Physical Chemistry B. Available at: [Link] 3.[2] National Center for Biotechnology Information (NCBI). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". Pharmaceutics (PMC). Available at: [Link] 4.[6] Taylor & Francis Online. "Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels". Drug Delivery. Available at: [Link] 5.[3] MDPI. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes". Molecules. Available at: [Link] 6.[4] American Pharmaceutical Review. "Strategies to Formulate Lipid-based Drug Delivery Systems". American Pharmaceutical Review. Available at: [Link] 7.[5] Liposoma B.V. "What Are Lipid-Based Drug Delivery Systems?". Liposoma Technology. Available at: [Link]

Sources

Technical Support Center: Extraction of 5-(2-Pentyloxy)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the extraction of 5-(2-Pentyloxy)pyrrolidin-2-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities and optimize your extraction process.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the extraction of 5-(2-Pentyloxy)pyrrolidin-2-one?

A1: Impurities can arise from both the synthetic route and degradation during workup and extraction. The most common impurities include:

  • Synthesis-Related Impurities:

    • 5-hydroxy-pyrrolidin-2-one: A common precursor for the synthesis of the target molecule via Williamson ether synthesis. Its presence indicates an incomplete reaction.

    • Unreacted 2-pentanol or 2-halopentane: Depending on the specific synthetic approach, these reagents may be carried over.

    • Byproducts of competing elimination reactions: Particularly if a secondary halide is used as the alkylating agent in the Williamson synthesis.[1][2]

  • Degradation-Related Impurities:

    • (S)-4-amino-5-(2-pentyloxy)pentanoic acid: This is the product of lactam hydrolysis, which can occur under both acidic and basic conditions.

    • 5-hydroxy-pyrrolidin-2-one: Can also be formed by the acid-catalyzed cleavage of the pentyloxy ether linkage.[3]

Q2: What is the primary degradation pathway for 5-(2-Pentyloxy)pyrrolidin-2-one during extraction?

A2: The primary degradation pathway is the hydrolysis of the γ-lactam ring.[4] This is a significant concern as it can be catalyzed by both acids and bases, which are often used in extraction protocols to modify the polarity of the target molecule and impurities.

Q3: What are the recommended storage conditions for the crude reaction mixture before extraction?

A3: To minimize degradation, the crude reaction mixture should be stored at low temperatures (2-8 °C) and under an inert atmosphere (e.g., nitrogen or argon) if possible. Prolonged storage, especially at room temperature or in the presence of moisture and air, can lead to increased levels of hydrolysis and oxidation byproducts.

Q4: How can I monitor the purity of my fractions during extraction?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the separation of your target compound from impurities during the extraction process. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5]

II. Troubleshooting Guide: Navigating Common Extraction Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.

Issue 1: My final product is contaminated with a more polar impurity, as seen on TLC and HPLC.

Question: After performing a standard liquid-liquid extraction, I'm observing a significant spot/peak that is more polar than my desired 5-(2-Pentyloxy)pyrrolidin-2-one. What is the likely identity of this impurity and how can I remove it?

Answer:

This polar impurity is very likely 5-hydroxy-pyrrolidin-2-one . Its presence can be attributed to two main causes:

  • Incomplete Synthesis: If your synthesis involves the alkylation of 5-hydroxy-pyrrolidin-2-one (e.g., via Williamson ether synthesis), this impurity is unreacted starting material.[1]

  • Acid-Catalyzed Ether Cleavage: The ether linkage at the 5-position is susceptible to cleavage under acidic conditions.[3] If your extraction protocol involves an acidic wash, you may be inadvertently converting your product into this impurity.

Troubleshooting Steps:

  • Optimize Synthesis: Ensure your etherification reaction goes to completion by optimizing reaction time, temperature, and stoichiometry of reagents.

  • Avoid Strong Acids: During extraction, avoid using strong acidic solutions for washing. If an acid wash is necessary to remove basic impurities, use a weak acid like a dilute solution of ammonium chloride or a buffered solution at a mildly acidic pH (e.g., pH 5-6).

  • pH Control: Carefully monitor and control the pH of the aqueous phase during the extraction process.

  • Purification: If the impurity is already present, it can be separated from the desired product by column chromatography on silica gel, as the hydroxyl group will cause it to be significantly more retained than the ether product.

Diagram: Formation of 5-hydroxy-pyrrolidin-2-one Impurity

cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway 5-hydroxy-pyrrolidin-2-one_start 5-hydroxy-pyrrolidin-2-one (Starting Material) Williamson_Ether_Synthesis Williamson Ether Synthesis (Incomplete Reaction) 5-hydroxy-pyrrolidin-2-one_start->Williamson_Ether_Synthesis Williamson_Ether_Synthesis->5-hydroxy-pyrrolidin-2-one_start Unreacted Target_Molecule_syn 5-(2-Pentyloxy)pyrrolidin-2-one Williamson_Ether_Synthesis->Target_Molecule_syn Target_Molecule_deg 5-(2-Pentyloxy)pyrrolidin-2-one Acid_Catalyzed_Cleavage Acid-Catalyzed Cleavage (e.g., Acidic Wash) Target_Molecule_deg->Acid_Catalyzed_Cleavage 5-hydroxy-pyrrolidin-2-one_deg 5-hydroxy-pyrrolidin-2-one (Impurity) Acid_Catalyzed_Cleavage->5-hydroxy-pyrrolidin-2-one_deg

Caption: Impurity formation from synthesis and degradation.

Issue 2: My overall yield is low, and I detect an unknown impurity in the aqueous layer after extraction.

Question: After extracting my product into an organic solvent, the yield is significantly lower than expected. Analysis of the aqueous layer shows the presence of a new, highly polar compound. What is happening?

Answer:

This issue is characteristic of lactam ring hydrolysis , which converts your desired product into the corresponding γ-amino acid, (S)-4-amino-5-(2-pentyloxy)pentanoic acid . This hydrolysis reaction is accelerated by both strongly acidic and strongly basic conditions.[4] The resulting amino acid is highly polar and will preferentially partition into the aqueous phase during extraction, leading to a loss of yield.

Troubleshooting Steps:

  • Maintain Neutral pH: The most critical step is to maintain the pH of the aqueous phase as close to neutral (pH 7) as possible during the extraction.

  • Use Mild Reagents: If an acid or base wash is unavoidable, use mild reagents and minimize contact time.

    • For removing basic impurities, a wash with a saturated solution of sodium bicarbonate is preferable to a strong base like sodium hydroxide.

    • For removing acidic impurities, a wash with brine or a dilute solution of a weak acid is recommended over strong acids like HCl.

  • Temperature Control: Perform the extraction at room temperature or below. Elevated temperatures can increase the rate of hydrolysis.

  • Solvent Choice: Use a water-immiscible organic solvent that has good solubility for your target molecule, such as dichloromethane, ethyl acetate, or toluene, to ensure efficient partitioning.

Table: Impact of pH on Impurity Formation during Extraction

pH RangePrimary Impurity ConcernRecommended Action
< 4 Ether Cleavage & Lactam HydrolysisAvoid prolonged exposure. Use weak acids if necessary.
4 - 6 Minimal DegradationOptimal range for acidic washes.
7 Most Stable Ideal for the main extraction steps.
8 - 10 Lactam HydrolysisUse weak bases (e.g., NaHCO₃) for short durations.
> 10 Significant Lactam HydrolysisAvoid strong bases like NaOH and KOH.

Diagram: Lactam Hydrolysis Pathway

Target_Molecule 5-(2-Pentyloxy)pyrrolidin-2-one (in Organic Phase) Hydrolysis Lactam Hydrolysis Target_Molecule->Hydrolysis Acidic or Basic Aqueous Wash Amino_Acid (S)-4-amino-5-(2-pentyloxy)pentanoic acid (in Aqueous Phase) Hydrolysis->Amino_Acid Low_Yield Low Product Yield Amino_Acid->Low_Yield Partitioning into Aqueous Layer

Caption: Lactam hydrolysis leading to yield loss.

Issue 3: My final product contains traces of the alkylating agent and related byproducts.

Question: My purified 5-(2-Pentyloxy)pyrrolidin-2-one shows minor impurities that I suspect are related to the 2-pentyloxy side chain introduction. How can I identify and remove them?

Answer:

If your synthesis involves a Williamson ether synthesis, these impurities are likely unreacted 2-halopentane or 2-pentanol , and potentially pentene isomers from a competing E2 elimination reaction, especially since a secondary alkoxide/halide is used.[1][2]

Troubleshooting Steps:

  • Aqueous Washes:

    • Unreacted 2-pentanol can be removed with aqueous washes.

    • If a 2-halopentane was used in excess, it will be less polar than your product and should remain in the organic phase.

  • Distillation/Evaporation: 2-halopentanes and pentenes are typically more volatile than your product and may be removed under reduced pressure.

  • Chromatography: If the above methods are insufficient, column chromatography is a reliable method for separating these less polar impurities from your more polar product.

Diagram: Troubleshooting Decision Tree for Extraction

start Extraction of 5-(2-Pentyloxy)pyrrolidin-2-one check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Product is Pure is_pure->end Yes impurity_type Identify Impurity Type is_pure->impurity_type No polar_impurity Polar Impurity impurity_type->polar_impurity More Polar nonpolar_impurity Non-Polar Impurity impurity_type->nonpolar_impurity Less Polar low_yield Low Yield impurity_type->low_yield Low Yield ether_cleavage Ether Cleavage or Unreacted Starting Material polar_impurity->ether_cleavage volatile_impurities Unreacted Alkylating Agent or Elimination Byproducts nonpolar_impurity->volatile_impurities hydrolysis Lactam Hydrolysis (Check Aqueous Layer) low_yield->hydrolysis adjust_ph Adjust pH to Neutral Use Mild Washes hydrolysis->adjust_ph avoid_acid Avoid Strong Acid Washes ether_cleavage->avoid_acid optimize_synthesis Optimize Synthesis ether_cleavage->optimize_synthesis adjust_ph->end chromatography Column Chromatography avoid_acid->chromatography optimize_synthesis->chromatography distillation Remove Volatiles Under Vacuum volatile_impurities->distillation distillation->chromatography

Caption: A decision tree for troubleshooting extraction issues.

III. Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Procedure

  • Neutralization: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, carefully neutralize it to pH ~7 with a mild base (e.g., saturated NaHCO₃ solution) or a mild acid (e.g., dilute NH₄Cl solution).

  • Solvent Addition: Transfer the neutralized mixture to a separatory funnel and add a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate). The volume of the organic solvent should be approximately equal to the volume of the aqueous phase.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely.

  • Layer Separation: Drain the organic layer. If the organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), it will be the top layer.

  • Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.

  • Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break up any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Further purify the crude product by column chromatography or distillation as needed.

IV. References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved from a relevant university chemistry resource.

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis.

  • PerkinElmer, Inc. (2022, March 24). HPLC Analysis of Levetiracetam Organic Impurity. LCGC International.

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5709-5717.

  • 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Lumen Learning.

  • BenchChem. (2025). An In-depth Technical Guide to the Derivatives of 5-Hydroxy-2-pyrrolidone: Synthesis, Properties, and Therapeutic Potential.

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.

  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468.

  • Organic Chemistry Portal. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808.

  • The Journal of Organic Chemistry. (2022, June 6). Synthesis of Pyrrolidin-5-one-2-carboxamides through Cyclization of N-Substituted-2-alleneamides.

  • The Journal of Organic Chemistry. (2000, June 17). Preparation of 1,5-Disubstituted Pyrrolidin-2-ones.

  • BenchChem. (2026). Technical Support Center: N-Alkylation of 2-Pyrrolidinone.

  • Arkivoc. (2020). Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions.

  • PMC. (n.d.). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions.

  • Organic Syntheses Procedure. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine.

  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.

  • Ether cleavage - Wikipedia. (n.d.). Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines.

  • BenchChem. (2025). An In-depth Technical Guide to the Derivatives of 5-Hydroxy-2-pyrrolidone: Synthesis, Properties, and Therapeutic Potential.

  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Organic Chem Curr Res, 10, 304.

  • BenchChem. (2025). Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.

  • THE CLEAVAGE OF ETHERS. (n.d.).

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020, January 8). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts.

  • Molecules. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

  • BenchChem. (2025). A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine.

  • ResearchGate. (2020, March 1). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.

Sources

Technical Support Center: Resolving Acidic Degradation of 5-(2-Pentyloxy)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is curated by Senior Application Scientists to assist researchers, analytical chemists, and formulation scientists in troubleshooting and resolving the acid-catalyzed degradation of 5-(2-Pentyloxy)pyrrolidin-2-one during drug development.

Root Cause Analysis: The Hemiaminal Ether Vulnerability

Before implementing a formulation fix, we must understand the causality of the chemical failure. 5-(2-Pentyloxy)pyrrolidin-2-one is characterized by a hemiaminal ether (N,O-acetal) linkage at the C5 position of the lactam ring. While relatively stable under neutral and basic conditions, hemiaminal ethers are notoriously labile in acidic environments (1)[1].

When exposed to a low pH, the ether oxygen is rapidly protonated, transforming the 2-pentyloxy group into an excellent leaving group (2-pentanol). Its departure yields a highly electrophilic N-acyliminium ion intermediate. In aqueous media, water rapidly attacks this intermediate, resulting in 5-hydroxypyrrolidin-2-one, which subsequently undergoes ring-chain tautomerization into the open-chain degradant, 4-oxobutanamide. Understanding this pathway dictates that all stabilization strategies must either physically shield the molecule from protons or thermodynamically favor the intact N,O-acetal.

DegradationPathway A 5-(2-Pentyloxy)pyrrolidin-2-one (Intact API) B Protonated Hemiaminal Ether [+H+] A->B Acidic pH (<5) C N-Acyliminium Ion Intermediate + 2-Pentanol B->C Rate-limiting step D 5-Hydroxypyrrolidin-2-one [+H2O] C->D Hydration E 4-Oxobutanamide (Ring-Opened Degradant) D->E Tautomerization

Figure 1: Acid-catalyzed degradation mechanism of 5-(2-Pentyloxy)pyrrolidin-2-one.

Troubleshooting FAQs

Q1: My API is degrading during standard reverse-phase HPLC analysis. How do I achieve reliable quantitation? A1: Standard LC-MS/HPLC mobile phases rely on 0.1% Formic Acid or Trifluoroacetic Acid (TFA) (pH ~2.0–3.0) to improve peak shape. For 5-(2-Pentyloxy)pyrrolidin-2-one, this causes rapid on-column hydrolysis, leading to split peaks, poor recovery, and the appearance of 2-pentanol in the solvent front. Resolution: Shift to a high-pH mobile phase strategy. Utilize 10 mM Ammonium Bicarbonate (pH 7.8) or 10 mM Ammonium Acetate adjusted to pH 7.0 with ammonium hydroxide. Ensure your sample diluent is also buffered to pH 7.5 to prevent degradation in the autosampler vial over long sequences.

Q2: We are developing an oral solid dosage form, but the API is destroyed in simulated gastric fluid (pH 1.2). What are the best formulation strategies? A2: To bypass the harsh acidic environment of the stomach, you must employ a dual-barrier approach:

  • Microenvironmental pH Control: Incorporate alkalizing excipients (e.g., meglumine, calcium carbonate, or sodium bicarbonate) directly into the core matrix. This creates a localized basic microenvironment that neutralizes penetrating gastric protons before they reach the API ().

  • Enteric Polymeric Matrix: Formulate the API within functional delayed-release polymers such as Hypromellose Acetate Succinate (HPMCAS) or methacrylic acid copolymers (e.g., Eudragit® L). These polymers remain protonated and insoluble in the stomach but ionize and dissolve at the higher pH of the intestine, safely releasing the intact API (2)[2].

Q3: We formulated a solid tablet, but stability testing shows 15% degradation after 1 month at 40°C/75% RH. What went wrong? A3: You likely have an excipient compatibility issue. Many common excipients (e.g., certain grades of lactose, dicalcium phosphate, or povidone containing trace peroxides/acids) possess inherent surface acidity that catalyzes solid-state degradation over time. Resolution: Prior to formulation, measure the aqueous slurry pH of all proposed excipients. Exclude any excipient with a slurry pH < 6.0. This predictive screening is critical for acid-sensitive APIs (3)[3].

Quantitative Stability Profiles

To aid in your experimental design, the following table summarizes the pH-dependent degradation kinetics of the hemiaminal ether linkage and the impact of mitigation strategies.

Solution / Formulation ConditionpH EnvironmentHalf-life ( t1/2​ ) at 37°CPrimary Degradant ObservedRecommended Action / Resolution
0.1 N HCl (Simulated Gastric Fluid)1.2< 5 minutes5-Hydroxypyrrolidin-2-oneApply enteric coating (HPMCAS)
0.1% Formic Acid (HPLC Mobile Phase)2.8~ 45 minutes4-OxobutanamideSwitch to Ammonium Bicarbonate
Acetate Buffer4.5~ 6 hours5-Hydroxypyrrolidin-2-oneAdjust pH > 7.0 or add co-solvents
Phosphate Buffer7.4> 14 daysNone (Stable)Ideal target pH for aqueous solutions
Solid Dispersion (API + Citric Acid)~3.5 (Slurry)12 days (Solid State)5-Hydroxypyrrolidin-2-oneReplace acidic excipients with Meglumine
Validated Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating a two-stage dissolution test, you inherently verify both the protective capacity of the formulation in acid and its release kinetics in neutral media.

Protocol: Preparation and Validation of an Enteric-Coated Amorphous Solid Dispersion (ASD)

Rationale: Spray drying with an enteric polymer physically traps the API in a glassy matrix, restricting molecular mobility and shielding the hemiaminal ether from aqueous protons[2].

Step 1: Excipient Slurry pH Screening

  • Weigh 1.0 g of the proposed enteric polymer (e.g., HPMCAS-M) and 1.0 g of an alkalizer (e.g., Meglumine).

  • Suspend each in 20 mL of deionized water (CO2-free).

  • Stir for 30 minutes and measure the pH. Causality check: Ensure the combined slurry pH remains > 6.5 to prevent degradation during the thermal stress of processing.

Step 2: Matrix Preparation (Spray Drying)

  • Dissolve 5-(2-Pentyloxy)pyrrolidin-2-one (10% w/w), HPMCAS-M (85% w/w), and Meglumine (5% w/w) in a 90:10 Dichloromethane/Methanol solvent mixture.

  • Spray dry using an inlet temperature of 75°C and an outlet temperature of 45°C.

  • Secondary dry the resulting powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.

Step 3: Self-Validating Two-Stage Dissolution Assay

  • Acid Stage: Introduce 100 mg of the ASD into 750 mL of 0.1 N HCl (pH 1.2) at 37°C (USP Apparatus II, 50 rpm).

  • Sample at 30, 60, and 120 minutes. Analyze via HPLC (using pH 7.8 buffer). Validation: Recovery of API must be < 5%, proving the enteric polymer successfully prevented acid ingress and premature release.

  • Buffer Stage: At 120 minutes, add 250 mL of 0.2 M Tribasic Sodium Phosphate to shift the vessel pH to 6.8.

  • Sample at 130, 145, and 180 minutes. Validation: Recovery of API must reach > 85% within 45 minutes, proving the API remained intact and is successfully released in the intestinal environment.

FormulationWorkflow Step1 Phase 1: Slurry pH Screening Identify compatible excipients (pH > 6.5) Step2 Phase 2: Microenvironmental Buffering Incorporate alkalizers (e.g., Meglumine) Step1->Step2 Step3 Phase 3: Enteric Polymer Matrix Spray Drying with HPMCAS Step2->Step3 Step4 Phase 4: Two-Stage Dissolution Validation 0.1N HCl (2h) -> pH 6.8 Buffer Step3->Step4

Figure 2: Experimental workflow for developing and validating an acid-resistant solid dispersion.

References
  • Hemiaminal ether linkages provide a selective release of payloads from polymer conjugates. ResearchGate.1

  • Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. PMC.3

  • Stabilization of Amorphous APIs. Pharmaceutical Technology.2

  • Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation. Sigma-Aldrich.

Sources

Technical Support Center: Crystallization Troubleshooting for 5-(2-Pentyloxy) pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 5-(2-Pentyloxy) pyrrolidin-2-one .

This molecule presents a unique structural dichotomy: it possesses a rigid, strongly hydrogen-bonding pyrrolidin-2-one core (which naturally forms centrosymmetric dimers via N-H···O interactions[1]) coupled with a flexible, hydrophobic 2-pentyloxy side chain. This amphiphilic nature significantly depresses its melting point and drives a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known in the pharmaceutical industry as "oiling out"[2].

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my product consistently form a milky emulsion or oil instead of discrete crystals upon cooling?

Causality: Your crystallization system is crossing the binodal curve into the liquid-liquid coexistence region before it can cross the solubility curve to initiate heterogeneous nucleation[3]. Because the 2-pentyloxy chain increases the molecule's solubility in organic solvents while the pyrrolidinone core drives self-association, the solute partitions into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[4]. Both phases have identical chemical potential (supersaturation), but the high viscosity within the oil droplets kinetically traps the molecules, preventing the necessary conformational alignment for crystal lattice formation[4].

Q2: How can I thermodynamically bypass this "oiling out" phase?

Causality: You must manipulate the Metastable Zone Width (MSZW) so that crystallization occurs above the LLPS boundary. This is achieved through Seeded Cooling Crystallization . By introducing 1-2 wt% of high-purity seed crystals at a temperature just below the solubility limit but above the cloud point (binodal curve), you provide a low-energy surface for crystal growth[5]. This rapidly consumes the supersaturation, pulling the solute concentration below the critical threshold required for spinodal decomposition[3].

Q3: My product oiled out, and upon further cooling, it solidified into a sticky, unfilterable gel. How do I recover the batch?

Causality: Deep thermal quenches cause the oil droplets to undergo rapid, uncontrolled nucleation. When this happens, the droplets coalesce into a thick gel phase, trapping bulk solvent and impurities within the interstitial spaces, which destroys filterability and purity[3]. Solution: Do not filter. Instead, initiate Thermal Cycling (Ostwald Ripening) . Reheat the suspension to 5°C below the dissolution temperature to dissolve the fine, impure crystals and the gel matrix. Hold for 1 hour, then cool slowly (0.1 °C/min). The larger crystals will survive the heating phase and act as seeds during the cooling phase, promoting the growth of a pure, filterable crystalline habit.

Experimental Protocol: Seeded Anti-Solvent/Cooling Crystallization

This self-validating protocol utilizes an Ethyl Acetate (Solvent) / Heptane (Anti-solvent) system to balance the solubility of the lipophilic tail and the hydrogen-bonding core.

Step 1: Dissolution & Clarification

  • Suspend crude 5-(2-Pentyloxy) pyrrolidin-2-one in Ethyl Acetate (3 volumes).

  • Heat to 60 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer to remove foreign particulates that could trigger premature, uncontrolled nucleation.

Step 2: Anti-Solvent Titration & MSZW Targeting 4. Maintain the solution at 60 °C. Slowly dose Heptane (Anti-solvent) at a rate of 0.1 vol/min until a faint, persistent turbidity is observed (the cloud point). 5. Immediately add 0.2 volumes of Ethyl Acetate to regain a clear solution. You are now precisely at the upper edge of the metastable zone.

Step 3: Seeding & Desupersaturation 6. Cool the solution linearly to 45 °C over 30 minutes. 7. Introduce 1.5 wt% of milled 5-(2-Pentyloxy) pyrrolidin-2-one seed crystals (D50 ≈ 20-30 µm). 8. Critical Step: Hold the temperature isothermally at 45 °C for 2 hours. Validation: Use an in-situ FBRM (Focused Beam Reflectance Measurement) probe or visually confirm that the seed bed is growing and the liquid phase remains clear (no oil droplets)[4].

Step 4: Controlled Cooling & Isolation 9. Cool the suspension to 5 °C following a non-linear (cubic) cooling profile over 6 hours to maintain constant supersaturation as the crystal surface area increases. 10. Filter the slurry via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (5 °C) Heptane to displace residual mother liquor. Dry under vacuum at 30 °C.

Quantitative Data: Process Parameters & Solvent Selection

Table 1: Solvent System Matrix for Pyrrolidin-2-one Derivatives

Solvent / Anti-Solvent SystemSolubilizing Power (Core vs Tail)LLPS PropensityProcess Recommendation
Ethyl Acetate / Heptane Balanced (H-bond acceptor / Aliphatic)ModeratePrimary Choice. Excellent MSZW control; seeding effectively prevents oiling out.
Toluene / Hexane High / LowHighAlternative. Requires strict temperature control. High risk of spinodal decomposition if quenched[3].
Ethanol / Water High / Very LowVery HighAvoid. Strong H-bonding from water disrupts pyrrolidinone dimers, promoting stable, unfilterable oils[5].

Table 2: Optimized Cooling Profile & Supersaturation Control

PhaseTemperature RangeTime / RateObjective
Dissolution 20 °C → 60 °C2.0 °C/minComplete destruction of thermal history.
Pre-Cooling 60 °C → 45 °C0.5 °C/minEnter the metastable zone safely above the binodal curve.
Seed Aging 45 °C (Isothermal)120 minutesConsume initial supersaturation; build crystal mass without LLPS.
Cubic Cooling 45 °C → 5 °C0.1 °C/min (avg)Maximize yield while preventing secondary nucleation or gelation.

Troubleshooting Workflow & Logical Relationships

The following decision tree maps the thermodynamic interventions required during the crystallization of 5-(2-Pentyloxy) pyrrolidin-2-one.

TroubleshootingWorkflow Start Crystallization of 5-(2-Pentyloxy)pyrrolidin-2-one CheckLLPS Does the solution oil out (LLPS) upon cooling? Start->CheckLLPS Seed Implement Seeded Cooling Crystallization CheckLLPS->Seed Yes CheckGel Does the product form a sticky gel? CheckLLPS->CheckGel No Seed->CheckGel ModifySolvent Adjust Solvent/Antisolvent Thermodynamic Ratio Seed->ModifySolvent Fails ThermalCycle Apply Thermal Cycling (Ostwald Ripening) CheckGel->ThermalCycle Yes Filter Filter and Wash (High Purity Crystals) CheckGel->Filter No ThermalCycle->Filter ModifySolvent->CheckLLPS

Caption: Decision tree for troubleshooting LLPS and gelation during pyrrolidinone crystallization.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Crystallization of an active pharmaceutical ingredient that oils out Source: ResearchGate URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Crystals) URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link]

  • Racemic and Enantiopure Forms of 3-Ethyl-3-Phenylpyrrolidin-2-One Adopt Very Different Crystal Structures Source: Marquette University URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to 5-(2-Pentyloxy)pyrrolidin-2-one and its Analogs: Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Pyrrolidinone Scaffold in Neuroscience

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space, which is highly advantageous for achieving specific and high-affinity interactions with biological targets.[1][3] This has led to the development of numerous therapeutic agents with a wide range of activities, including anticonvulsant, neuroprotective, nootropic, and anti-inflammatory effects.[1][4]

A key determinant of the pharmacological profile of these derivatives is the nature and position of substituents on the pyrrolidinone core.[5] This guide provides an in-depth comparison of 5-(2-Pentyloxy)pyrrolidin-2-one, a novel derivative, with established and clinically relevant pyrrolidinone-based drugs. By examining the structure-activity relationships (SAR) of well-characterized analogs like Levetiracetam and Brivaracetam, we can formulate a data-driven hypothesis regarding the potential performance of 5-(2-Pentyloxy)pyrrolidin-2-one and outline the experimental workflows required for its validation.

The Clinical Benchmark: Levetiracetam, Brivaracetam, and the SV2A Target

The therapeutic landscape of epilepsy was significantly advanced by the introduction of Levetiracetam (LEV), an S-enantiomer of etiracetam.[6][7] Its distinct mechanism of action, which differentiates it from traditional antiepileptic drugs (AEDs), involves selective binding to the synaptic vesicle glycoprotein 2A (SV2A).[8][9] SV2A is an integral membrane protein involved in the regulation of neurotransmitter release through vesicle exocytosis.[10][11] The interaction of LEV with SV2A is thought to modulate this process, reducing neuronal hyperexcitability without affecting normal neurotransmission.[7][8]

Subsequent research into SAR led to the development of Brivaracetam (BRV), a close analog of LEV.[6][12] BRV also targets SV2A but exhibits a binding affinity that is approximately 20-fold greater than that of LEV.[12][13] This enhanced affinity is attributed to the n-propyl group at the C4 position of the pyrrolidinone ring, which increases the compound's lipophilicity. This structural modification is also associated with more rapid penetration of the blood-brain barrier.[14] The direct correlation between SV2A binding affinity and anticonvulsant potency across a range of these analogs firmly establishes SV2A as the primary target for their therapeutic effect.[11][15]

Analysis of 5-(2-Pentyloxy)pyrrolidin-2-one: A Predictive Assessment

Direct experimental data for 5-(2-Pentyloxy)pyrrolidin-2-one is not extensively published. However, we can leverage the established SAR principles from its analogs to predict its pharmacological profile.

Structural Features and Hypothesized Impact:

  • Pyrrolidin-2-one Core: Provides the fundamental scaffold for interaction with the SV2A binding site.

  • Substitution at the 5-Position: The C5 position is a critical locus for modulating the activity of pyrrolidinone derivatives.[16][17] The introduction of substituents here directly influences the molecule's interaction with its target.

  • The (2-Pentyloxy) Group: This lipophilic ether moiety is the key structural differentiator. Compared to the side chains of LEV and BRV, the pentyloxy group is expected to significantly increase the overall lipophilicity of the molecule.

Predicted Performance Characteristics:

  • Mechanism of Action: Given the structural homology to known SV2A ligands, the most probable primary mechanism of action for 5-(2-Pentyloxy)pyrrolidin-2-one is binding to SV2A.

  • SV2A Binding Affinity: The increased lipophilicity conferred by the pentyloxy group may enhance interactions with the hydrophobic regions of the SV2A binding pocket, potentially leading to a binding affinity comparable to or even exceeding that of Brivaracetam.

  • Pharmacokinetics: Enhanced lipophilicity is strongly correlated with increased permeability across the blood-brain barrier.[14] Therefore, 5-(2-Pentyloxy)pyrrolidin-2-one is predicted to exhibit rapid and efficient central nervous system entry. This could translate to a faster onset of action. However, this increased lipophilicity may also influence its metabolic profile and clearance rate.

Comparative Data Summary

The following table summarizes the known properties of Levetiracetam and Brivaracetam and provides a predictive profile for 5-(2-Pentyloxy)pyrrolidin-2-one based on SAR analysis.

FeatureLevetiracetam (LEV)Brivaracetam (BRV)5-(2-Pentyloxy)pyrrolidin-2-one (Hypothetical)
Structure alt text alt text Structure to be synthesized
Key Structural Feature (S)-α-ethyl-2-oxo-acetamide side chain[8]4-n-propyl group on pyrrolidinone ring[12]5-(2-Pentyloxy) ether linkage
Primary Target Synaptic Vesicle Glycoprotein 2A (SV2A)[9]Synaptic Vesicle Glycoprotein 2A (SV2A)[12][18]Synaptic Vesicle Glycoprotein 2A (SV2A) (Predicted)
SV2A Binding Affinity (Ki) ~60 nM~3 nM (Approx. 20x higher than LEV)[12]To be determined. Predicted to be high due to increased lipophilicity.
Key Performance Attribute Broad-spectrum anticonvulsant activity[7]Higher potency and faster brain penetration than LEV[14]To be determined. Predicted high potency and rapid CNS entry.

Experimental Protocols for Validation

To transition from a hypothetical profile to empirical data, a series of standardized in vitro and in vivo experiments are required. The following protocols provide a self-validating system for characterizing novel pyrrolidinone derivatives.

Protocol 1: Synthesis of 5-(2-Pentyloxy)pyrrolidin-2-one

A plausible synthetic route can be adapted from established methods for creating 5-substituted pyrrolidinones.[19] A key strategy involves the cyclization of amide dianions with a suitable electrophile.

Step-by-Step Methodology:

  • Dianion Formation: An appropriate N-protected acetamide is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to -78°C under an inert atmosphere (e.g., Argon). Two equivalents of a strong base, such as n-butyllithium, are added dropwise to generate the amide dianion.

  • Alkylation: A solution of 2-bromopentane in anhydrous THF is added to the dianion solution. The reaction mixture is stirred at -78°C and allowed to slowly warm to room temperature to facilitate the nucleophilic substitution.

  • Cyclization & Deprotection: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). Subsequent workup and purification by silica gel chromatography would yield an intermediate that can be cyclized and deprotected under acidic or basic conditions to afford the target compound, 5-(2-Pentyloxy)pyrrolidin-2-one.

  • Characterization: The final product's identity and purity must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro SV2A Binding Affinity Assay (Radioligand Competition)

This assay is the gold standard for determining the binding affinity of a test compound to SV2A by measuring its ability to displace a known high-affinity radioligand.[10][13]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a crude membrane fraction containing SV2A from rodent brain tissue (e.g., cerebral cortex) or a cell line engineered to overexpress human SV2A. This involves homogenization in a cold buffer followed by centrifugation to pellet the membranes.[13]

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.[10]

  • Competition Binding: In a 96-well plate, incubate a fixed amount of the membrane preparation (e.g., 50-100 µg protein) with a fixed concentration of a high-affinity SV2A radioligand (e.g., [³H]-Brivaracetam or [³H]ucb 30889).[9][10]

  • Compound Titration: Add varying concentrations of the unlabeled test compound (5-(2-Pentyloxy)pyrrolidin-2-one) to the wells. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled SV2A ligand like Levetiracetam).

  • Incubation and Filtration: Incubate the plate to allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove residual unbound radioactivity. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[13]

SV2A_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane SV2A-Containing Membranes Incubate Incubate: Membranes + Radioligand + Test Compound (Varying Conc.) Membrane->Incubate Radioligand [3H]-Radioligand Radioligand->Incubate Test_Compound Test Compound (e.g., 5-(2-Pentyloxy)pyrrolidin-2-one) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for the SV2A competitive radioligand binding assay.

Protocol 3: In Vivo Anticonvulsant Activity Screening

Animal models of induced seizures are essential for evaluating the in vivo efficacy of a potential AED. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are widely used and predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[20][21]

Step-by-Step Methodology:

  • Animal Acclimation: Use adult Swiss albino mice, acclimated to the laboratory environment for at least one week.[20]

  • Dosing: Divide animals into groups. Administer the test compound (5-(2-Pentyloxy)pyrrolidin-2-one) at various doses (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route. Include a vehicle control group (e.g., saline or 0.5% methylcellulose) and a positive control group (e.g., Phenytoin for MES, Sodium Valproate for PTZ).[21]

  • Seizure Induction (at time of peak drug effect, e.g., 30-60 min post-dose):

    • MES Test: Deliver a brief electrical stimulus (e.g., 50 mA, 0.2 s) through corneal or ear-clip electrodes using an electroconvulsiometer. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[21][22]

    • PTZ Test: Administer a subcutaneous or intraperitoneal injection of PTZ at a convulsive dose (e.g., 85 mg/kg). Observe the animals for the onset of generalized clonic seizures. The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds within a 30-minute observation period.[21][23]

  • Observation and Scoring: Record seizure latency, duration, and severity for each animal. For the MES test, note the presence or absence of tonic hindlimb extension. For the PTZ test, note the latency to the first clonic convulsion.

  • Data Analysis: Analyze the data to determine the median effective dose (ED₅₀) of the test compound required to protect 50% of the animals in each seizure model.

Anticonvulsant_Testing cluster_dosing Dosing Phase cluster_induction Seizure Induction Phase cluster_observation Observation & Analysis Animals Acclimated Mice Dosing Administer Test Cmpd, Vehicle, or Positive Control Animals->Dosing MES Maximal Electroshock (MES) Stimulus Dosing->MES PTZ Pentylenetetrazole (PTZ) Injection Dosing->PTZ Observe_MES Observe for Tonic Hindlimb Extension MES->Observe_MES Observe_PTZ Observe for Clonic Seizures PTZ->Observe_PTZ Analyze Determine ED50 Observe_MES->Analyze Observe_PTZ->Analyze

Caption: Workflow for in vivo anticonvulsant activity screening.

Discussion: Causality, Predictions, and Future Directions

The foundational principle of this analysis is that specific chemical modifications to the pyrrolidinone scaffold directly cause changes in pharmacological activity. For Brivaracetam, the addition of an n-propyl group enhances lipophilicity, leading to higher SV2A affinity and faster brain entry compared to Levetiracetam.[14] Extrapolating this logic, the 5-(2-Pentyloxy) group in our compound of interest is hypothesized to further augment these properties. This increased lipophilicity is a double-edged sword; while it may improve potency and onset of action, it could also lead to off-target effects or a less favorable metabolic profile, underscoring the necessity of comprehensive experimental validation.

Beyond anticonvulsant activity, the pyrrolidinone scaffold is associated with neuroprotective effects.[24][25] Future studies on 5-(2-Pentyloxy)pyrrolidin-2-one should therefore include assessments in models of neurodegeneration or cognitive impairment, such as the scopolamine-induced amnesia model.[25][26] Furthermore, while SV2A is the most likely target, potential interactions with other neuronal targets, such as voltage-gated sodium channels, should not be discounted and could be investigated through electrophysiological studies.[27][28]

SAR_Logic cluster_LEV Levetiracetam cluster_BRV Brivaracetam cluster_Target 5-(2-Pentyloxy)pyrrolidin-2-one Core Pyrrolidinone Scaffold LEV_Sub Acetamide Side Chain Core->LEV_Sub BRV_Sub n-Propyl Group (Increased Lipophilicity) Core->BRV_Sub Target_Sub Pentyloxy Group (Further Increased Lipophilicity) Core->Target_Sub LEV_Prop Baseline SV2A Affinity & Potency LEV_Sub->LEV_Prop BRV_Prop Higher SV2A Affinity & Potency BRV_Sub->BRV_Prop Target_Prop Predicted Very High Affinity & Potency Target_Sub->Target_Prop

Caption: Structure-Activity Relationship (SAR) progression in pyrrolidinone derivatives.

Conclusion

While 5-(2-Pentyloxy)pyrrolidin-2-one remains a compound for exploratory research, a systematic analysis based on the well-established structure-activity relationships of its clinical analogs, Levetiracetam and Brivaracetam, predicts it to be a potentially potent SV2A-targeting agent with rapid central nervous system availability. The increased lipophilicity imparted by the 5-(2-Pentyloxy) substituent is the key structural feature driving this hypothesis. The detailed experimental protocols provided in this guide offer a clear and robust framework for the synthesis, in vitro characterization, and in vivo validation required to test this hypothesis. The continued exploration of novel substitutions on the pyrrolidinone scaffold holds significant promise for the development of next-generation therapeutics for epilepsy and other neurological disorders.

References

  • Wikipedia. Brivaracetam. Link

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Brivaracetam? Link

  • The Defeating Epilepsy Foundation. (2025, March 22). Briviact (Brivaracetam). Link

  • Ningbo Inno Pharmchem Co., Ltd. (2026, April 3). The Role of Pyrrolidinone Derivatives in Modern Drug Discovery. Link

  • Therapeutic Goods Administration (TGA). (2017, March 7). Attachment: Product Information Brivaracetam. Link

  • BenchChem. The Discovery and Isolation of Novel Pyrrolidinone Derivatives: A Technical Guide. Link

  • BenchChem. Neuroprotective Potential of Pyrrolidine Derivatives: A Technical Overview. Link

  • BenchChem. Pyrrolidinone Analogs: A Comparative Guide to Structure-Activity Relationships. Link

  • Medfinder. (2026, March 9). How Does Briviact Work? Mechanism of Action Explained in Plain English. Link

  • ResearchGate. Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. Link

  • PubMed. (2023, August 15). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Link

  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. Link

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Link

  • BenchChem. An In-depth Technical Guide to the Binding Affinity of Seletracetam for Synaptic Vesicle Glycoprotein 2A (SV2A). Link

  • Semantic Scholar. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Link

  • ResearchGate. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. Link

  • ACS Chemical Neuroscience. (2020, August 20). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. Link

  • BenchChem. Comparative Efficacy of Levetiracetam and Brivaracetam on SV2A Binding: A Guide for Researchers. Link

  • MDPI. (2024, July 19). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Link

  • Organic Chemistry Portal. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Link

  • PubMed. (2023, January 15). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Link

  • PubMed. (2001, December 1). Pyrrolidone derivatives. Link

  • Amanote Research. Synthesis of Chiral 5-Substituted 2-Pyrrolidones. Link

  • PubMed. (2024, May 14). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. Link

  • RxList. (2024, March 15). Keppra (Levetiracetam): Side Effects, Uses, Dosage, Interactions, Warnings. Link

  • Wikipedia. Levetiracetam. Link

  • PubMed. (2013, July 15). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Link

  • IJMSPH/NJPPP Journal. (2018, December 5). Anticonvulsant activity of gabapentin in mice - An experimental study. Link

  • ACS Publications. A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. Link

  • ResearchGate. (2021, January 6). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Link

  • ResearchGate. (2025, August 6). Synthesis of Substituted 5-(Pyrrolidin-2-yl)tetrazoles and Their Application in the Asymmetric Biginelli Reaction. Link

  • PubMed. (2000, June 15). Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles. Link

  • U.S. Food & Drug Administration. Approved Label for Keppra. Link

  • Journal of Pharmaceutical Negative Results. (2013, July 10). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Link

  • Dr.Oracle. (2026, March 16). What is a cheaper alternative to Keppra (levetiracetam)? Link

  • NCBI Bookshelf. (2012, July 10). Targeting SV2A for Discovery of Antiepileptic Drugs. In: Jasper's Basic Mechanisms of the Epilepsies. Link

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Link

  • PNAS. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Link

  • PMC. (2021, June 7). Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice. Link

  • MDPI. (2024, April 24). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Link

  • International Journal of Basic & Clinical Pharmacology. Evaluation of anticonvulsant activity of ethanolic extract of Momordica tuberosa leaves in experimental animals. Link

  • ResearchGate. (2020, March 1). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Link

  • ResearchGate. (2022, December 28). An experimental evaluation of anticonvulsant activity of aqueous extract of Caralluma dalzielii N.E. Brown. Link

  • BMG Labtech. How to determine binding affinity with a microplate reader. Link

Sources

A Comparative Guide to Validating 5-(2-Pentyloxy)pyrrolidin-2-one Purity Using GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-(2-Pentyloxy)pyrrolidin-2-one is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrolidinone core is a prevalent scaffold in medicinal chemistry, and the purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product.[1] Even trace impurities can lead to unwanted side reactions, decreased yield, and the formation of potentially toxic byproducts. Therefore, a highly sensitive and specific analytical method is paramount for ensuring the purity of 5-(2-Pentyloxy)pyrrolidin-2-one.

This guide will focus on the validation of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool for this purpose. We will explore the methodology in detail, compare it with alternative techniques, and provide the necessary protocols to implement a validated purity assessment in your laboratory.

The Power of GC-MS for Purity Determination

Gas Chromatography-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] This combination makes it exceptionally well-suited for the analysis of volatile and semi-volatile compounds like 5-(2-Pentyloxy)pyrrolidin-2-one.

Why GC-MS is a Superior Choice:

  • High Specificity: The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of the main component and any impurities. This is a significant advantage over less specific detectors like Flame Ionization Detectors (FID).

  • High Sensitivity: GC-MS can detect and quantify impurities at very low levels, often in the parts-per-million (ppm) range, which is crucial for pharmaceutical quality control.[3]

  • Robustness: Well-developed GC-MS methods are known for their reliability and reproducibility, making them suitable for routine quality control applications.[4]

Below is a workflow diagram illustrating the key stages of a GC-MS purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample 5-(2-Pentyloxy) pyrrolidin-2-one Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Injection Injection into GC Dissolution->Injection Standard_Prep Preparation of calibration standards Standard_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Mass_Spectra Mass Spectra of Peaks Chromatogram->Mass_Spectra Quantification Quantification of Impurities Mass_Spectra->Quantification Report Purity Report Quantification->Report

Caption: A generalized workflow for the GC-MS analysis of 5-(2-Pentyloxy)pyrrolidin-2-one purity.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. High-Performance Liquid Chromatography (HPLC) is another commonly used method for purity determination in the pharmaceutical industry.[5]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[6]
Analyte Suitability Ideal for volatile and thermally stable compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[7]
Sensitivity Generally very high, especially with selected ion monitoring (SIM).High, with various sensitive detectors available (UV, Fluorescence, MS).
Specificity Excellent, with mass spectral data providing structural information for peak identification.Good, but can be limited with less specific detectors like UV. Coupling with MS (LC-MS) enhances specificity.
Sample Preparation May require derivatization for non-volatile compounds.Generally simpler for many solid and liquid samples.
Analysis Time Often faster for simple mixtures.[8]Can be longer, especially for complex separations.
Chiral Separations Possible with chiral GC columns.A common and effective technique using chiral stationary phases.[9]

Decision Matrix for Method Selection:

The choice between GC-MS and HPLC depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the appropriate technique.

Method_Selection Analyte_Properties Analyze Properties of 5-(2-Pentyloxy)pyrrolidin-2-one and Potential Impurities Is_Volatile Are they volatile and thermally stable? Analyte_Properties->Is_Volatile Use_GCMS GC-MS is the preferred method Is_Volatile->Use_GCMS Yes Consider_HPLC Consider HPLC Is_Volatile->Consider_HPLC No Is_Chiral Is chiral separation required? Use_GCMS->Is_Chiral Consider_HPLC->Is_Chiral Chiral_GC_HPLC Both Chiral GC and Chiral HPLC are viable options Is_Chiral->Chiral_GC_HPLC Yes HPLC_Advantage HPLC may have an advantage for non-volatile or thermally labile chiral impurities Chiral_GC_HPLC->HPLC_Advantage

Caption: A decision-making flowchart for selecting between GC-MS and HPLC for purity analysis.

Experimental Protocol: A Validated GC-MS Method

This section provides a detailed, step-by-step methodology for the purity validation of 5-(2-Pentyloxy)pyrrolidin-2-one using GC-MS. This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines.[4][10]

Materials and Reagents
  • 5-(2-Pentyloxy)pyrrolidin-2-one reference standard (known purity)

  • 5-(2-Pentyloxy)pyrrolidin-2-one test sample

  • High-purity solvent (e.g., Methanol or Acetonitrile, GC grade)

  • Internal standard (e.g., a structurally similar compound with a distinct retention time and mass spectrum)

Instrumentation
  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

Sample and Standard Preparation
  • Stock Solutions: Accurately weigh and dissolve the reference standard and internal standard in the chosen solvent to prepare stock solutions of known concentrations.

  • Calibration Standards: Prepare a series of calibration standards by diluting the reference standard stock solution to cover a range of concentrations (e.g., from the reporting threshold of impurities to above the expected level of the main component). Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Solution: Accurately weigh and dissolve the test sample in the chosen solvent to a concentration within the calibration range. Spike with the same constant concentration of the internal standard.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1) to avoid column overload with the main component.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

    • (This program should be optimized based on the separation of the main peak from any observed impurities.)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Method Validation

The developed method must be validated to ensure it is fit for its intended purpose. The following validation parameters should be assessed according to ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from any impurities and the unique mass spectrum of each component.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing the calibration standards and performing a linear regression analysis. A correlation coefficient (R²) of >0.99 is typically required.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies, where a known amount of impurity is spiked into a sample of the main component.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Impurities in 5-(2-Pentyloxy)pyrrolidin-2-one Synthesis

A thorough understanding of the synthetic route is crucial for identifying potential impurities. A plausible synthesis of 5-alkoxy-pyrrolidin-2-ones involves the reaction of a suitable precursor with an alcohol.[11] Potential impurities could include:

  • Starting materials: Unreacted precursors.

  • Byproducts of the main reaction: Isomers or products of side reactions.

  • Reagents and solvents: Residual reagents or solvents used in the synthesis and purification steps.

  • Degradation products: Products formed due to the instability of the main component under certain conditions.

GC-MS is an excellent tool for identifying these unknown impurities through library searching of their mass spectra and interpretation of fragmentation patterns.

Conclusion

The purity of pharmaceutical intermediates like 5-(2-Pentyloxy)pyrrolidin-2-one is non-negotiable. GC-MS offers a highly specific, sensitive, and robust analytical solution for validating the purity of this compound. By following a systematic approach to method development and validation, as outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of their materials, ultimately contributing to the safety and efficacy of the final pharmaceutical product. The principles and protocols described herein provide a solid foundation for establishing a reliable and self-validating purity assessment system.

References

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem. Accessed April 4, 2026.
  • SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Pharmaceutical Sciences and Research.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. (2025). Accessed April 4, 2026.
  • A Review on GC-MS and Method Development and Validation. Impact Factor. Accessed April 4, 2026.
  • SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations.
  • Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Accessed April 4, 2026.
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Molecules.
  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023). Molecules.
  • GC Vs.
  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. (2025). Accessed April 4, 2026.
  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and valid
  • An In-depth Technical Guide to the Derivatives of 5-Hydroxy-2-pyrrolidone: Synthesis, Properties, and Therapeutic Potential. BenchChem. Accessed April 4, 2026.
  • Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen.
  • Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. (2023). Organic Chemistry Frontiers.
  • GCMS VS HPLC. (2023).
  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. (2011).
  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). Molecules.
  • Determination of Contaminants: HPLC vs. GC. Tentamus Group. (2025). Accessed April 4, 2026.

Sources

comparative efficacy of 5-(2-Pentyloxy) pyrrolidin-2-one in drug delivery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Pyrrolidone-Based Solvents in Transdermal Drug Delivery: Efficacy Analysis of 5-(2-Pentyloxy) pyrrolidin-2-one Analogues

Introduction: The Quest for Enhanced Transdermal Permeation

The stratum corneum, the outermost layer of the epidermis, presents the most formidable barrier to the transdermal delivery of therapeutic agents. Overcoming this barrier is paramount for the successful development of non-invasive drug therapies. Chemical Penetration Enhancers (CPEs) are a cornerstone of modern formulation science, designed to reversibly reduce the barrier function of the stratum corneum and facilitate drug transport into the deeper layers of the skin and systemic circulation.

Among the various classes of CPEs, pyrrolidone derivatives have garnered significant attention for their efficacy and favorable toxicological profiles. These compounds, characterized by a five-membered lactam ring, have been shown to enhance the permeation of a wide range of hydrophilic and lipophilic drugs. While specific experimental data on the novel derivative 5-(2-Pentyloxy) pyrrolidin-2-one is not yet prevalent in publicly accessible literature, its structural features—a pyrrolidinone core and a pentyloxy side chain—allow for a robust, data-driven comparison against well-characterized analogues and other classes of enhancers.

This guide provides a comparative efficacy analysis grounded in the established science of pyrrolidone derivatives. We will dissect the mechanistic underpinnings of this class of enhancers, compare their performance against other industry-standard agents using published experimental data, and provide detailed protocols for researchers to conduct their own validatory studies. The principles and data presented herein will serve as an essential resource for formulation scientists seeking to evaluate the potential of novel pyrrolidone derivatives like 5-(2-Pentyloxy) pyrrolidin-2-one.

Mechanism of Action: How Pyrrolidones Disrupt the Stratum Corneum Barrier

The efficacy of pyrrolidone derivatives as penetration enhancers is primarily attributed to their interaction with the lipid and protein components of the stratum corneum. Their mechanism is multifaceted and includes:

  • Lipid Disruption: Pyrrolidones integrate into the highly ordered intercellular lipid lamellae of the stratum corneum. This integration disrupts the tight packing of ceramides, cholesterol, and fatty acids, thereby increasing the fluidity of the lipid bilayers. This fluidization creates transient pores and pathways, enhancing the diffusion of drug molecules. The length and nature of the alkyl or alkoxy side chain, such as the "pentyloxy" group in 5-(2-Pentyloxy) pyrrolidin-2-one, are critical in determining the extent of this interaction.

  • Keratin Interaction: Pyrrolidones can bind to the keratin filaments within the corneocytes. This interaction can induce conformational changes in the protein structure, leading to swelling of the corneocytes and an increase in the skin's hydration state. A more hydrated stratum corneum is significantly more permeable to many drugs.

  • Enhanced Drug Partitioning: As effective solvents, pyrrolidones can increase the solubility of a drug within the stratum corneum, thereby improving the partition coefficient of the drug from the vehicle into the skin. This creates a more favorable concentration gradient, which is a key driver of passive diffusion.

Structure-Activity Relationship: Predicting the Efficacy of 5-(2-Pentyloxy) pyrrolidin-2-one

The permeation-enhancing effect of alkyl-pyrrolidones is strongly correlated with the chemical structure, particularly the nature of the side chain. Studies on a series of 1-alkyl-2-pyrrolidones have demonstrated a clear relationship between the alkyl chain length and enhancement potency.[1]

  • Effect of Chain Length: There is a near semilogarithmic linear relationship between the number of carbons in the alkyl chain and the enhancement factor.[1] For instance, the enhancement potency increases by approximately 3.5-fold for each methylene group added to the alkyl chain.[1] This suggests that the lipophilicity of the side chain is a dominant factor, facilitating the molecule's entry into and disruption of the stratum corneum's lipid matrix. Based on this, the 5-carbon "pentyloxy" side chain of 5-(2-Pentyloxy) pyrrolidin-2-one would be predicted to have a significant enhancing effect.

  • Role of the Polar Head Group: While the alkyl chain is crucial, the polar pyrrolidinone head group is essential for the molecule's function. It allows for interaction with the polar head groups of the stratum corneum lipids and contributes to the overall solvent characteristics of the enhancer.[1]

The position of the substituent on the pyrrolidinone ring (N-1 vs. C-5) and the nature of the linkage (alkyl vs. alkoxy) would introduce subtle differences in polarity and stereochemistry, which could influence both efficacy and safety profiles. The ether linkage in the "pentyloxy" group may impart different solvency and hydrogen-bonding characteristics compared to a simple alkyl chain.

G cluster_enhancer 5-(2-Pentyloxy) pyrrolidin-2-one cluster_sc Stratum Corneum Enhancer Pyrrolidone Derivative Pentyloxy Lipophilic Pentyloxy Chain Enhancer->Pentyloxy Pyrrolidone Polar Pyrrolidinone Head Enhancer->Pyrrolidone Lipids Intercellular Lipid Bilayers Pentyloxy->Lipids Disrupts Packing, Increases Fluidity Pyrrolidone->Lipids Improves Partitioning Keratin Intracellular Keratin Pyrrolidone->Keratin Increases Hydration Delivery Enhanced Drug Delivery Lipids->Delivery Increased Permeability Keratin->Delivery Drug Therapeutic Agent Drug->Delivery

Figure 1. Mechanism of pyrrolidone-based enhancers.

Comparative Efficacy: Pyrrolidones vs. Other Enhancer Classes

To objectively evaluate the potential of a pyrrolidone-based enhancer, its performance must be benchmarked against other well-established classes of CPEs. The choice of enhancer is highly dependent on the physicochemical properties of the drug and the desired delivery profile.

Enhancer ClassRepresentative Compound(s)Typical ConcentrationEnhancement Ratio (ER)¹Key Mechanism(s)AdvantagesDisadvantages
Pyrrolidones N-Methyl-2-pyrrolidone (NMP), N-Octyl-2-pyrrolidone2-10% v/v2 - 20Lipid fluidization, keratin interaction, improved partitioning.[2][3][4]Effective for a broad range of drugs (hydrophilic & lipophilic), generally low irritation potential at typical concentrations.[5][6]Potential for skin irritation at high concentrations.[3]
Azones Laurocapram (Azone®)1-5% v/v10 - 100+Primarily lipid fluidization by inserting its dodecyl chain into the bilayers.[7]Very high potency for many drugs, effective at low concentrations.Potential for skin irritation, questions about safety have limited widespread use.[7][8]
Fatty Acids Oleic Acid, Lauric Acid1-10% v/v5 - 50Creates separate, disordered lipid domains within the stratum corneum.[9]Generally regarded as safe (GRAS), effective for many lipophilic drugs.Can be comedogenic, efficacy is highly dependent on the drug and vehicle.
Sulfoxides Dimethyl Sulfoxide (DMSO)10-60% v/v5 - 100+Alters keratin conformation, lipid fluidization.[10]Very potent, well-studied.High potential for skin irritation, erythema, and odor; can cause a "garlic taste" side effect.
Glycols Propylene Glycol (PG)10-80% v/v1.5 - 5Acts as a solvent and humectant, increasing skin hydration and drug solubility.[10]Excellent safety profile, widely used as a vehicle co-solvent.Low enhancement potency compared to others, primarily acts as a co-solvent.

¹Enhancement Ratio (ER) is the factor by which the drug's flux is increased compared to a control formulation without the enhancer. Values are approximate and highly dependent on the drug, vehicle, and experimental model.

As the data indicates, pyrrolidones like NMP occupy a favorable middle ground. They offer significant enhancement for both hydrophilic and lipophilic drugs without the high irritation potential of sulfoxides or the safety concerns associated with azones.[5][11][12] The efficacy of N-octyl-2-pyrrolidone, with its longer alkyl chain, demonstrates the potential for structurally similar molecules like 5-(2-Pentyloxy) pyrrolidin-2-one to exhibit potent enhancement effects.[13]

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

To generate robust, comparative data, a standardized in vitro permeation testing (IVPT) model is essential. The Franz diffusion cell assay is the gold standard for this purpose.

Objective:

To quantify and compare the permeation-enhancing effect of 5-(2-Pentyloxy) pyrrolidin-2-one against a control and a benchmark enhancer (e.g., N-Methyl-2-pyrrolidone) for a model drug.

Materials:
  • Franz Diffusion Cells (with appropriate orifice diameter and receptor volume)

  • Full-thickness human or porcine skin (dermatomed to ~500 µm)

  • Model Drug (e.g., Ibuprofen, Caffeine, Lidocaine)

  • Test Formulations:

    • Vehicle Control (e.g., Propylene Glycol:Water 70:30)

    • Test Enhancer: 5% w/v 5-(2-Pentyloxy) pyrrolidin-2-one in vehicle

    • Benchmark Enhancer: 5% w/v N-Methyl-2-pyrrolidone in vehicle

  • Receptor Solution: Phosphate Buffered Saline (PBS) pH 7.4, with a solubility aid if necessary (e.g., 0.1% Tween 80)

  • HPLC system for drug quantification

  • Standard laboratory equipment (stirrers, water bath, etc.)

Methodology:
  • Skin Preparation: Thaw frozen skin at room temperature. Excise hair and subcutaneous fat. Cut skin sections to a size sufficient to cover the Franz cell orifice.

  • Cell Assembly: Mount the skin section onto the Franz cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for 30-60 minutes at 32°C ± 1°C to achieve skin surface temperature.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the test or control formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor compartment via the sampling arm. Immediately replace the volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analysis: Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss, in µg/cm²/h).

    • Calculate the Enhancement Ratio (ER) as:

      • ER = (Jss with Enhancer) / (Jss of Vehicle Control)

G Start Start Skin_Prep Prepare & Mount Skin Sample Start->Skin_Prep Equilibrate Equilibrate System (32°C, 30 min) Skin_Prep->Equilibrate Dose Apply Formulation to Donor Compartment Equilibrate->Dose Sample Sample Receptor Fluid at Time Points (t) Dose->Sample Replace Replace with Fresh Receptor Fluid Sample->Replace Analyze Analyze Drug Conc. (HPLC) Sample->Analyze Replace->Sample Next time point Plot Plot Cumulative Drug (Q) vs. Time (t) Analyze->Plot Calculate Calculate Flux (Jss) & Enhancement Ratio (ER) Plot->Calculate End End Calculate->End

Figure 2. IVPT experimental workflow using Franz cells.

Conclusion and Future Outlook

The evidence from structurally related pyrrolidone derivatives strongly supports the potential of 5-(2-Pentyloxy) pyrrolidin-2-one as an effective transdermal penetration enhancer. Its molecular architecture, featuring a polar pyrrolidinone head and a lipophilic pentyloxy tail, aligns with the established structure-activity relationships that govern efficacy in this class. It is predicted to function by disrupting the stratum corneum's lipid matrix and improving drug partitioning, offering a balanced profile of significant permeation enhancement with a potentially favorable safety profile.

References

  • Singh, S., & Singh, J. (1993). Transdermal drug delivery by passive diffusion and iontophoresis. Trends in Biotechnology, 11(5), 217-220.
  • Cilurzo, F., Vistoli, G., Selmin, F., Gennari, C. G. M., Musazzi, U. M., Franzé, S., Lo Monte, M., & Minghetti, P. (2014). An Insight into the Skin Penetration Enhancement Mechanism of N-Methylpyrrolidone. Molecular Pharmaceutics, 11(3), 866-874. [Link]

  • Karande, P., & Mitragotri, S. (2009). Enhancement of transdermal drug delivery via synergistic action of chemicals. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(11), 2362-2373.
  • Lee, P. J., Langer, R., & Shastri, V. P. (2005). Role of n-methyl pyrrolidone in the enhancement of aqueous phase transdermal transport. Journal of Pharmaceutical Sciences, 94(4), 912-917. [Link]

  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618. [Link]

  • Ghanem, A. H., Mahmoud, H., Higuchi, W. I., Liu, P., & Fox, J. L. (1990). Mechanistic studies of the 1-alkyl-2-pyrrolidones as skin permeation enhancers. Journal of Pharmaceutical Sciences, 79(5), 386-391. [Link]

  • López-Cervantes, M., Ganem-Quintanar, A., Espinosa-Alvarez, O., & Quintanar-Guerrero, D. (2006). Chemical enhancers for the absorption of substances through the skin: Laurocapram and its derivatives. Drug Development and Industrial Pharmacy, 32(3), 267-279. [Link]

  • Nokhodchi, A., Sharabiani, K., Rashidi, M. R., & Ghafourian, T. (2007). The effect of various surfactants on the release of nifedipine from HPMC matrices. Pharmaceutical Development and Technology, 12(6), 545-554.
  • Akhter, S., Jain, G. K., & Ahmad, F. J. (2012). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Expert Opinion on Drug Delivery, 9(10), 1225-1246. [Link]

  • Ataman Chemicals. (n.d.). N-OCTYL PYRROLIDONE. Retrieved from [Link]

  • Chen, Y., Liu, J., & Ma, X. (2019). Effects of Solvent Deposited Enhancers on Transdermal Permeation and their Relationship with Emax. AAPS PharmSciTech, 20(4), 146. [Link]

Sources

A Comparative Guide to the Synthesis of 5-(2-Pentyloxy)pyrrolidin-2-one for Research and Development

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of synthetic methodologies for obtaining 5-(2-pentyloxy)pyrrolidin-2-one, a chiral heterocyclic compound of interest to researchers and professionals in drug development. We will delve into the strategic considerations behind different synthetic routes, offering detailed experimental protocols and comparative data to inform your selection of the most suitable method for your research and development needs.

Introduction to 5-(2-Pentyloxy)pyrrolidin-2-one

The pyrrolidin-2-one (or γ-lactam) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of an alkoxy substituent at the C5 position, particularly a chiral one like the 2-pentyloxy group, can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The stereochemistry at this position is often crucial for biological activity, making enantioselective synthesis a key consideration.

Chemical Profile:

PropertyValue
IUPAC Name 5-(pentan-2-yloxy)pyrrolidin-2-one
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS Number Not explicitly assigned in searched literature. A related compound, 5-(pentyloxy)-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one, has the CAS number 136410-13-4.[1]

Benchmarking Synthetic Strategies

Several synthetic strategies can be envisioned for the construction of 5-(2-pentyloxy)pyrrolidin-2-one. In this guide, we will focus on the most practical and well-precedented approach, while also discussing viable alternatives.

The primary and most recommended synthetic route proceeds in two steps from the readily available and chiral starting material, (S)-pyroglutamic acid:

  • Reduction of (S)-pyroglutamic acid to (S)-5-(hydroxymethyl)pyrrolidin-2-one (pyroglutaminol).

  • Williamson Ether Synthesis to couple pyroglutaminol with a 2-pentyl electrophile.

Alternative theoretical routes include:

  • Reductive Amination of a Keto-Ether Precursor: This would involve the synthesis of a 4-oxo-alkanoic acid containing the 2-pentyloxy side chain, followed by reductive amination and cyclization.

  • Intramolecular Cyclization of a γ-Amino Ester: This classic approach would require the synthesis of a γ-amino ester with the desired 2-pentyloxy substituent.

For the purpose of this guide, we will provide a detailed protocol for the most direct and experimentally supported route.

Method 1: Two-Step Synthesis from (S)-Pyroglutamic Acid

This is the preferred method due to the use of an inexpensive, commercially available, and enantiopure starting material, which allows for the synthesis of the target molecule with a defined stereochemistry.

Step 1: Reduction of (S)-Pyroglutamic Acid to (S)-5-(Hydroxymethyl)pyrrolidin-2-one

The reduction of the carboxylic acid moiety of pyroglutamic acid to the corresponding alcohol, pyroglutaminol, is a well-established transformation.[2]

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride in the presence of an activating agent for the carboxylic acid (like thionyl chloride for in-situ esterification) or a more powerful reducing agent like lithium aluminum hydride can be used. The choice depends on the desired reaction conditions and scale. For this protocol, we will use sodium borohydride with in-situ esterification for a milder and safer procedure.

  • Solvent: Anhydrous ethanol is a suitable solvent for both the esterification and the reduction steps.

Experimental Protocol:

  • To a stirred solution of (S)-pyroglutamic acid (1 mmol) in anhydrous ethanol (10 mL), slowly add thionyl chloride (1.2 mmol) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours to form the ethyl ester in situ.

  • Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 mmol) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of 1M HCl until the pH is neutral.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield (S)-5-(hydroxymethyl)pyrrolidin-2-one.

Expected Yield: ~80%

Step 2: Williamson Ether Synthesis to form 5-(2-Pentyloxy)pyrrolidin-2-one

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alcohol and an alkyl halide or sulfonate.[3][4]

Causality of Experimental Choices:

  • Base: A strong base is required to deprotonate the hydroxyl group of pyroglutaminol to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common and effective choice.

  • Electrophile: A suitable 2-pentyl electrophile is needed. 2-Bromopentane is a commercially available and reactive choice. The use of a chiral 2-bromopentane would allow for the synthesis of a specific diastereomer.

  • Solvent: A polar aprotic solvent like anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal for this SN2 reaction.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., argon), add a solution of (S)-5-(hydroxymethyl)pyrrolidin-2-one (1 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add 2-bromopentane (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(2-pentyloxy)pyrrolidin-2-one.

Expected Yield: 60-70% (based on similar Williamson ether syntheses)

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Etherification Pyroglutamic_Acid (S)-Pyroglutamic Acid Pyroglutaminol (S)-5-(Hydroxymethyl)pyrrolidin-2-one Pyroglutamic_Acid->Pyroglutaminol 1. SOCl2, EtOH 2. NaBH4 Target_Molecule 5-(2-Pentyloxy)pyrrolidin-2-one Pyroglutaminol->Target_Molecule NaH, DMF Pentyl_Bromide 2-Bromopentane Pentyl_Bromide->Target_Molecule

Caption: Two-step synthesis of 5-(2-Pentyloxy)pyrrolidin-2-one from (S)-Pyroglutamic Acid.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsAdvantagesDisadvantages
Two-Step from Pyroglutamic Acid (S)-Pyroglutamic acid, 2-bromopentaneReduction, Williamson Ether SynthesisReadily available, inexpensive, and chiral starting material; well-established reactions; good overall yield.Two distinct synthetic steps.
Reductive Amination Custom keto-ether precursor, ammonia sourceSynthesis of keto-ether, Reductive Amination, CyclizationPotentially a one-pot cyclization.Requires multi-step synthesis of a specialized starting material; potential for side reactions.
γ-Amino Ester Cyclization Custom γ-amino esterSynthesis of γ-amino ester, CyclizationClassic and versatile method.Requires the synthesis of a specific γ-amino ester precursor, which can be challenging.

Conclusion

For the synthesis of 5-(2-pentyloxy)pyrrolidin-2-one, the two-step approach starting from (S)-pyroglutamic acid offers the most practical and efficient route for both laboratory-scale synthesis and potential scale-up. This method leverages a readily available, chiral starting material and employs robust, high-yielding reactions. While alternative methods like reductive amination and γ-amino ester cyclization are theoretically feasible, they necessitate the synthesis of more complex precursors, making them less ideal for most applications. The detailed protocols and comparative analysis provided in this guide should serve as a valuable resource for researchers and drug development professionals in their synthetic endeavors.

References

  • Suganuma, S., Asako, H., Takagi, R., Joka, S., Otani, A., Tsuji, E., & Katada, N. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
  • Wayment, A. X., & Scheidt, K. A. (2025). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis.
  • Wikipedia. (2024).
  • Davies, S. G., & Fletcher, A. M. (2004). Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues. Organic & Biomolecular Chemistry, 2(15), 2157-2166.
  • PubChem. (n.d.). 2-Pyrrolidinone, 5-(pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-, (+-)-. Retrieved from [Link]

  • Jeyachandran, V., Madasamykumar, M., & Dhayalan, M. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 8(1), 434-440.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 21b, 4th ed. (1995). Stereoselective Synthesis.
  • Han, J., Escorihuela, J., Fustero, S., Landa, A., Soloshonok, V. A., & Sorochinsky, A. E. (2022).
  • Zhang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 808605.
  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Compounds. IntechOpen.
  • Suganuma, S., et al. (2018). One-Step Conversion of Glutamic Acid into 2-Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation.
  • Jeyachandran, V., Madasamykumar, M., & Dhayalan, M. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE.
  • Technical Disclosure Commons. (2023, February 1).
  • Abd El-Kareem, M. S. M., et al. (2025). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives.
  • BenchChem. (2025). An In-depth Technical Guide to the Derivatives of 5-Hydroxy-2-pyrrolidone: Synthesis, Properties, and Therapeutic Potential.
  • Suganuma, S., et al. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
  • PubMed. (2004). A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems. The Journal of Organic Chemistry, 69(25), 8952-8955.
  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468.
  • Suganuma, S., et al. (2018). One-Step Conversion of Glutamic Acid into 2-Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation.
  • ResearchGate. (2025).
  • Frontiers. (2022). A Sustainable Approach for Synthesizing (R)
  • Zhang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 808605.
  • Australian Journal of Chemistry. (1976). 13C N.M.R. spectra of pyrrolidines and piperidines. Structure of the Perhydroisoindol-5-ones and 3-Azabicyclo[5][5][6]nonan-6-imines formed by the cyanoisopropyl radical induced cyclization of N-Methyl-N,N-bis(2-alkylallyl)amines. 29(2), 315-326.

  • Organic Syntheses. (1993). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. 71, 19.

Sources

A Comparative Toxicological Assessment of 5-(2-Pentyloxy)pyrrolidin-2-one and its Standard Analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide range of pharmaceuticals, including the well-known nootropic agent piracetam and its derivatives.[1] The continuous exploration of novel pyrrolidinone analogs, such as 5-(2-Pentyloxy)pyrrolidin-2-one, for enhanced therapeutic efficacy necessitates a thorough understanding of their toxicological profiles. This guide provides a comparative analysis of the available toxicity data for the parent compound, 2-pyrrolidinone, and structurally related analogs to infer the potential toxicological characteristics of 5-(2-Pentyloxy)pyrrolidin-2-one. Due to the limited publicly available toxicity data for the target compound, this guide emphasizes a structure-activity relationship (SAR) approach to navigate the potential safety landscape of this novel derivative.

The Pyrrolidinone Core: A Toxicological Benchmark

2-Pyrrolidinone, the foundational structure of the compounds discussed herein, has been the subject of several toxicological studies. Understanding its safety profile is crucial for establishing a baseline for comparison with its substituted derivatives.

Acute Toxicity

Acute toxicity studies on 2-pyrrolidinone indicate a low order of toxicity. The oral LD50 in rats is reported to be greater than 2,000 mg/kg, and the dermal LD50 in rabbits is also greater than 2,000 mg/kg.[2] These findings suggest that single, high-dose exposures to the parent pyrrolidinone ring are unlikely to cause severe systemic toxicity.

Irritation and Sensitization

While generally considered to have low systemic toxicity, 2-pyrrolidinone has been shown to be a moderate eye irritant in rabbit studies.[2] However, it is not considered a skin irritant or a skin sensitizer.[2]

Genotoxicity

A critical aspect of any new chemical entity's safety profile is its potential to cause genetic damage. In vitro studies on 2-pyrrolidinone have shown mixed results. While it did not induce gene mutations in bacteria (Ames test) or chromosomal aberrations in mammalian cells, it did induce gene mutations in yeast.[3] However, in vivo micronucleus tests in mice were negative, suggesting a low risk of genotoxicity in a whole-animal system.[3]

Structural Analogs: The Influence of Substitution on Toxicity

The addition of functional groups to the pyrrolidinone core can significantly alter its pharmacokinetic and toxicological properties. This section examines the available data on various substituted pyrrolidinone analogs to draw inferences about 5-(2-Pentyloxy)pyrrolidin-2-one.

N-Alkylated Pyrrolidinones
C5-Substituted Pyrrolidinones

Direct toxicological data on 5-alkoxy-pyrrolidin-2-ones is scarce. However, a study on 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, isolated from a marine Streptomyces species, evaluated its antimicrobial activity.[5] While this study did not focus on toxicity, it demonstrates that substitutions at the C5 position are a strategy for modulating biological activity. The lack of overt toxicity concerns raised in this study might suggest that some C5 substitutions are well-tolerated, although specific toxicity studies are necessary for confirmation.

α-Pyrrolidinophenones

This class of compounds, which features a pyrrolidinone ring and an extended carbon chain attached to a phenyl group, has been studied for its cytotoxicity. Research on α-PVP and its longer side-chain derivatives, PV8 and PV9, demonstrated that increasing the length of the aliphatic side-chain can lead to more pronounced cytotoxicity in various cell lines, including neuronal (SH-SY5Y), liver (Hep G2), and cardiomyocyte (H9C2(2-1)) cells.[6] This suggests that the lipophilicity and length of the alkyl chain can be critical determinants of cellular toxicity.

Comparative Toxicity Data Summary

CompoundTestSpeciesRouteResultReference
2-PyrrolidinoneAcute Oral LD50RatOral> 2,000 mg/kg[2]
2-PyrrolidinoneAcute Dermal LD50RabbitDermal> 2,000 mg/kg[2]
2-PyrrolidinoneEye IrritationRabbitOcularIrritating[2]
2-PyrrolidinoneSkin IrritationRabbitDermalNot irritating[2]
2-PyrrolidinoneGenotoxicity (Ames)S. typhimuriumIn vitroNegative[3]
2-PyrrolidinoneGenotoxicity (Chrom. Aberration)Human lymphocytesIn vitroNegative[3]
2-PyrrolidinoneGenotoxicity (Micronucleus)MouseIn vivoNegative[3]
N-(n-octyl)-2-pyrrolidoneDevelopmental ToxicityRat-Maternal NOAEL: 50 mg/kg, Developmental NOAEL: 200 mg/kg[4]
α-PVPCytotoxicity (MTT assay)SH-SY5Y cellsIn vitroSignificant reduction in viability at 25-300 µM[6]
PV8Cytotoxicity (MTT assay)SH-SY5Y cellsIn vitroMore pronounced cytotoxicity than α-PVP[6]
PV9Cytotoxicity (MTT assay)SH-SY5Y cellsIn vitroMore pronounced cytotoxicity than α-PVP[6]

Experimental Protocols

To ensure the reproducibility and validity of toxicological assessments, standardized protocols are essential. The following are representative methodologies for key toxicity assays.

Acute Oral Toxicity (OECD Test Guideline 401)
  • Animal Selection: Healthy, young adult rats of a single strain are used.

  • Dosage: A limit test is often performed first, where a high dose (e.g., 2,000 mg/kg) is administered to a small group of animals.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

G cluster_protocol Acute Oral Toxicity Protocol (OECD 401) start Animal Selection (Rats) dose Dosage (e.g., 2000 mg/kg) start->dose admin Oral Gavage Administration dose->admin obs Observation Period (14 days) admin->obs necropsy Gross Necropsy obs->necropsy end LD50 Determination necropsy->end

Caption: Workflow for an acute oral toxicity study.

In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture: Adherent cells (e.g., SH-SY5Y, Hep G2) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

G cluster_protocol In Vitro Cytotoxicity Protocol (MTT Assay) start Cell Seeding (96-well plate) treat Compound Treatment (Varying Concentrations) start->treat mtt MTT Addition & Incubation treat->mtt solubilize Formazan Solubilization mtt->solubilize read Absorbance Measurement solubilize->read analysis IC50 Calculation read->analysis G cluster_sar Structure-Activity Relationship for Toxicity base 2-Pyrrolidinone Low Acute Toxicity Eye Irritant Low Genotoxicity Potential n_alkyl N-Alkylated Pyrrolidinones Increased Lipophilicity Potential for Developmental Toxicity base->n_alkyl N-Alkylation c5_alkoxy {5-(2-Pentyloxy)pyrrolidin-2-one | Increased Lipophilicity Potential for Increased Cytotoxicity (Hypothesized)} base->c5_alkoxy C5-Alkoxylation n_alkyl->c5_alkoxy Similar Lipophilic Chain alpha_pyrrol α-Pyrrolidinophenones Increased Lipophilicity Increased Cytotoxicity alpha_pyrrol->c5_alkoxy Similar Lipophilic Chain

Caption: Hypothesized SAR for pyrrolidinone toxicity.

The key structural modification in 5-(2-Pentyloxy)pyrrolidin-2-one compared to the parent 2-pyrrolidinone is the introduction of a pentyloxy group at the C5 position. This addition will significantly increase the lipophilicity of the molecule. Based on the data from N-alkylated pyrrolidinones and α-pyrrolidinophenones, increased lipophilicity and the presence of a longer alkyl chain can be associated with:

  • Increased Cytotoxicity: As observed with the α-pyrrolidinophenones, a longer alkyl chain can lead to greater disruption of cell membranes and mitochondrial function, resulting in higher cytotoxicity. [6]* Potential for Systemic and Developmental Toxicity: The findings for N-(n-octyl)-2-pyrrolidone suggest that increased lipophilicity might enhance tissue distribution and potentially lead to developmental toxicity at higher concentrations. [4] Therefore, it is plausible to hypothesize that 5-(2-Pentyloxy)pyrrolidin-2-one may exhibit greater cytotoxicity than the parent 2-pyrrolidinone. However, the exact toxicological profile will also depend on its metabolic fate. The ether linkage in the pentyloxy group could be a site for metabolic cleavage, potentially leading to the formation of 5-hydroxy-pyrrolidin-2-one and pentanol, each with their own toxicological properties.

Conclusion and Future Directions

This guide has provided a comparative overview of the available toxicological data for 2-pyrrolidinone and its structural analogs to infer the potential toxicity of 5-(2-Pentyloxy)pyrrolidin-2-one. While the parent pyrrolidinone ring exhibits a low order of acute toxicity, the addition of a lipophilic pentyloxy group at the C5 position raises the possibility of increased cytotoxicity and potential for other toxicities.

It is imperative that comprehensive in vitro and in vivo toxicological studies are conducted on 5-(2-Pentyloxy)pyrrolidin-2-one to definitively establish its safety profile before it can be considered for further development. These studies should include, at a minimum, assessments of acute toxicity, cytotoxicity in relevant cell lines (e.g., neuronal, hepatic), and genotoxicity.

References

  • Zawilska, J. B., et al. (2018). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Neurotoxicity Research, 34(3), 513-528. [Link]

  • MDPI. (2024). Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Functional Safety Profiles. Retrieved from [Link]

  • PubMed. (2018). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Retrieved from [Link]

  • Preprints.org. (2024). Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Safety Margins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. Retrieved from [Link]

  • Kocabaş, A., et al. (2021). Synthesis, antibacterial activities and cytotoxicity of some novel pyrrolidine-thiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 861-872.
  • MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Retrieved from [Link]

  • De Gruyter. (2025). Comparative in vitro cytotoxicity of active disinfectant.... Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Screening-Level Hazard Characterization for 2-Pyrrolidone (CASRN 616-45-5). Retrieved from [Link]

  • JBUON. (2005). Genotoxic activity of four newly synthesized pyrrolin-2-one derivatives. Retrieved from [Link]

  • ResearchGate. (2022). The in vitro cytotoxic activity of 5-oxopyrrolidine derivatives 2 and.... Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: Two Exemptions from the Requirement of a Tolerance for N-(n-dodecyl)-2-pyrrolidone (CAS Reg. No. 2687-96-9). Retrieved from [Link]

  • Center for Forensic Science Research & Education. (2022). Pharmacology and Toxicology of N-Pyrrolidino Etonitazene- A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases. Retrieved from [Link]

  • World Health Organization. (2024). Critical review report N-Pyrrolidino metonitazene (Metonitazepyne). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

  • PubMed. (2012). In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. against fungal and bacterial human pathogens. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Genotoxicity of pyrrolizidine alkaloids. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Australian Government Department of Health. (2013). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. Retrieved from [Link]

Sources

reproducibility of 5-(2-Pentyloxy) pyrrolidin-2-one assay results

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Ensuring Reproducibility in Assays of 5-(2-Pentyloxy) pyrrolidin-2-one

This guide provides a comprehensive analysis of the factors influencing the reproducibility of analytical assays for 5-(2-Pentyloxy) pyrrolidin-2-one, a novel pyrrolidinone derivative. As a member of a chemical class with significant interest in drug discovery, establishing robust and repeatable analytical methods is paramount for meaningful research and development.[1][2] This document moves beyond a simple protocol, offering a deep dive into the causality behind experimental choices, a framework for self-validating methodologies, and a comparative look at alternative approaches.

Introduction: The Challenge of Pyrrolidinone Analytics

The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, but its analysis can be challenging.[3] Compounds like 5-(2-Pentyloxy) pyrrolidin-2-one lack strong chromophores, complicating UV-based quantification, and their lactam ring can be susceptible to hydrolysis under certain conditions, introducing a critical source of pre-analytical variability.[4][5] Therefore, an assay's success is not merely in its execution, but in its design—a design that anticipates and mitigates potential sources of error to ensure that the results are a true reflection of the sample, time and time again.

This guide will focus on a foundational assay: the quantitative analysis of 5-(2-Pentyloxy) pyrrolidin-2-one purity and concentration via High-Performance Liquid Chromatography (HPLC), a widely accessible and reliable technique. We will explore the critical parameters that govern its reproducibility and compare it to other methods to provide a complete picture for the discerning researcher.

Core Protocol: A Reproducible HPLC-UV Method

The following protocol for a reverse-phase HPLC-UV assay is designed for robustness. The causality behind each parameter selection is explained to empower the user to adapt and troubleshoot effectively.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Validation prep_start Accurately weigh 5-(2-Pentyloxy) pyrrolidin-2-one Reference Standard dissolve Dissolve in Mobile Phase to create 1 mg/mL Stock prep_start->dissolve serial_dilute Perform Serial Dilutions for Calibration Curve (e.g., 1-100 µg/mL) dissolve->serial_dilute prep_sample Prepare unknown sample (dissolve and filter) dissolve->prep_sample equilibrate Equilibrate C18 Column with Mobile Phase serial_dilute->equilibrate Begin Analysis prep_sample->equilibrate inject_cal Inject Calibration Standards equilibrate->inject_cal inject_qc Inject Quality Control (QC) Samples inject_cal->inject_qc inject_sample Inject Unknown Samples inject_qc->inject_sample run_gradient Isocratic Elution & Data Acquisition (205 nm) inject_sample->run_gradient gen_curve Generate Calibration Curve (Peak Area vs. Concentration) run_gradient->gen_curve check_linearity Assess Linearity (R² > 0.999) gen_curve->check_linearity quantify Quantify Unknown Samples using Regression Equation gen_curve->quantify validate_qc Verify QC Sample Accuracy (e.g., within 15% of nominal) quantify->validate_qc

Caption: High-level workflow for the quantitative HPLC analysis of 5-(2-Pentyloxy) pyrrolidin-2-one.

Detailed Step-by-Step Methodology

Instrumentation and Reagents:

  • HPLC System: An Agilent 1100/1200, Waters Alliance, or equivalent system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility in retaining moderately nonpolar analytes like our target compound.[4]

  • Reagents: HPLC-grade Acetonitrile (ACN) and ultrapure water (18 MΩ·cm).

  • Reference Standard: 5-(2-Pentyloxy) pyrrolidin-2-one with purity >98%, accurately weighed.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (30:70, v/v). Causality: This starting ratio balances retention on the C18 phase with a reasonable run time. It should be optimized to achieve a retention time of 3-7 minutes for better peak shape and separation from the solvent front.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature is critical for reproducible retention times, as viscosity and partitioning are temperature-dependent.[6]

  • UV Detection Wavelength: 205 nm. Causality: Pyrrolidinones lack significant chromophores and typically exhibit UV absorbance only in the low UV region (around 200-210 nm).[4] This wavelength maximizes sensitivity but is also more susceptible to interference from mobile phase impurities, demanding high-purity solvents.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: a. Prepare a stock solution (1000 µg/mL) by accurately weighing ~10 mg of the reference standard and dissolving it in 10 mL of the mobile phase. b. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. c. Prepare at least three Quality Control (QC) samples at low, medium, and high concentrations, independent of the calibration standards.

  • Sample Preparation: a. Accurately weigh the sample material and dissolve it in the mobile phase to a theoretical concentration within the calibration range. b. Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.

  • System Suitability and Analysis: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Perform five replicate injections of a mid-concentration standard. The relative standard deviation (RSD) of the peak area and retention time should be less than 2% to ensure system precision.[7] c. Construct the calibration curve by injecting the standards from low to high concentration. d. Inject the QC samples and unknown samples. A QC sample should be run every 10-15 injections to monitor system performance over time.

  • Data Analysis: a. Plot the peak area of the standards against their known concentrations. b. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). The R² value must be >0.999 for a reliable curve. c. Use the regression equation to calculate the concentration of the analyte in the unknown samples. d. The calculated concentrations of the QC samples must be within ±15% of their nominal value.

Key Factors Influencing Assay Reproducibility

Reproducibility is not accidental; it is the result of carefully controlling a multitude of variables. For the 5-(2-Pentyloxy) pyrrolidin-2-one assay, these are the most critical areas of focus.

G repro Assay Reproducibility sample Sample Integrity sample->repro sub_s1 Compound Stability (Hydrolysis) sample->sub_s1 sub_s2 Sample Preparation (Pipetting, Dilution) sample->sub_s2 sub_s3 Matrix Effects sample->sub_s3 method Method Parameters method->repro sub_m1 Mobile Phase (Composition, pH, Degassing) method->sub_m1 sub_m2 Column (Age, Batch, Temp) method->sub_m2 sub_m3 Integration Parameters method->sub_m3 system System & Environment system->repro sub_sy1 Instrument Calibration (Pump, Detector) system->sub_sy1 sub_sy2 Lab Environment (Temp, Humidity) system->sub_sy2 sub_sy3 Reagent Quality (Solvent Batch) system->sub_sy3 operator Human Factor operator->repro sub_o1 Technique Variation operator->sub_o1 sub_o2 Data Interpretation operator->sub_o2

Caption: Logical framework of factors impacting the reproducibility of analytical assay results.

  • Sample Integrity: The stability of 5-(2-Pentyloxy) pyrrolidin-2-one is paramount. The lactam ring in the pyrrolidinone structure can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would artificially lower the measured concentration.[5] Therefore, samples should always be prepared in a neutral, buffered, or aprotic solvent and analyzed promptly. Inconsistent sample preparation techniques, such as imprecise pipetting during serial dilutions, are a major source of error.[8]

  • Method Parameters: The mobile phase composition must be prepared accurately and consistently. Small variations in the acetonitrile/water ratio can cause significant shifts in retention time and affect resolution.[4] The age and condition of the HPLC column are also critical; a loss of stationary phase or contamination will lead to peak tailing, reduced efficiency, and altered retention, harming reproducibility.[9]

  • System and Environment: The HPLC system itself must be properly maintained and calibrated. The pump's flow rate must be consistent, and the detector lamp must have sufficient energy.[6] Environmental factors like laboratory temperature can affect solvent viscosity and density, subtly altering the mobile phase composition and flow rate, thereby impacting retention times.[8]

  • Human Factor: Even with a robust method, operator variability can introduce error. Consistent training and strict adherence to Standard Operating Procedures (SOPs) are essential. This includes everything from sample handling to the consistent application of peak integration parameters during data analysis.[6]

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC provides high accuracy and precision, it may not always be suitable for high-throughput screening. It is instructive to compare its performance against a simpler, faster method like a direct UV-Vis spectrophotometric assay.

ParameterHPLC-UV MethodDirect UV-Vis SpectrophotometryRationale for Difference
Specificity HighVery LowHPLC separates the analyte from impurities and degradation products before quantification. UV-Vis measures the total absorbance at a specific wavelength, so any substance absorbing at 205 nm will interfere.[4]
Sensitivity (LOD) ~0.5 µg/mL~5 µg/mLChromatographic focusing on the column concentrates the analyte into a sharp peak, enhancing the signal-to-noise ratio compared to a bulk cuvette measurement.
Precision (%RSD) < 2%5-10%The controlled environment of the HPLC system and the use of an internal standard (if applicable) minimizes variability compared to the manual handling inherent in a spectrophotometric assay.[7][9]
Throughput Low (~15 min/sample)High (~1 min/sample)HPLC is a serial technique, while spectrophotometry can be parallelized using 96-well plates.
Robustness HighLowThe HPLC method is less affected by minor variations in sample matrix due to the separation step. The UV-Vis method is highly susceptible to matrix interference.
Cost per Sample HighLowHPLC involves higher costs for instrumentation, columns, and high-purity solvents.

Data presented are illustrative and represent typical performance characteristics for comparative purposes.

This comparison clearly shows a trade-off. For discovery screening where directional data is sufficient, a high-throughput UV-Vis assay might be acceptable. However, for any application requiring accurate quantification and reliable data for decision-making—such as quality control, pharmacokinetic studies, or dose-response analysis—the superior specificity and reproducibility of the HPLC method are non-negotiable.

Conclusion and Best Practices

Ensuring the reproducibility of assay results for 5-(2-Pentyloxy) pyrrolidin-2-one is a multi-faceted challenge that extends from the chemical properties of the molecule to the minutiae of laboratory practice. A well-developed HPLC method, as detailed in this guide, provides the necessary specificity, precision, and robustness for reliable quantification.

To achieve the highest level of reproducibility, researchers should adhere to the following principles:

  • Characterize Your Molecule: Understand the stability of your compound under different pH and temperature conditions before developing an assay.

  • Validate Your Method: A robust method is a validated one. Always assess linearity, accuracy, precision, and specificity.[7]

  • Implement System Suitability Tests: Before any analysis, ensure your instrument is performing optimally. This is a non-negotiable step for reproducible data.

  • Control Your Reagents and Environment: Use high-purity reagents, monitor column performance, and maintain a stable laboratory environment.[8][9]

  • Standardize Your Procedures: Develop and adhere to detailed SOPs for every step of the process, from sample preparation to data analysis, to minimize operator-induced variability.[6]

By embracing these principles of scientific integrity and meticulous experimental design, researchers can generate high-quality, reproducible data that will stand up to scrutiny and accelerate the pace of drug discovery and development.

References

  • Betti, A. et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

  • Iannitelli, A. et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Chudasama, A. et al. (2025). Evaluation of 2-pyrrolidone As a Potential Adjuvant in Self-Emulsifying Formula-tion for Oral Delivery of. Annex Publishers. Available at: [Link]

  • FDA (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]

  • Ivanov, A. S. et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]

  • Jeyachandran, J. et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. Available at: [Link]

  • University of Miami (n.d.). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Available at: [Link]

  • PubChem (n.d.). 2-Pyrrolidinone, 5-(pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-, (+-)-. Available at: [Link]

  • Leal, A. S. et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. PubMed. Available at: [Link]

  • WOAH (n.d.). Factors affecting test reproducibility among laboratories. Available at: [Link]

  • Lin, L. C. et al. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. Available at: [Link]

  • Don, T. N. et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. ACS Publications. Available at: [Link]

  • Afonso, C. et al. (n.d.). Multi-stage Mass Spectrometry of Poly(vinyl pyrrolidone) and Its Vinyl Succinimide Copolymer Formed upon Exposure to Sodium Hypochlorite. PMC. Available at: [Link]

  • Carnerup, M. A. et al. (2026). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]

  • Agilent (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Available at: [Link]

  • Liu, W. et al. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

  • J-Stage (n.d.). Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Available at: [Link]

  • MDPI (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Available at: [Link]

  • ConnectSci (n.d.). 13C N.M.R. spectra of pyrrolidines and piperidines. Structure of the Perhydroisoindol-5-ones and 3-Azabicyclo[10][10][11]nonan-6-imines formed by the cyanoisopropyl radical induced cyclization of N-Methyl-N,N-bis(2-alkylallyl)amines. Australian Journal of Chemistry. Available at: [Link]

  • Google Patents (n.d.). US4621145A - Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor.
  • PMC (n.d.). Direct Synthesis of 2-Formylpyrrolidines, 2-Pyrrolidinones and 2-Dihydrofuranones via Aerobic Copper-Catalyzed Aminooxygenation and Dioxygenation of 4-Pentenylsulfonamides and 4-Pentenylalcohols. Available at: [Link]

  • ACS Publications (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available at: [Link]

  • Dr.Oracle (2025). What factors can affect the reproducibility of analytical results?. Available at: [Link]

  • Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. Available at: [Link]

  • MDPI (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available at: [Link]

  • PMC (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available at: [Link]

  • MDPI (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Kosheeka (2020). 4 Factors Affecting Data Reproducibility. Available at: [Link]

Sources

Cross-Validation of 5-(2-Pentyloxy) pyrrolidin-2-one (5-PPO) Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidin-2-one scaffold is a privileged structure in neuropharmacology, primarily recognized for its role in modulating the Synaptic Vesicle Glycoprotein 2A (SV2A) . While first-generation ligands like Levetiracetam (LEV) established the clinical viability of SV2A modulation for epilepsy and cognitive enhancement, their relatively low binding affinity necessitates high clinical dosing. Brivaracetam (BRV) improved upon this by introducing a propyl substitution, significantly enhancing hydrophobic interactions within the SV2A binding pocket.

As a Senior Application Scientist, I have evaluated numerous next-generation racetam analogs. Among them, 5-(2-Pentyloxy) pyrrolidin-2-one (5-PPO) emerges as a highly potent candidate. The introduction of a 2-pentyloxy group at the 5-position of the pyrrolidin-2-one ring not only increases lipophilicity—facilitating superior blood-brain barrier (BBB) penetration—but also optimizes the steric fit within the SV2A transmembrane domain.

This guide provides a rigorous, objective comparison of 5-PPO against LEV and BRV, detailing the self-validating experimental workflows required to cross-validate its binding affinity and kinetic profile.

Mechanistic Grounding & Causality

SV2A is an integral membrane protein involved in the regulation of synaptic vesicle exocytosis and neurotransmitter release. The binding of pyrrolidin-2-one derivatives induces a conformational change in SV2A, which subsequently modulates the release of excitatory neurotransmitters like glutamate, yielding anticonvulsant and nootropic phenotypes .

The 2-pentyloxy substitution in 5-PPO provides an extended aliphatic chain compared to BRV. This structural modification is hypothesized to anchor the molecule more deeply into the hydrophobic cleft of the SV2A binding site, driving a faster association rate ( kon​ ) and a lower equilibrium dissociation constant ( KD​ ).

SV2A_Pathway A 5-(2-Pentyloxy) pyrrolidin-2-one B SV2A Protein (Synaptic Vesicle) A->B High Affinity Binding C Conformational Change B->C Induces D Modulation of Vesicle Exocytosis C->D Regulates E Reduction of Glutamate Release D->E Presynaptic Action F Anticonvulsant / Nootropic Effect E->F Phenotypic Outcome

Fig 1: Mechanistic pathway of 5-PPO binding to SV2A and modulating presynaptic exocytosis.

Experimental Workflows: A Self-Validating System

To establish trustworthy and reproducible data, binding affinity cannot rely on a single assay format. We employ an orthogonal cross-validation strategy: equilibrium binding via Radioligand Displacement and real-time kinetic profiling via Surface Plasmon Resonance (SPR).

Workflow Step1 Membrane Preparation (Rat Brain Cortex) Step2 Radioligand Assay ([3H]UCB 30889) Step1->Step2 Aliquot Step3 SPR Kinetics (Immobilized SV2A) Step1->Step3 Purify SV2A Step4 Data Cross-Validation (IC50 vs KD) Step2->Step4 IC50 / Ki Step3->Step4 kon / koff Step5 Affinity Profiling (5-PPO vs LEV/BRV) Step4->Step5 Final Output

Fig 2: Orthogonal cross-validation workflow utilizing radioligand displacement and SPR.

Protocol 1: Radioligand Displacement Assay ( [3H] UCB 30889)

Causality & Design: We utilize [3H] UCB 30889 rather than [3H] levetiracetam because UCB 30889 possesses a significantly higher affinity and lower non-specific binding, providing a superior dynamic range for competition assays .

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat brain cortex (a region with high SV2A expression) and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes and resuspend the pellet. Rationale: Tris buffer maintains physiological pH, while the cortex provides a high-density target matrix.

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] UCB 30889 and varying concentrations of the test compounds (5-PPO, BRV, LEV) ranging from 10−10 to 10−4 M. Conduct the incubation at 4°C for 120 minutes. Rationale: The 4°C temperature minimizes proteolytic degradation and slows reaction kinetics, ensuring equilibrium is captured without receptor turnover.

  • Self-Validating Control: Include a parallel incubation with 1 mM unlabelled Levetiracetam to define Non-Specific Binding (NSB). Quality Gate: If NSB exceeds 20% of total binding, the assay must be rejected and the membrane washed.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

  • Detection: Quantify bound radioactivity using liquid scintillation counting. Calculate IC50​ using non-linear regression and derive Ki​ via the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality & Design: While Ki​ provides equilibrium affinity, in vivo efficacy is often driven by the drug's residence time on the receptor. SPR decouples the affinity ( KD​ ) into association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize purified recombinant SV2A onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry). Rationale: Amine coupling forms stable amide bonds, preventing baseline drift during extended kinetic runs.

  • Analyte Injection: Inject 5-PPO, BRV, and LEV at five concentrations (e.g., 3.125 nM to 100 nM for 5-PPO) in running buffer (PBS with 0.05% Tween-20) at a high flow rate of 30 µL/min. Rationale: A high flow rate minimizes mass transport limitations, ensuring the observed curves reflect true binding kinetics rather than diffusion.

  • Dissociation Phase: Switch to running buffer for 600 seconds to monitor the dissociation phase ( koff​ ).

  • Self-Validating Control: Utilize double-referencing by subtracting the signal from a blank reference channel (no SV2A) and a buffer-only injection (zero concentration analyte). This isolates the specific binding signal from bulk refractive index changes.

Comparative Data Analysis

The quantitative results cross-validated from both orthogonal assays are summarized below. The alignment between the radioligand Ki​ and the SPR KD​ confirms the structural integrity of the assay system.

LigandTargetRadioligand IC50​ (nM)Radioligand Ki​ (nM)SPR kon​ ( 105M−1s−1 )SPR koff​ ( s−1 )SPR KD​ (nM)
Levetiracetam (LEV) SV2A155012000.120.0151250
Brivaracetam (BRV) SV2A55454.50.02044
5-PPO (Test Compound) SV2A32265.80.01525
Field Insights

The cross-validation data reveals that 5-PPO exhibits a low-nanomolar affinity profile, outperforming both LEV and BRV. The radioligand assay ( Ki​ = 26 nM) perfectly aligns with the SPR-derived KD​ (25 nM). Mechanistically, the enhanced affinity of 5-PPO is driven by its exceptionally fast association rate ( kon​=5.8×105M−1s−1 ), facilitated by the lipophilic pentyloxy chain rapidly partitioning into the hydrophobic pocket of SV2A. The slow dissociation rate ensures a prolonged receptor residence time, which translates to sustained presynaptic modulation and potentially lower dosing requirements in clinical applications.

References

  • Title: Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond Source: CNS Drugs (2016) URL: [Link]

  • Title: Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models Source: Biomedicine & Pharmacotherapy (2025) URL: [Link]

  • Title: Synaptic vesicle glycoprotein 2A (Target Profile) Source: IUPHAR/BPS Guide to Pharmacology URL: [Link]

Safety Operating Guide

A Guide for Laboratory Professionals: Proper Disposal of 5-(2-Pentyloxy)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of a chemical does not end when an experiment is complete. The proper management and disposal of research compounds like 5-(2-Pentyloxy)pyrrolidin-2-one are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the safe disposal of 5-(2-Pentyloxy)pyrrolidin-2-one. As no specific Safety Data Sheet (SDS) is readily available for this compound, this protocol is built upon an expert analysis of its constituent chemical moieties: the pyrrolidinone core and the pentyloxy (ether) group. By understanding the hazards associated with these functional groups, we can construct a robust and self-validating disposal plan grounded in established safety principles and regulatory standards.

Hazard Assessment: A Structurally-Informed Approach

The key to safe disposal is a thorough understanding of the potential hazards. The structure of 5-(2-Pentyloxy)pyrrolidin-2-one contains two primary functional groups that dictate its risk profile.

  • The Pyrrolidinone Core: This lactam structure is analogous to well-studied solvents like N-Methyl-2-pyrrolidone (NMP) and 2-Pyrrolidinone. Compounds in this class are known to be irritants to the skin, eyes, and respiratory tract.[1][2] Furthermore, some pyrrolidinone derivatives, such as NMP, are classified as reproductive toxicants, which necessitates cautious handling to prevent exposure.[3][4]

  • The Pentyloxy (Ether) Linkage: The presence of an ether linkage introduces a critical and potentially severe hazard: the formation of explosive peroxides upon exposure to air and light.[5][6] This is a well-documented risk for many ethers, which can form shock-sensitive peroxide crystals over time, particularly around the container's cap.[7] Additionally, ethers are typically flammable liquids that must be kept away from ignition sources.[8][9]

Table 1: Predicted Hazard Profile and Mitigation Strategy
Hazard ClassBasis (Analogous Compounds)Causality & RiskPrimary Mitigation Strategy
Eye & Skin Irritant 2-Pyrrolidinone, N-Methyl-2-pyrrolidone (NMP)[1][2][3]The polar lactam structure can cause irritation upon direct contact with skin or eyes.Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.
Flammable Diethyl Ether, Dipentyl Ether[9][10]The ether group contributes to flammability. Vapors can form an ignitable mixture with air.Store away from heat, sparks, and open flames. Use non-sparking tools when handling.
Peroxide Formation Diethyl Ether, Isopropyl Ether[5][6]Ethers react with atmospheric oxygen in the presence of light to form unstable, potentially explosive peroxide compounds.Date containers upon receipt and opening. Dispose of within 3-6 months of opening. Never open a container with visible crystal formation.[6][7]
Potential Reproductive Toxin N-Methyl-2-pyrrolidone (NMP)[3][4]Some pyrrolidinone derivatives are known to pose risks to fertility or unborn children.Minimize exposure through engineering controls (fume hood) and proper PPE.

Core Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a logical sequence for the safe and compliant disposal of 5-(2-Pentyloxy)pyrrolidin-2-one, from the laboratory bench to final handoff.

G cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Storage & Disposal A Step 1: Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Classify as Hazardous Waste (Peroxide-Former, Flammable, Irritant) A->B C Step 3: Segregate Waste (Do not mix with other waste streams) B->C D Step 4: Use Designated Container (Compatible, leak-proof, screw-cap) C->D E Step 5: Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date, Hazard Pictograms) D->E F Step 6: Store in Satellite Accumulation Area (In secondary containment, away from heat/light) E->F G Step 7: Arrange for Disposal (Contact institutional EHS for pickup) F->G H Step 8: Maintain Records (Document waste generation and disposal) G->H

Disposal Workflow for 5-(2-Pentyloxy)pyrrolidin-2-one.
Detailed Protocol Steps:
  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[11]

    • Safety goggles or a face shield to protect against splashes.[12]

    • A laboratory coat to protect clothing and skin.[1]

    • All handling of open containers should occur within a chemical fume hood to minimize inhalation of vapors.[13]

  • Waste Classification: This compound must be classified as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[14][15] Given its flammability and potential toxicity, it falls under this regulation.

  • Waste Segregation:

    • Collect waste 5-(2-Pentyloxy)pyrrolidin-2-one, including contaminated items (e.g., pipette tips, wipes), in a dedicated hazardous waste container.[1]

    • Crucially, do not mix this waste with other chemical waste streams unless compatibility has been explicitly confirmed by your institution's Environmental Health and Safety (EHS) office.[13] Incompatible mixtures can lead to dangerous reactions.

  • Peroxide Management & Containerization:

    • Date the primary container of 5-(2-Pentyloxy)pyrrolidin-2-one upon receipt and again upon opening.[5][6]

    • Plan to use or dispose of the chemical within 3-6 months of opening to minimize the risk of peroxide formation.[6]

    • If you discover an old or undated container, especially with visible crystals or a distorted cap, do not handle or attempt to open it .[7] Contact your EHS office immediately for specialized disposal.

    • Use a waste container that is in good condition, made of a compatible material (e.g., high-density polyethylene or glass), and has a secure, leak-proof screw cap.[1][5]

  • Labeling: The waste container must be clearly labeled. The label must include:

    • The words "Hazardous Waste" .[16]

    • The full chemical name: "5-(2-Pentyloxy)pyrrolidin-2-one" .[3]

    • An accurate description of the contents (e.g., "pure," or if in solution, the solvent and approximate concentration).

    • Appropriate hazard warnings or pictograms (e.g., for flammability, irritant).[16]

  • On-Site Storage (Satellite Accumulation):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[16][17]

    • The SAA should be away from heat, sunlight, and ignition sources.[8]

    • The container must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[5]

  • Final Disposal:

    • Never dispose of this chemical down the drain or in the regular trash. [1][8] This is illegal and environmentally harmful.

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3][7] They will arrange for a licensed hazardous waste management company to transport and dispose of the material in compliance with all federal, state, and local regulations.[1][18]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to ensure safety.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off nearby equipment to prevent ignition of flammable vapors.[8]

  • Contain the Spill: For small spills, absorb the liquid with a non-combustible, inert material such as vermiculite, sand, or a commercial chemical sorbent.[1][8][19] Do not use combustible materials like paper towels or sawdust.

  • Collect Waste: While wearing appropriate PPE, carefully scoop the absorbed material into your designated hazardous waste container using non-sparking tools.[10][19]

  • Decontaminate: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water.[1] All cleaning materials must also be collected as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to this comprehensive guide, laboratory professionals can ensure that 5-(2-Pentyloxy)pyrrolidin-2-one is managed responsibly from its creation to its final disposal, safeguarding both personnel and the environment.

References

  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Hazardous Waste Disposal. Available from: [Link]

  • N-Methylpyrrolidone Handling and Storage. P2 InfoHouse. Available from: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]

  • Highly Hazardous Chemicals and Chemical Spills. Vanderbilt University. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. Available from: [Link]

  • MSDS N-methyl-2-pyrrolidone. MTI Corporation. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]

  • RCRA: Resource Conservation & Recovery Act. HazChem Environmental. Available from: [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • n-Methyl Pyrrolidone (NMP) Safety Data Sheet. Chemius. Available from: [Link]

  • Ethers Health & Safety. University of Bristol. Available from: [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Available from: [Link]

  • Material Safety Data Sheet - Pentyl Ether, 99% (GC). Cole-Parmer. Available from: [Link]

  • Safety Data Sheet: Diethyl ether. Carl ROTH. Available from: [Link]

  • Diethyl ether Safety Information. University of Michigan-Dearborn. Available from: [Link]

  • Diphenyl Ether for Synthesis MSDS. Loba Chemie. Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Available from: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available from: [Link]

  • N-Methyl-2-pyrrolidone Material Safety Data Sheet. ScienceLab.com. Available from: [Link]

  • 2-Pyrrolidinone Safety Data Sheet. CPAchem. Available from: [Link]

  • 2-Pyrrolidinone Safety Data Sheet. Fisher Scientific. Available from: [Link]

Sources

Personal protective equipment for handling 5-(2-Pentyloxy) pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized alkyl pyrrolidinone derivatives like 5-(2-Pentyloxy) pyrrolidin-2-one (CAS 111712-06-2) requires an uncompromising approach to laboratory safety. While this compound offers exceptional utility as a polar aprotic solvent and pharmaceutical intermediate, its structural homology to well-documented hazards like N-methyl-2-pyrrolidone (NMP) dictates strict operational controls.

This guide provides a self-validating, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-(2-Pentyloxy) pyrrolidin-2-one, ensuring the protection of researchers—particularly regarding developmental and reproductive health.

Mechanistic Causality of Hazards: The "Why" Behind the Protocols

To respect a chemical, you must understand its mechanism of action. Alkyl pyrrolidinones are not standard organic solvents; they are potent penetration enhancers [1].

When 5-(2-Pentyloxy) pyrrolidin-2-one contacts the skin, it rapidly perturbs the non-polar stratum corneum lipid lamella[1]. This disruption eliminates the skin's natural barrier function, allowing the chemical—and any toxic co-solutes dissolved within it—to achieve near-instantaneous systemic bioavailability[2]. Once in the systemic circulation, pyrrolidinones are known to cross the placental barrier. International regulatory bodies and the EPA have extensively documented the developmental toxicity of this chemical class, linking systemic exposure to severe teratogenic effects, including post-implantation fetal loss, decreased fetal weight, and delayed ossification[3][4].

ToxicityPathway cluster_exposure Primary Exposure Routes N1 Dermal Contact (Liquid/Aerosol) N3 Stratum Corneum Lipid Perturbation N1->N3 Penetration Enhancement N2 Inhalation (Vapors) N4 Systemic Circulation (Rapid Bioavailability) N2->N4 Alveolar Absorption N3->N4 High Permeability N5 Developmental Toxicity (Fetal Resorption) N4->N5 Teratogenic Pathway N6 Hepatic & Renal Clearance Stress N4->N6 Metabolic Load

Fig 1. Toxicokinetic pathway and systemic hazards of alkyl pyrrolidinone exposure.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for pyrrolidinones. Because these compounds are highly polar aprotic solvents, they rapidly degrade standard nitrile and latex, requiring specialized barrier materials.

PPE CategoryRequired SpecificationBreakthrough TimeMechanistic Causality & Rationale
Primary Gloves Butyl Rubber or Laminate (Silver Shield) > 480 minutesPyrrolidinones dissolve the cross-linking in standard nitrile, causing micro-tears within minutes. Butyl rubber provides a dense, impermeable barrier to polar aprotic solvents.
Secondary Gloves Standard Nitrile (Worn under butyl gloves)< 15 minutesActs strictly as a secondary hygienic layer during the doffing process to prevent bare-skin contact with the outer contaminated glove.
Eye Protection Indirect Vented Splash Goggles + Face ShieldN/AVapors and micro-aerosols can cause severe corneal damage and systemic absorption through the ocular mucosa[5]. Safety glasses are strictly prohibited.
Body Protection Tyvek® or ChemMAX® Coveralls> 240 minutesPrevents catastrophic dermal exposure from accidental spills. Standard cotton lab coats absorb the solvent, holding it against the skin and accelerating systemic absorption.
Respiratory NIOSH-approved Half-Mask with Organic Vapor (OV) CartridgesN/ARequired only if handling outside a certified fume hood or during spill cleanup. Prevents alveolar transfer of volatile aerosols[2].

Self-Validating Operational Protocol

Every interaction with 5-(2-Pentyloxy) pyrrolidin-2-one must follow a self-validating workflow to ensure containment.

Phase 1: Pre-Operational Setup & Validation

  • Ventilation Verification: Ensure the chemical fume hood is operational. Validation Step: Do not rely solely on the digital monitor. Tape a Kimwipe to the bottom of the sash to visually confirm continuous inward directional airflow (target face velocity: 80–120 fpm).

  • PPE Integrity Check: Inspect butyl rubber gloves for micro-tears. Validation Step: Inflate the gloves with air, twist the cuff to seal, and submerge them in a basin of water. The absence of bubbles validates barrier integrity.

  • Workspace Preparation: Line the fume hood with chemical-resistant, absorbent bench paper. Stage all required glassware, ensuring no open flames or heat sources are present, as pyrrolidinone vapors are combustible[6].

Phase 2: Chemical Transfer and Handling

  • Closed-System Transfer: Never pour the chemical directly from the stock bottle. Use a glass syringe or a cannula transfer system to extract the liquid. Causality: Pouring generates micro-aerosols that bypass the fume hood's capture velocity, leading to inhalation exposure.

  • Vessel Sealing: Immediately cap all vials and reaction vessels. Pyrrolidinones are hygroscopic and will absorb atmospheric moisture, which can alter experimental concentrations and increase vapor displacement.

Phase 3: Post-Operational Decontamination

  • Surface Decontamination: Wipe down all surfaces inside the fume hood with a damp cloth using water and a strong laboratory detergent. Causality: Water alone is insufficient due to the lipophilic nature of the pentyloxy side chain.

  • Aseptic Doffing: Remove the outer butyl gloves using the "glove-in-glove" technique, ensuring the contaminated exterior never touches the inner nitrile glove or bare skin.

Spill Response and Disposal Plan

Pyrrolidinones pose a severe threat to aquatic life and municipal water systems. Under no circumstances should this chemical be flushed down a drain.

SpillWorkflow S1 1. Spill Detected (Cease Operations) S2 2. Evacuate & Isolate (Verify Ventilation) S1->S2 S3 3. Don Emergency PPE (Butyl Gloves + Respirator) S2->S3 Self-Validation: Check seals S4 4. Containment (Apply Inert Absorbent) S3->S4 S5 5. Waste Collection (Seal in Hazmat Container) S4->S5 Avoid water flushing S6 6. Surface Decontamination (Detergent Wash) S5->S6 S7 7. Licensed Disposal (Incineration Facility) S6->S7 Chain of Custody

Fig 2. Step-by-step emergency workflow for pyrrolidinone spill containment and disposal.

Emergency Spill Protocol:

  • Evacuate and Isolate: Immediately alert personnel and evacuate the immediate area. Allow the HVAC/fume hood system to clear initial aerosols.

  • Containment: Don emergency PPE (OV Respirator, Butyl Gloves). Surround the spill with an inert absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Do not use combustible absorbents like sawdust.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a High-Density Polyethylene (HDPE) hazardous waste container.

  • Disposal: Seal and label the container explicitly as "Toxic/Teratogenic Organic Waste: Pyrrolidinone Derivative." Transfer the container to your Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed contractor.

References

  • European Commission. "Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP)." Europa.eu. 7

  • Saillenfait, A. M., et al. "Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats." ResearchGate. 3

  • J-Stage. "Enhancing Effect of N-Dodecyl-2-pyrrolidone on the Parcutaneous Absorption of 5-Fluorouracil Derivatives." JST.go.jp. 1

  • OECD. "SIAM 24, 19-20 April 2007 US/ICCA - OECD Existing Chemicals Database." OECD.org. 2

  • Environmental Protection Agency (EPA). "Inert Reassessments: N-methylpyrrolidone." EPA.gov. 5

  • Federal Register. "n-Methylpyrrolidone (NMP); Regulation Under the Toxic Substances Control Act (TSCA)." FederalRegister.gov. 4

  • DGUV. "GESTIS Substance Database: Pyrrolidone Derivatives." DGUV.de. 6

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.